Ethyl 6-chloropicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSVWYSFUABOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453804 | |
| Record name | Ethyl 6-chloropicolinate | |
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Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-89-6 | |
| Record name | Ethyl 6-chloropicolinate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90453804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-chloropicolinate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-Chloropicolinate
Abstract
Ethyl 6-chloropicolinate is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical and agrochemical agents. Its pyridine core, functionalized with both a chloro- and an ethyl ester group, offers versatile handles for further chemical modification, most notably in the construction of complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by detailed experimental protocols. We will dissect the strategic considerations behind each route, from the selection of starting materials to the optimization of reaction conditions, offering field-proven insights to guide researchers in their synthetic endeavors.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound (Target Molecule) can be approached through several strategic disconnections. The most logical and industrially relevant pathways involve either the late-stage chlorination of a pre-functionalized pyridine ring or the initial construction of the chloro-substituted ring followed by esterification. The primary retrosynthetic pathways hinge on two key intermediates: 6-Chloropicolinic Acid and 6-Hydroxypicolinic Acid .
An In-depth Technical Guide on the Core Chemical Properties and Structure of Ethyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloropicolinate, a halogenated pyridine derivative, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its structural amalgamation of a pyridine ring, an ethyl ester, and a chloro substituent imparts a versatile reactivity profile, rendering it an invaluable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive exploration of the fundamental chemical properties, structural attributes, and synthetic applications of this compound, designed to equip researchers and drug development professionals with the technical insights necessary for its effective utilization.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its handling, reaction optimization, and purification.
Table 1: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 21190-89-6[2][3][4][5] |
| Molecular Formula | C8H8ClNO2[2][3][4][5][6] |
| Molecular Weight | 185.61 g/mol [2][5][6] |
| Appearance | Pale yellow crystalline solid[2] |
| Melting Point | Not explicitly found in search results. |
| Boiling Point | 289 °C[2] |
| Density | 1.2 ± 0.1 g/cm³[2] |
| Solubility | Soluble in most organic solvents. |
| InChIKey | ORSVWYSFUABOQU-UHFFFAOYSA-N[2][4][6] |
Molecular Structure and Reactivity Analysis
The synthetic utility of this compound is intrinsically linked to its molecular architecture. The electron-deficient pyridine ring is rendered particularly reactive by the presence of both an electron-withdrawing ethyl ester group at the 2-position and a halogen atom at the 6-position.
Sources
An In-Depth Technical Guide to Ethyl 6-Chloropicolinate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of ethyl 6-chloropicolinate, a pivotal building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and critical applications, with a focus on the underlying chemical principles that drive its utility.
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).
Table 1: Core Identifiers and Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 21190-89-6 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| IUPAC Name | ethyl 6-chloropyridine-2-carboxylate | [1] |
| Appearance | Pale yellow crystalline solid | [3] |
| Boiling Point | 289 °C | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 129 °C | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Synthesis of this compound: A Practical Laboratory Protocol
The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 6-chloropicolinic acid. This acid-catalyzed reaction is an equilibrium process, and to ensure a high yield of the desired ester, the equilibrium is typically shifted to the product side by using an excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[4][5]
Experimental Protocol: Fischer Esterification of 6-Chloropicolinic Acid
Objective: To synthesize this compound from 6-chloropicolinic acid and ethanol using sulfuric acid as a catalyst.
Materials:
-
6-Chloropicolinic acid
-
Anhydrous ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).
-
Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents), which acts as both a reagent and the solvent.
-
Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Partition the mixture between ethyl acetate and water. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure ester.
Caption: Fischer Esterification of 6-Chloropicolinic Acid.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Expected Characteristic Signals |
| ¹H NMR | - Triplet at ~1.4 ppm (3H, -CH₃) - Quartet at ~4.4 ppm (2H, -CH₂-) - Aromatic protons in the range of 7.5-8.0 ppm (3H) |
| ¹³C NMR | - Signal at ~14 ppm (-CH₃) - Signal at ~62 ppm (-CH₂-) - Aromatic carbons in the range of 120-150 ppm - Carbonyl carbon (~165 ppm) |
| FT-IR (cm⁻¹) | - C-H stretching (aromatic and aliphatic) ~2900-3100 - C=O stretching (ester) ~1720-1740 - C=C and C=N stretching (pyridine ring) ~1400-1600 - C-O stretching ~1100-1300 - C-Cl stretching ~700-800 |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z ≈ 185 and 187 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |
Note: The exact chemical shifts and peak positions can vary depending on the solvent and instrument used.
Key Reactions and Mechanistic Insights for Drug Development
The synthetic utility of this compound in drug discovery stems primarily from the reactivity of the chlorine atom at the 6-position of the pyridine ring. This position is susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution, particularly when a good leaving group like chlorine is present. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a temporary, negatively charged Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride ion.[6]
Caption: Generalized SNAr Mechanism on this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. This compound can serve as the electrophilic partner in these reactions, coupling with a variety of organoboron reagents to introduce new aryl or heteroaryl substituents at the 6-position.
Applications in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a key starting material in the synthesis of several commercially available drugs.
Synthesis of Zopiclone
Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia, is synthesized using an intermediate derived from this compound. The synthesis involves the reaction of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid to form an intermediate which is then cyclized.[7][8] While not a direct reaction of this compound, the structural motif is closely related and highlights the importance of chloropyridine derivatives in the synthesis of such drugs.
Synthesis of Pagoclone
Pagoclone, a non-benzodiazepine anxiolytic agent, is another example of a pharmaceutical whose synthesis can involve intermediates derived from substituted picolinates. The core isoindolinone structure of pagoclone is often constructed through multi-step sequences where functionalized pyridines are key components.[9]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Source:[1]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its well-defined reactivity, especially at the 6-position, allows for the strategic introduction of diverse functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal chemists and process development scientists aiming to leverage this important intermediate in their research and development endeavors.
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Supporting Information. Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. The Royal Society of Chemistry.
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Spectroscopic Characterization of Ethyl 6-chloropicolinate: A Technical Guide
Introduction to Ethyl 6-chloropicolinate and its Spectroscopic Signature
This compound, with the molecular formula C₈H₈ClNO₂, is a substituted pyridine derivative. Its structure comprises a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions. Understanding the expected NMR chemical shifts, IR vibrational modes, and mass fragmentation patterns is paramount for any scientist working with this molecule.
This guide will deconstruct the predicted spectroscopic data, explaining the underlying principles that govern the interaction of the molecule with different forms of electromagnetic radiation and its behavior under mass spectrometric conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, along with standardized protocols for data acquisition.
General Protocol for NMR Data Acquisition
A standardized approach is critical for obtaining high-quality, reproducible NMR data. The following is a best-practice protocol.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[1][2][3][4] Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Angle: 45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Proton Decoupling: Broadband decoupling is typically applied to simplify the spectrum by removing ¹H-¹³C coupling.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Diagram: Standard NMR Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the aromatic protons and the ethyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Doublet (d) | 1H | H-3 | The electron-withdrawing ester group at C-2 and the nitrogen atom deshield this proton, shifting it downfield. It will be coupled to H-4. |
| ~7.8-8.0 | Triplet (t) | 1H | H-4 | This proton is coupled to both H-3 and H-5, resulting in a triplet. Its chemical shift is influenced by the adjacent nitrogen and chlorine. |
| ~7.4-7.6 | Doublet (d) | 1H | H-5 | The chlorine at C-6 and the nitrogen atom will influence the chemical shift. It will be coupled to H-4. |
| ~4.4-4.6 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.[5][6][7][8] |
| ~1.4-1.6 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons.[5][6][7][8] |
Note: Predicted chemical shifts are for CDCl₃ solvent and can vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164-166 | C=O (Ester) | Carbonyl carbons in aromatic esters typically resonate in this downfield region.[9][10][11] |
| ~150-152 | C-6 | The carbon bearing the chlorine atom is significantly deshielded. |
| ~148-150 | C-2 | This carbon is attached to the ester group and the ring nitrogen, leading to a downfield shift. |
| ~138-140 | C-4 | Aromatic CH carbons in pyridines appear in this range. |
| ~128-130 | C-3 | Aromatic CH carbon. |
| ~124-126 | C-5 | Aromatic CH carbon. |
| ~62-64 | -OCH₂CH₃ | The methylene carbon is attached to the ester oxygen, shifting it downfield.[12][13] |
| ~14-15 | -OCH₂CH₃ | The terminal methyl carbon is in the typical aliphatic region.[12][13] |
Note: Predicted chemical shifts are for CDCl₃ solvent.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
General Protocol for FT-IR Data Acquisition
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of solid this compound or a drop of a concentrated solution onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the ethyl ester group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2980-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |
| ~1725-1715 | Strong | C=O Stretch | Aromatic Ester[14][15][16] |
| ~1580, ~1470 | Medium-Strong | C=C and C=N Stretch | Pyridine Ring |
| ~1300-1250 | Strong | C-O Stretch (asymmetric) | Ester[14][15][16] |
| ~1150-1100 | Strong | C-O Stretch (symmetric) | Ester[14][15][16] |
| ~750-700 | Strong | C-Cl Stretch | Aryl-Cl |
The strong carbonyl (C=O) stretch is one of the most characteristic peaks in the spectrum of an ester.[14][16]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
General Protocol for Electron Ionization (EI) MS Data Acquisition
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.
Molecular Ion (M⁺): The molecular weight is 185.61 g/mol . The monoisotopic mass is approximately 185.02 Da.[17] A key feature will be the isotopic pattern of the molecular ion due to the presence of chlorine. There will be two peaks:
-
M⁺ at m/z 185 (corresponding to the ³⁵Cl isotope).
-
[M+2]⁺ at m/z 187 (corresponding to the ³⁷Cl isotope) with an intensity of approximately one-third of the M⁺ peak, which is characteristic for a molecule containing one chlorine atom.[18][19]
Key Predicted Fragmentations:
| Predicted m/z | Proposed Fragment | Fragmentation Pathway |
| 156/158 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester. |
| 140/142 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical. |
| 111/113 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group as a radical. |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement, a characteristic fragmentation of ethyl esters.[20][21] |
Diagram: Predicted Mass Spectrometry Fragmentation of this compound
Caption: Major predicted fragmentation pathways in EI-MS.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for interpreting the spectral data of this important chemical intermediate. The predicted ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and provides structural clues through characteristic fragmentation patterns, including the distinctive isotopic signature of the chlorine atom. By understanding these predicted spectroscopic features and employing standardized data acquisition protocols, researchers can confidently identify and utilize this compound in their synthetic endeavors.
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An In-Depth Technical Guide to Ethyl 6-Chloropicolinate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-chloropicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic and steric properties, arising from the presence of a chlorine atom, an ester group, and a pyridine nitrogen, render it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectroscopic analysis, and an in-depth exploration of its reactivity, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines detailed experimental protocols for its synthesis and key transformations, alongside a discussion of its applications in the development of novel therapeutics and other advanced materials.
Introduction: The Strategic Importance of this compound
Substituted pyridines are a cornerstone of modern synthetic chemistry, with a significant number of pharmaceuticals and agrochemicals containing this privileged scaffold.[1] this compound (also known as ethyl 6-chloropyridine-2-carboxylate) has emerged as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the pyridine ring and the ester functionality activates the C6 position towards nucleophilic attack, while the chlorine atom serves as an excellent leaving group in various substitution and cross-coupling reactions. This unique combination allows for the selective introduction of a wide array of substituents, making it a valuable tool for generating molecular diversity in drug discovery and materials science.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a pale yellow crystalline solid or liquid with a boiling point of 289 °C.[2] Its calculated logP of 2.4 suggests moderate lipophilicity.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₂ | [3][4] |
| Molecular Weight | 185.61 g/mol | [3][4] |
| CAS Number | 21190-89-6 | [3] |
| Appearance | Pale yellow crystalline solid/liquid | [2] |
| Boiling Point | 289 °C | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Refractive Index | 1.525 | [2] |
| XLogP3 | 2.4 | [3] |
| Topological Polar Surface Area | 39.2 Ų | [3] |
Solubility: this compound is generally soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Its miscibility with water is low.
Molecular Structure and Spectroscopic Analysis
The structural features of this compound have been elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectrum (Predicted):
-
Ethyl Group: A triplet integrating to 3H is expected around 1.4 ppm (CH₃) and a quartet integrating to 2H around 4.4 ppm (CH₂), characteristic of an ethyl ester.
-
Pyridine Ring: Three aromatic protons will be present. The proton at C5 will likely appear as a doublet of doublets or a triplet around 7.8-8.0 ppm. The protons at C3 and C4 will appear as doublets in the range of 7.4-7.8 ppm. The exact coupling patterns will depend on the coupling constants between the adjacent protons.
¹³C NMR Spectrum (Predicted):
-
Ethyl Group: The CH₃ carbon is expected around 14 ppm, and the CH₂ carbon around 62 ppm.
-
Ester Carbonyl: The carbonyl carbon of the ester group will likely resonate in the region of 164-166 ppm.
-
Pyridine Ring: The carbon bearing the chlorine (C6) is expected to be the most downfield of the pyridine carbons, likely in the 150-155 ppm range. The other aromatic carbons will appear in the 120-140 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.[7]
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band will be present in the 1250-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ range, characteristic of the pyridine ring.
-
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z 185, with a characteristic [M+2]⁺ isotope peak at m/z 187 with approximately one-third the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope.[8]
Predicted Fragmentation Pattern:
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent fragment at m/z 140, corresponding to the 6-chloropicolinoyl cation.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment resulting from the loss of the ethyl group.
-
Loss of Carbon Monoxide (-CO): Subsequent loss of CO from the picolinoyl cation to give a fragment at m/z 112.
-
Loss of Chlorine Radical (-•Cl): Loss of the chlorine atom from the molecular ion or fragment ions.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, particularly at the C6 position. This makes it an excellent substrate for a variety of transformations.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C6 position is readily displaced by a wide range of nucleophiles in a process known as nucleophilic aromatic substitution (SNAr). The electron-withdrawing ester group at the C2 position helps to stabilize the negatively charged Meisenheimer intermediate, facilitating the reaction.
Mechanism of Nucleophilic Aromatic Substitution: The reaction proceeds via a two-step addition-elimination mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.
Common nucleophiles used in SNAr reactions with this compound include amines, alcohols, and thiols, providing access to a diverse range of substituted picolinates.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent coupling partner in various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of C-C bonds by coupling with boronic acids or their derivatives.
Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for a Suzuki-Miyaura coupling reaction with this compound.
This powerful reaction enables the synthesis of a wide variety of 6-aryl or 6-vinyl picolinates, which are important scaffolds in medicinal chemistry.
Applications in Drug Development and Agrochemicals
The versatile reactivity of this compound has led to its use in the synthesis of numerous biologically active molecules.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted pyridine core. This compound serves as a key starting material for the synthesis of novel kinase inhibitors, where the C6 position is functionalized to interact with the hinge region of the kinase active site.[9][10][11] For instance, it can be used to build scaffolds for inhibitors of kinases implicated in cancer signaling pathways.[12][13]
Precursor to Nevirapine Analogues
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. This compound can be utilized in the synthesis of analogues of Nevirapine, allowing for the exploration of structure-activity relationships and the development of second-generation NNRTIs with improved efficacy and resistance profiles.[5][14][15]
Agrochemical Synthesis
The chloropyridine moiety is present in a number of important agrochemicals. This compound can be used as a building block for the synthesis of novel herbicides and insecticides.[6]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from 6-chloropicolinic acid.[16][17][18]
Materials:
-
6-Chloropicolinic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-chloropicolinic acid (1.0 eq) in absolute ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
Toluene/Ethanol/Water (4:1:1) solvent mixture
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the degassed solvent mixture (toluene/ethanol/water) via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 6-phenylpicolinate.
Safety and Handling
This compound is an irritant and should be handled with appropriate safety precautions.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[19][20][21]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[22] Avoid contact with skin and eyes.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[24]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[23]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide range of complex molecules. The applications of this compound in the development of kinase inhibitors, antiviral agents, and agrochemicals underscore its importance in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic utility, offering a valuable resource for researchers and scientists working in these areas.
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Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). Molecules, 28(3), 1269. [Link]
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A Technical Guide to Ethyl 6-chloropicolinate: Properties, Synthesis, and Applications in Modern Drug Discovery
Executive Summary: Ethyl 6-chloropicolinate is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its pyridine core, functionalized with a reactive chlorine atom and an ethyl ester group, offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthetic methodologies, and core reactivity. Tailored for researchers and drug development professionals, this document elucidates the mechanistic principles behind its synthesis and derivatization, highlighting its strategic importance in the generation of novel bioactive compounds.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application in synthesis and development. This section details the nomenclature and key physical and chemical data for this compound.
Nomenclature and Synonyms
The systematic identification of a chemical compound is crucial for unambiguous scientific communication.
-
IUPAC Name: ethyl 6-chloropyridine-2-carboxylate[1]
-
Common Synonyms: this compound, 6-chloropyridine-2-carboxylic acid ethyl ester, 2-Pyridinecarboxylic acid, 6-chloro-, ethyl ester, ethyl 6-CHLORO-2-PYRIDINECARBOXYLATE.[1][2][3][4]
Chemical and Molecular Identifiers
For database tracking, regulatory compliance, and computational modeling, a standardized set of identifiers is essential.
| Identifier | Value | Source |
| CAS Number | 21190-89-6 | PubChem[1], FDA GSRS[2] |
| Molecular Formula | C₈H₈ClNO₂ | PubChem[1], FDA GSRS[2][5] |
| Molecular Weight | 185.61 g/mol | PubChem[1], FDA GSRS[5] |
| InChIKey | ORSVWYSFUABOQU-UHFFFAOYSA-N | PubChem[1][5] |
| PubChem CID | 11063114 | Fisher Scientific[4] |
Physicochemical Properties
These properties govern the compound's behavior in various physical states and solvent systems, which is critical for reaction setup, purification, and formulation.
| Property | Value | Source |
| Appearance | Pale yellow crystalline solid | CHEMLYTE SOLUTIONS[3] |
| Boiling Point | 289 °C | CHEMLYTE SOLUTIONS[3] |
| Density | 1.2 ± 0.1 g/cm³ | CHEMLYTE SOLUTIONS[3] |
| Flash Point | 129 °C | CHEMLYTE SOLUTIONS[3] |
| XLogP3 | 2.4 | PubChem[1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, 6-chloropicolinic acid. The choice of methodology depends on the desired scale, yield, and purity requirements.
Proposed Synthetic Workflow
The most direct and industrially scalable approach involves a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution with ethanol. Thionyl chloride is an excellent activating agent as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis. Every step is designed for high conversion and purity, with built-in validation through purification and characterization.
Objective: To synthesize this compound from 6-chloropicolinic acid.
Materials:
-
6-Chloropicolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH) (3.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-chloropicolinic acid (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. Causality: This exothermic reaction converts the carboxylic acid to the highly reactive acyl chloride. Slow addition at 0 °C controls the reaction rate and minimizes side reactions.
-
Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the chlorination.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. Monitor by TLC.
-
-
Esterification:
-
In a separate flask, prepare a solution of anhydrous ethanol (3.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the acyl chloride solution back to 0 °C.
-
Add the ethanol/triethylamine solution dropwise to the acyl chloride. Causality: Ethanol acts as the nucleophile. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion.
-
Stir at room temperature overnight. Monitor the reaction progress by TLC until the starting acyl chloride is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine. Causality: These washes remove unreacted reagents, salts, and water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Final Purification & Validation:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable solvent gradient (e.g., 5-20% ethyl acetate in hexanes).
-
Combine the pure fractions and evaporate the solvent to yield this compound as a pale yellow solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Core Reactivity and Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate. The chlorine atom at the C6 position is susceptible to displacement, and the ester can be readily modified, making it a powerful scaffold for building molecular diversity. Chlorinated heterocyclic compounds are prevalent in a wide range of FDA-approved drugs, underscoring the strategic importance of this structural motif.[6]
Key Derivatization Pathways
The compound serves as a launchpad for several high-yield transformations that are fundamental to modern drug discovery, such as cross-coupling and nucleophilic substitution reactions.[7][8]
Caption: Key derivatization reactions of this compound.
These reactions allow for the systematic exploration of chemical space around the picolinate core, enabling the optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) in drug candidates. For instance, its utility has been demonstrated as an intermediate in the synthesis of potential anti-inflammatory and anti-cancer agents.[7]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is an irritant and requires careful management.
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication.
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2[1][9] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A[1][9] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3[1][9] |
Recommended Handling Procedures
Adherence to safety protocols minimizes exposure and risk.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and face thoroughly after handling.[10][11] Avoid contact with skin, eyes, and clothing.[10]
Storage Conditions
Proper storage is essential to maintain the compound's stability and integrity.
-
Store in a cool, dry, and dark place.[10]
-
Keep the container tightly closed.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in the life sciences. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for medicinal chemists and researchers. By enabling rapid access to diverse libraries of novel compounds, it continues to play a critical role in the pipeline for discovering next-generation therapeutics and agrochemicals.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063114, this compound. Retrieved from [Link]
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Ukrorgsintez, I. et al. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ethyl 6-chloropicolinate: Sourcing, Qualification, and Application
Introduction: The Strategic Value of a Halogenated Pyridine Ester
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical discovery, the strategic selection of building blocks is paramount. Ethyl 6-chloropicolinate (CAS No. 21190-89-6) has emerged as a cornerstone intermediate, valued for its versatile reactivity and commercial accessibility. This pyridine derivative, characterized by a chlorine atom at the 6-position and an ethyl ester at the 2-position, serves as a highly functionalized scaffold for constructing complex molecular architectures.
The chlorine atom is not merely a substituent; it is a strategic functional handle. Its susceptibility to nucleophilic aromatic substitution and its role as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) provide medicinal chemists with a reliable entry point for molecular diversification. This guide provides an in-depth analysis of the commercial landscape for this compound, outlines rigorous quality control protocols, and details a field-proven synthetic application, empowering researchers to leverage this critical reagent with confidence and precision.
Core Compound Identification and Properties
Accurate identification is the first step in any successful research endeavor. The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 21190-89-6 | [1][2][3] |
| IUPAC Name | ethyl 6-chloropyridine-2-carboxylate | [1][3] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2][3][4] |
| Molecular Weight | 185.61 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [5] |
| InChIKey | ORSVWYSFUABOQU-UHFFFAOYSA-N | [1][3][4] |
Caption: Figure 1: Chemical Structure of this compound.
Commercial Availability and Supplier Qualification
This compound is readily available from a multitude of fine chemical suppliers. However, not all sources provide material of equivalent quality or documentation. For research transitioning into development, supplier consistency and scalability are critical.
Major Commercial Suppliers
The following table summarizes offerings from prominent vendors. This is not an exhaustive list but represents a cross-section of the market, from catalog suppliers suitable for R&D-scale work to those who may offer bulk quantities.
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Purity Specification | Available Quantities | Notes |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 97% | 1 g, 5 g | A well-documented source suitable for initial screening and discovery work.[3] |
| Chem-Impex | ≥ 99% (GC) | 5 g, 25 g, 100 g, 250 g, 1 kg | Offers higher purity and a wider range of pack sizes, indicating suitability for scale-up.[5] |
| Santa Cruz Biotechnology | Not specified | Custom inquiry | Primarily for biochemical and proteomics research applications.[6] |
| Sigma-Aldrich (MilliporeSigma) | Not explicitly listed, but related products available | Varies | A major supplier; researchers should check current catalog for specific availability and grades. |
| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Bulk inquiry | A China-based manufacturer listed on B2B platforms like ECHEMI, potentially for large-scale industrial supply.[2] |
A Logic-Driven Supplier Selection Workflow
The choice of a supplier should be a deliberate, risk-managed process. The following workflow is designed to ensure that the procured material meets the stringent requirements of drug discovery and development.
Caption: Figure 2: A decision workflow for qualifying a chemical supplier.
Quality Control and In-House Verification
A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is a cornerstone of scientific integrity. The identity and purity of this compound can be readily confirmed using standard analytical techniques.
Key Analytical Techniques
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms molecular structure. The spectrum should show a characteristic triplet and quartet for the ethyl group, alongside three distinct signals for the protons on the pyridine ring.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms purity and molecular weight. A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z for [M+H]⁺ ≈ 186.03) is expected.
-
GC (Gas Chromatography): Often used by suppliers to determine purity (e.g., ≥ 99% GC).[5] This method is excellent for assessing the presence of volatile impurities.
Protocol: ¹H NMR for Structural Verification
This protocol ensures the procured material matches the expected chemical structure.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS, at 0 ppm) for precise referencing.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).
-
Data Analysis & Interpretation:
-
Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). The expected signals are:
-
A triplet around δ 1.4 ppm (3H), corresponding to the -CH₃ of the ethyl group.
-
A quartet around δ 4.4 ppm (2H), corresponding to the -OCH₂- of the ethyl group.
-
Three aromatic signals between δ 7.4 and 8.0 ppm (1H each), corresponding to the protons on the pyridine ring. The specific splitting pattern (e.g., doublets, triplets) will depend on their coupling to each other.
-
-
Self-Validation: The integration of these peak areas should correspond to the number of protons (3:2:1:1:1). The presence of significant unassignable peaks indicates impurities.
-
Synthetic Application: A Versatile Building Block
This compound is a valuable intermediate primarily because the 6-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of carbon, nitrogen, and oxygen-based functionalities, making it a key component in the synthesis of pharmaceuticals and agrochemicals, including potential anti-inflammatory and anti-cancer agents.[5][7]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a representative and robust method for creating a C-C bond at the 6-position, a common strategy in drug discovery.
Caption: Figure 3: Experimental Workflow for Suzuki Coupling.
Methodology:
-
Vessel Preparation (Causality: Oxygen can deactivate the palladium catalyst): To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inerting: Seal the flask and thoroughly purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical for catalyst longevity and reaction success.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Reaction: Heat the mixture to a temperature of 80-100 °C and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting material (this compound) indicates completion.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired coupled product.
-
Confirmation: Confirm the structure and purity of the final product using NMR and MS analysis.
Safety, Handling, and Storage
User safety is non-negotiable. This compound is classified with specific hazards that require appropriate handling procedures.
-
GHS Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Some safety data sheets may list additional hazards, such as being toxic if swallowed or fatal if inhaled, underscoring the need to consult the specific SDS from your supplier.[8]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[8]
-
Handling: Avoid inhalation of vapors or dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers may recommend refrigerated storage (0 - 8 °C).[5]
Crucial Note: This information is a summary. Always consult the material-specific Safety Data Sheet (SDS) provided by your chosen supplier before any handling or use.
Conclusion
This compound is more than a simple catalog chemical; it is a strategic enabler for innovation in drug discovery and the life sciences. Its value is unlocked through a systematic approach to sourcing, rigorous in-house quality validation, and the application of robust, well-understood synthetic protocols. By adhering to the principles of supplier qualification, analytical verification, and safe handling outlined in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic programs, accelerating the path from concept to discovery.
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The Synthetic Versatility of Ethyl 6-Chloropicolinate: A Technical Guide to Key Reactions
Introduction: The Strategic Importance of Ethyl 6-Chloropicolinate in Modern Synthesis
This compound is a substituted pyridine derivative of significant strategic importance in medicinal chemistry, agrochemicals, and materials science.[1] Its molecular architecture, featuring a reactive chlorine atom at the 6-position, an electron-withdrawing ethyl ester at the 2-position, and the inherent electronic properties of the pyridine ring, makes it a versatile and highly valuable building block for the synthesis of complex molecular targets.[2][3] The chlorine atom serves as a key functional handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. This guide provides an in-depth technical overview of the core reactions involving this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization of the Pyridine Core
The pyridine ring in this compound is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the ethyl ester group. This electronic feature makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.[4] Consequently, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr).
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the pyridine nitrogen and the ester group. In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Experimental Protocol: Synthesis of an Aryl Ether Derivative
This protocol details the synthesis of an aryl ether via the SNAr reaction of this compound with a substituted phenol.
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 4-methoxyphenol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20 minutes to form the corresponding phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | 4-Methoxyphenol | K2CO3 | DMF | 80-100 | ~85-95 |
| This compound | Benzylamine | Et3N | Dioxane | 100 | ~90 |
| This compound | Piperidine | K2CO3 | Acetonitrile | Reflux | ~92 |
Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] It is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals.[7]
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium center.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired product is released, regenerating the Pd(0) catalyst.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Dioxane/H2O | ~90 |
| 4-Tolylboronic acid | Pd(dppf)Cl2 | dppf | Cs2CO3 | Toluene | ~88 |
| 3-Thienylboronic acid | Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | ~85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[8][9] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes.
The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) intermediate.[8]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) and phenylacetylene (1.2 equivalents) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[10][11] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Similar to other palladium-catalyzed cross-coupling reactions, the catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd2(dba)3 (0.02 equivalents), XPhos (0.08 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by chromatography.
Palladium-Catalyzed Cross-Coupling Reaction Mechanisms
Caption: Catalytic cycles for key cross-coupling reactions.
Transformations of the Ester Group: Expanding Synthetic Utility
The ethyl ester functionality of this compound can also be readily transformed, further enhancing its synthetic utility.
Hydrolysis to Carboxylic Acid
The ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloropicolinic acid, under either acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (2.0 equivalents).
-
Stir the reaction at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent to obtain 6-chloropicolinic acid.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its reactivity profile, dominated by nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful platform for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The protocols and mechanistic insights provided in this guide serve as a practical resource for leveraging the full synthetic potential of this important intermediate.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
ResearchGate. Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution. [Link]
-
OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
-
PubMed. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Semantic Scholar. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
CP Lab Safety. Ethyl 3-bromo-6-chloropicolinate, min 96%, 25 grams. [Link]
-
Drugfuture. This compound. [Link]
-
PubChem. Mthis compound. [Link]
-
PubChem. Ethyl 6-Bromopicolinate. [Link]
-
PubChem. Ethyl 6-chloronicotinate. [Link]
-
Autechaux. Methyl 6-Bromopicolinate: A Key Building Block for Organic Synthesis. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
PubChem. Ethyl 6-chloro-5-methylpicolinate. [Link]
-
Semantic Scholar. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]
-
YouTube. Esterification & Hydrolysis | Module 6: Organic Chemistry and Analysis. [Link]
- Google Patents. Electrolytic production of 3,6-dichloropicolinic acid.
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Methodological & Application
Application Note: A Comprehensive Guide to the Suzuki-Miyaura Coupling of Ethyl 6-chloropicolinate
Introduction: The Strategic Importance of 6-Aryl Picolinates
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] This reaction's impact is particularly profound in the fields of medicinal chemistry and materials science, where the construction of complex biaryl and heteroaryl scaffolds is a routine necessity.
Ethyl 6-chloropicolinate has emerged as a highly valuable heterocyclic building block.[5] The pyridine core is a privileged scaffold in numerous pharmacologically active agents, and the strategic placement of a reactive chlorine atom at the 6-position provides a crucial handle for molecular elaboration via cross-coupling.[5] Specifically, the Suzuki-Miyaura coupling of this compound allows for the direct installation of diverse aryl and heteroaryl moieties, generating 6-aryl picolinate derivatives. These structures are central to the development of targeted therapeutics, including kinase inhibitors, where the substituted pyridine motif is a recurring feature.[5]
However, the successful coupling of heteroaryl chlorides like this compound presents unique challenges compared to their bromide or iodide counterparts. Aryl chlorides are notoriously less reactive, demanding highly active catalyst systems to achieve efficient C-Cl bond activation.[6][7] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can interact with the palladium center, potentially inhibiting catalysis.[7][8]
This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals aiming to perform the Suzuki-Miyaura coupling on this compound. We will dissect the mechanistic underpinnings, explain the causal logic behind the selection of reagents and conditions, and provide robust, field-proven protocols to ensure successful implementation.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9][10] Understanding these fundamental steps is critical for rational troubleshooting and optimization.
-
Oxidative Addition: The cycle initiates with the reaction of the active Pd(0) catalyst with the electrophile, this compound. This step involves the insertion of the palladium atom into the carbon-chlorine bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6] The electron-deficient nature of the pyridine ring in the substrate can, however, facilitate this step compared to electron-rich aryl chlorides.[11]
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[12]
-
Reductive Elimination: This final, irreversible step involves the coupling of the two organic fragments attached to the palladium center. A new carbon-carbon bond is formed, yielding the desired 6-aryl picolinate product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Component Selection
The success of coupling an unactivated heteroaryl chloride hinges on the judicious selection of each reaction component. The goal is to facilitate the challenging oxidative addition step without promoting unwanted side reactions.
Palladium Catalyst and Ligand: The Heart of the Reaction
For substrates like this compound, standard catalysts like Pd(PPh₃)₄ may provide low yields.[13] The key to success lies in using a combination of a palladium precatalyst and a highly active ligand that promotes the oxidative addition of the C-Cl bond.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[2][4]
-
Ligands: The choice of ligand is paramount.
-
Bulky, Electron-Rich Phosphines: This class is the gold standard for coupling aryl chlorides. Ligands such as XPhos, SPhos, and RuPhos (Buchwald ligands) possess the steric bulk and electron-donating properties necessary to stabilize the palladium center and accelerate both oxidative addition and reductive elimination.[6][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful sigma-donating ligands that form very stable bonds with palladium, creating highly active and robust catalysts capable of activating C-Cl bonds.[14][15][16] Pre-formed PEPPSI™-type catalysts are commercially available and offer excellent reactivity.
-
Expert Insight: For initial screening with this compound, a catalyst system comprising Pd(OAc)₂ with XPhos or SPhos is a highly reliable starting point. The high activity of these ligands is often sufficient to achieve good conversion at moderate temperatures.
The Base: Activating the Nucleophile
The base plays a critical role in the transmetalation step by forming a more reactive "ate" complex with the boronic acid.[12] The choice of base must balance reactivity with the potential for side reactions, such as the hydrolysis of the ethyl ester on the substrate.
-
Common Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most frequently used.[1][14]
-
Impact of Strength: For challenging couplings, a stronger base is often required. K₃PO₄ and Cs₂CO₃ are generally more effective than K₂CO₃ for activating the C-Cl bond.[9][17] Cesium carbonate has the added benefit of high solubility in many organic solvents.
-
Caution: Strong aqueous bases like NaOH can readily hydrolyze the ester functional group on this compound, especially at elevated temperatures. Therefore, inorganic bases like K₃PO₄ or Cs₂CO₃ are strongly preferred.
The Boron Reagent: Stability and Reactivity
While arylboronic acids are the most common nucleophiles, their stability can be a concern.[3][18]
-
Boronic Acids: Readily available and highly reactive. However, they can be prone to protodeboronation (replacement of the boron group with a hydrogen atom) under the reaction conditions, especially with electron-deficient or some heteroaryl boronic acids.[6]
-
Boronate Esters: Pinacol esters (Bpin) and other boronate esters offer significantly greater stability to chromatography and storage.[1][19][20] They are less prone to protodeboronation and are excellent alternatives for sensitive substrates.
-
Potassium Aryltrifluoroborates (BF₃K): These are highly crystalline, air-stable solids that slowly release the boronic acid in situ, making them excellent coupling partners that minimize homocoupling and protodeboronation.[1][14]
Solvent System: The Reaction Medium
The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are the most common choices.[1][9]
-
Aqueous Co-solvent: Often, a small amount of water is added to the organic solvent.[1] This is crucial for dissolving the inorganic base (e.g., K₃PO₄) and facilitating the transmetalation step.[21][22] A typical ratio is between 4:1 and 10:1 organic solvent to water.
-
Anhydrous Conditions: For certain sensitive substrates, completely anhydrous conditions may be beneficial to prevent protodeboronation.[8]
Recommended Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use. Ensure the reaction vessel is properly sealed to avoid exposure to high pressures, especially when heating.
Protocol 1: Conventional Thermal Heating
This protocol provides a robust and generally applicable method for the Suzuki coupling of this compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the ligand (e.g., XPhos, 2–10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1, 0.1–0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[5]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[5][22]
Step-by-Step Methodology:
-
Vessel Preparation: In a dedicated microwave reaction vessel with a stir bar, combine this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1–3 mol%), and the ligand (e.g., SPhos, 2–6 mol%).
-
Solvent Addition: Add the solvent (e.g., DMF or 1,4-dioxane, 0.2–0.5 M). It is crucial to use a high-boiling point solvent for microwave reactions.
-
Reaction: Securely cap the vessel and place it in the microwave reactor cavity. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 15–45 minutes) with stirring.
-
Work-up and Purification: After the reaction has cooled to a safe temperature, perform the work-up and purification as described in Protocol 1.
Summary of Reaction Parameters
The following table provides a starting point for optimizing the Suzuki coupling of this compound.
| Parameter | Recommended Reagents/Conditions | Rationale & Comments |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Air-stable, common precatalysts.[2] |
| Ligand | XPhos, SPhos, RuPhos (2-10 mol%) | Highly active for C-Cl bond activation.[11] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equiv.) | Strong bases effective for unreactive chlorides; minimizes ester hydrolysis.[9][17] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.2-1.5 equiv.) | Esters offer greater stability against protodeboronation.[20] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O (4:1 to 10:1) | Aqueous mixture aids in dissolving the base and promotes transmetalation.[1][21] |
| Temperature | 80–120 °C (Conventional) or 120–150 °C (Microwave) | Higher temperatures are often required for C-Cl activation. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand. 2. Insufficient temperature. 3. Presence of oxygen. | 1. Switch to a more active ligand (e.g., from PPh₃ to XPhos). 2. Increase reaction temperature in 10 °C increments. 3. Ensure proper degassing of solvents and use of a robust inert atmosphere. |
| Protodeboronation | 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. Reaction time is too long. | 1. Switch to a more stable boronate ester (pinacol) or a trifluoroborate salt.[6] 2. Use anhydrous solvents and a soluble base like Cs₂CO₃ or use minimal water. 3. Monitor the reaction closely and stop it upon completion. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Catalyst system promotes this side reaction. | 1. Thoroughly degas all solvents and reagents.[6] 2. Increase the steric bulk of the phosphine ligand. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources. 2. Certain catalyst/base combinations. | 1. Ensure solvents are pure. 2. Screen different bases or lower the reaction temperature. |
| Ester Hydrolysis | 1. Base is too strong or reaction conditions too harsh. | 1. Use a milder base (e.g., K₂CO₃) or a non-aqueous system if possible. 2. Lower the reaction temperature and/or shorten the reaction time. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
Wiley Online Library. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. [Link]
-
National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Semantic Scholar. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling. [Link]
-
Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
-
National Institutes of Health (NIH). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 19. researchgate.net [researchgate.net]
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- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 6-chloropicolinate with Terminal Alkynes
Introduction: The Strategic Importance of Alkynylpicolinates in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and exhibits remarkable functional group tolerance. These characteristics make it an indispensable tool in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry.[1]
Picolinates, esters of picolinic acid, are privileged heterocyclic scaffolds frequently encountered in medicinal chemistry. The introduction of an alkynyl moiety onto the picolinate ring via the Sonogashira coupling can profoundly influence a molecule's pharmacological profile. The rigid, linear nature of the alkyne can act as a structural linker, orienting other functional groups in a precise manner for optimal interaction with biological targets. Furthermore, the electron-rich triple bond can participate in crucial π-stacking interactions or serve as a synthetic handle for further molecular elaboration. This guide provides a detailed technical overview and robust protocols for the Sonogashira coupling of ethyl 6-chloropicolinate with a variety of terminal alkynes, a key transformation for the synthesis of novel pharmaceutical intermediates.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This is often the rate-determining step, particularly with less reactive chlorides. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired carbon-carbon bond, yielding the alkynylpicolinate product and regenerating the palladium(0) catalyst.
The Copper Cycle: In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial as it transfers the acetylide group to the palladium center in the transmetalation step. The base, typically an amine, also serves to neutralize the hydrogen halide byproduct generated during the reaction.
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocols: A Guide to Successful Synthesis
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. It is crucial to note that while chloropyridines can be challenging substrates due to their lower reactivity compared to bromides and iodides, the electron-withdrawing nature of the picolinate ester can facilitate the oxidative addition step.
General Protocol for the Sonogashira Coupling of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of related heteroaromatic halides.
Materials and Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes and needles for transfer of degassed solvents and reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., triphenylphosphine (PPh₃))
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., DMF, THF, or toluene)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%). If using a palladium source without phosphine ligands, add a suitable ligand such as PPh₃ (4-10 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF, 5-10 mL per mmol of this compound). Follow with the addition of the base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-100 °C. The optimal temperature will depend on the reactivity of the terminal alkyne and may require optimization.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ethyl 6-alkynylpicolinate.
Data Presentation: Scope of the Reaction
The following table summarizes representative examples of Sonogashira couplings with chloro- and bromo-pyridines, providing an expected range of yields for the reaction of this compound with various terminal alkynes. Note: Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Halopyridine | Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5), PPh₃ (5), CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
| 4 | 6-Bromo-2-phenyl-4-(trifluoromethyl)quinoline | Phenylacetylene | Pd(OAc)₂ (10), PPh₃ (20), CuI (10) | Et₃N | DMF | 80 | 12 | 88 |
| 5 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (5) | Et₃N | DMF | 80-100 | 12-24 | Expected: Good to Excellent |
| 6 | This compound | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5), CuI (5) | Et₃N | DMF | 80-100 | 12-24 | Expected: Moderate to Good |
| 7 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5), CuI (5) | Et₃N | DMF | 80-100 | 12-24 | Expected: Good to Excellent |
Data for entries 1-3 adapted from Zhu, Q., et al. (2017).[2] Data for entry 4 adapted from a study on the synthesis of quinoline derivatives.[3] Expected yields for entries 5-7 are based on the successful coupling of other chloropyridines and related substrates.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.
-
Insufficient Temperature: Chloropyridines often require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature.
-
Poor Ligand Choice: For less reactive substrates, consider more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can facilitate the oxidative addition step.
-
-
Formation of Side Products:
-
Glaser Homocoupling: The formation of a diyne from the terminal alkyne is a common side reaction, often promoted by the presence of oxygen and an excess of the copper catalyst. Ensure thorough degassing of the reaction mixture.
-
Protodehalogenation: The replacement of the chlorine atom with hydrogen can occur, particularly at higher temperatures. Using a less nucleophilic base or a lower reaction temperature may mitigate this.
-
Experimental Workflow Visualization
Caption: A streamlined workflow for the Sonogashira coupling of this compound.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly valuable transformation for the synthesis of novel picolinate derivatives with significant potential in drug discovery and development. By carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, and temperature, a wide range of alkynyl-substituted picolinates can be accessed in good to excellent yields. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement this powerful synthetic methodology.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances13, 6985-7013 (2023).
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Recent Advances in Sonogashira Reactions. Organic & Biomolecular Chemistry12, 8414-8433 (2014).
- Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Synlett2006, 2941-2946 (2006).
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. The Journal of Organic Chemistry85, 1014-1022 (2020).
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. Beilstein Journal of Organic Chemistry11, 1256-1263 (2015).
- Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters16, 3724-3727 (2014).
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. (n.d.). Retrieved from [Link]
- Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. European Journal of Organic Chemistry2016, 4635-4642 (2016).
- Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Journal of Molecular Structure1141, 431-438 (2017).
- A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis54, 655-657 (2022).
- Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- First Synthesis of 5- and 7-Phenylethynyl-8-hydroxyquinolines by Sonogashira Reaction. Letters in Organic Chemistry10, 258-261 (2013).
-
2-(2-Pyridinyl)ethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-5-((phenylamino)carbonyl)-3-pyridinecarboxylate. PubChem. (n.d.). Retrieved from [Link]
- N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxyl
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The Versatility of Ethyl 6-Chloropicolinate: A Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Picolinate Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and bioactive molecules.[1][2] Its prevalence stems from a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor, enhances solubility, and provides a handle for modulating the physicochemical properties of a drug candidate.[2] Among the vast family of functionalized pyridines, ethyl 6-chloropicolinate emerges as a particularly strategic building block for drug discovery programs.
This guide provides an in-depth exploration of this compound's applications, offering both the theoretical underpinnings and practical, field-proven protocols for its use in key synthetic transformations. The inherent reactivity of its two distinct functional handles—the chloro substituent and the ethyl ester—opens a gateway to a diverse chemical space, enabling the rapid generation of compound libraries for lead discovery and optimization.
The core utility of this compound lies in the differential reactivity of the C6-chloro and C2-ester groups. The chlorine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), allowing for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties. The ester at the 2-position, meanwhile, can be readily hydrolyzed or converted to an amide, providing another point for diversification or for mimicking peptide bonds. This orthogonal reactivity is a key asset in the efficient construction of complex molecular architectures.
Diagram: Core Structure and Reaction Sites of this compound
Caption: Orthogonal reactivity of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The electron-deficient nature of the pyridine ring facilitates the oxidative addition of palladium(0) to the C-Cl bond, which is often the rate-determining step in the catalytic cycle.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4][5] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position, a common strategy for modulating the pharmacological activity of a lead compound.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For heteroaryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition and subsequent reductive elimination steps.[6] Ligands like SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂, have proven effective for such couplings.[7]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[6] An aqueous solution of a carbonate or phosphate base is commonly used. The presence of water can also be beneficial for the stability and activity of the catalyst.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically employed to ensure the solubility of both the organic substrate and the inorganic base.[8]
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Add anhydrous 1,4-dioxane and degassed water to the flask (a typical solvent ratio is 4:1 dioxane:water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Suzuki-Miyaura Couplings
| Boronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | Ethyl 6-phenylpicolinate | 85-95 |
| 4-Methoxyphenylboronic acid | Ethyl 6-(4-methoxyphenyl)picolinate | 80-90 |
| 3-Pyridylboronic acid | Ethyl 6-(pyridin-3-yl)picolinate | 70-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for introducing a linear, rigid alkynyl linker into a molecule, which can be useful for probing binding pockets or for further functionalization.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction relies on a synergistic interplay between palladium and copper.[9] The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide that undergoes transmetalation to the palladium center.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used both as a base and as a solvent. It neutralizes the HX by-product and helps to maintain a basic environment conducive to the catalytic cycle.[11]
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[10]
Diagram: Simplified Sonogashira Catalytic Workflow
Caption: Workflow for a typical Sonogashira coupling.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), and CuI (0.05 eq.).
-
Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 2.5 eq.).
-
Add phenylacetylene (1.1 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to 50-70 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt precipitate.
-
Concentrate the filtrate and dilute the residue with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, providing access to a diverse array of substituted anilines and their heteroaromatic analogs. For this compound, this reaction is a key method for introducing pharmacophoric amine groups.
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination often hinges on the choice of phosphine ligand.[14] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective as they promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium or lithium tert-butoxide is commonly used for this purpose.[13]
-
Solvent and Temperature: Anhydrous, aprotic solvents like toluene or dioxane are typically used. The reaction temperature can vary depending on the reactivity of the specific amine and aryl halide.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ (0.015 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add this compound (1.0 eq.) and anhydrous toluene.
-
Add morpholine (1.2 eq.) to the mixture.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation: Representative Yields for Buchwald-Hartwig Aminations
| Amine Partner | Product | Typical Yield (%) |
| Morpholine | Ethyl 6-morpholinopicolinate | 80-90 |
| Aniline | Ethyl 6-(phenylamino)picolinate | 75-85 |
| Benzylamine | Ethyl 6-(benzylamino)picolinate | 70-80 |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is a powerful tool, for sufficiently activated substrates like this compound, classical Nucleophilic Aromatic Substitution (SNAr) can be a more economical and operationally simpler alternative.[1][16] The electron-withdrawing nature of both the pyridine nitrogen and the C2-ester group activates the C6-chloro position towards nucleophilic attack.[17]
Causality Behind Experimental Choices:
-
Activation: The SNAr reaction proceeds via a Meisenheimer complex, a negatively charged intermediate.[17] The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups positioned ortho and para to the leaving group. In this compound, the ring nitrogen (ortho) and the ester (para) both contribute to this activation.
-
Nucleophile Strength: The reaction is generally favored by strong nucleophiles. For amine nucleophiles, primary and secondary aliphatic amines are typically more reactive than anilines.
-
Solvent and Temperature: Polar aprotic solvents like DMSO or DMF are often used to solvate the charged intermediate. Heating is frequently required to drive the reaction to completion.[18]
Diagram: SNAr Mechanism on this compound
Caption: Addition-elimination mechanism of SNAr.
Protocol 4: SNAr Reaction with Piperidine
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), piperidine (1.5 eq.), and potassium carbonate (2.0 eq.).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity allows for the selective introduction of a wide range of functional groups through robust and scalable synthetic methods like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as through classical SNAr. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this valuable scaffold in the design and synthesis of novel therapeutic agents. The ability to rapidly and efficiently generate diverse libraries of picolinate derivatives makes this compound an indispensable tool in the modern drug discovery toolbox.
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Al-Ostoot, F. H., et al. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. ResearchGate. [Link]
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. [Link]
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Hartwig, J. F., & Driver, M. S. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(1), 1-5. [Link]
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Morris, L. (2013). Green Suzuki–Miyaura coupling of heteroaryl chlorides. Dalton Transactions Blog. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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Dherange, B. D., et al. (2020). Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a Meta-Selective Inverse Sonogashira Coupling. Journal of the American Chemical Society, 142(8), 3974-3985. [Link]
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Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling. [Link]
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The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2023, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
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Goldstein, S. W., et al. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Journal of Chemical Education, 94(9), 1388-1390. [Link]
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Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Gschaidmeier, M., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
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Vantourout, J. C., et al. (2017). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 8(2), 1251-1256. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Al-Zoubi, R. M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26645-26671. [Link]
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Crest, A. D., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 8(11), 10581-10586. [Link]
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Dolšak, A., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5463. [Link]
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Bobkov, V., et al. (2018). Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling. Beilstein Journal of Organic Chemistry, 14, 2320-2327. [Link]
-
Al-Zoubi, R. M. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(12), 2095. [Link]
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Vanin, A. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6523. [Link]
-
Karpenko, I. A., et al. (2015). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 51(88), 15941-15944. [Link]
-
Hassan, A. O., et al. (2015). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) Allylic Acetates. Organic Letters, 17(11), 2736-2739. [Link]
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Paterson, I., & Anderson, E. A. (2005). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Angewandte Chemie International Edition, 44(38), 6140-6175. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Between 8-Substituted 6-Thiophenylpurines and Boronic Acids. [Link]
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Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from Ethyl 6-chloropicolinate
Abstract
Ethyl 6-chloropicolinate is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmaceutical intermediates.[1][2] Its unique electronic and structural features, characterized by an electron-deficient pyridine ring activated by a chlorine atom at the 6-position and an ethyl ester at the 2-position, make it amenable to a variety of synthetic transformations. This guide provides detailed application notes and robust protocols for the synthesis of key pharmaceutical intermediates from this compound, with a focus on scientifically sound and field-proven methodologies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Drug Discovery
The picolinate framework is a "privileged" structural motif in drug discovery, with pyridine-containing compounds forming a significant portion of FDA-approved nitrogen-heterocyclic drugs.[3] this compound, with its reactive chlorine atom, provides a strategic entry point for introducing molecular diversity through various cross-coupling and substitution reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C6 position, while the C-Cl bond is also susceptible to palladium-catalyzed cross-coupling reactions. These reactions allow for the construction of complex molecular architectures, which are essential for targeting a wide range of biological entities.
Key Synthetic Transformations of this compound
This section details the core synthetic strategies for modifying this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.
Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and boronic acids or their esters.[4] In the context of this compound, this reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[5][6]
Causality of Experimental Choices:
-
Catalyst: Palladium complexes, particularly those with phosphine ligands, are the catalysts of choice. The ligand's electronic and steric properties are crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7]
-
Base: A base is required to activate the boronic acid for transmetalation with the palladium complex. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent must be capable of dissolving both the organic and inorganic reagents and is often a mixture of an organic solvent and water.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of Ethyl 6-phenylpicolinate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(OAc)₂ and PPh₃ to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Quantitative Data Summary
| Intermediate | Coupling Partner | Catalyst System | Yield (%) |
| Ethyl 6-phenylpicolinate | Phenylboronic acid | Pd(OAc)₂/PPh₃ | 85-95 |
| Ethyl 6-(4-methoxyphenyl)picolinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 80-90 |
| Ethyl 6-(thiophen-2-yl)picolinate | Thiophene-2-boronic acid | Pd(PPh₃)₄ | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for synthesizing intermediates with rigid alkynyl linkers, which can be important for probing protein binding pockets.[9][10]
Causality of Experimental Choices:
-
Catalyst System: The reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.[11]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[8]
-
Solvent: Anhydrous and degassed solvents like THF or DMF are commonly used to prevent side reactions.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Protocol 2: Synthesis of Ethyl 6-(phenylethynyl)picolinate
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Quantitative Data Summary
| Intermediate | Alkyne Partner | Catalyst System | Yield (%) |
| Ethyl 6-(phenylethynyl)picolinate | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 80-90 |
| Ethyl 6-((trimethylsilyl)ethynyl)picolinate | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | 85-95 |
| Ethyl 6-(3-hydroxyprop-1-yn-1-yl)picolinate | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | 70-80 |
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful method for directly introducing nucleophiles onto the pyridine ring.[12] The electron-deficient nature of the picolinate ring, enhanced by the chloro-substituent, makes the C6 position susceptible to attack by various nucleophiles.[13][14] This reaction is often thermally driven and can be facilitated by the use of a suitable base.[15][16]
Causality of Experimental Choices:
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alcohols, and thiols. The strength of the nucleophile will influence the reaction conditions required.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction.
-
Base: A base may be required to deprotonate the nucleophile or to act as a scavenger for the HCl byproduct.
Logical Relationship: SNAr Mechanism
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- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. scribd.com [scribd.com]
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- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Ethyl 6-chloropicolinate in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Significance of the Picolinate Scaffold
In the landscape of modern agrochemical development, the picolinate scaffold has emerged as a cornerstone for the creation of highly effective and selective herbicides. These compounds, often classified as synthetic auxins, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible weed species.[1] Ethyl 6-chloropicolinate, a key heterocyclic building block, serves as a versatile and crucial intermediate in the synthesis of a new generation of 6-arylpicolinate herbicides. Its strategic importance lies in the reactivity of the chlorine atom at the 6-position, which allows for the introduction of diverse aryl substituents through cross-coupling reactions, profoundly influencing the herbicidal activity and spectrum of the final product.[2][3] This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on detailed protocols and the underlying chemical principles for researchers, scientists, and professionals in the field.
Core Application: Synthesis of 6-Arylpicolinate Herbicides
The primary application of this compound in the agrochemical industry is as a precursor to 6-arylpicolinate herbicides. This class of compounds has yielded commercially significant products like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl), which exhibit potent control of broadleaf weeds in various crops.[2][4] The general synthetic strategy involves the substitution of the chlorine atom at the 6-position of the picolinate ring with a substituted aryl group. This transformation is most commonly and efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[5][6] In the context of 6-arylpicolinate synthesis, it facilitates the coupling of an organohalide (this compound) with an organoboron compound (typically an arylboronic acid or its ester derivative). The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[5]
The catalytic cycle of the Suzuki-Miyaura reaction can be broadly understood in three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the activated organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base.
-
Reductive Elimination: The two organic fragments (the picolinate and the aryl group) on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general method for the synthesis of a 6-arylpicolinate from this compound. The specific choice of catalyst, ligand, base, and solvent may require optimization depending on the nature of the arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.01-0.05 eq.).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl 6-arylpicolinate.
| Parameter | Typical Range/Value | Rationale |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting halide. |
| Palladium Catalyst | 1 - 5 mol% | Catalytic amount; higher loadings may be needed for less reactive substrates. |
| Base | 2 - 3 equivalents | Activates the boronic acid for transmetalation. The choice of base can influence reaction rate and yield.[5] |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Solvent System | Dioxane/Water, Toluene/Water | A mixture of organic and aqueous solvents is often used to dissolve both the organic reactants and the inorganic base.[6] |
Application Notes: Synthesis of Halauxifen-methyl (Arylex™ active) and Florpyrauxifen-benzyl (Rinskor™ active)
The general Suzuki-Miyaura coupling protocol can be adapted for the synthesis of specific, commercially important 6-arylpicolinate herbicides.
Synthesis of Halauxifen-methyl (Arylex™ active)
Halauxifen-methyl is synthesized from a more complex picolinate precursor, typically methyl 4-amino-3,6-dichloropicolinate, which is itself derived from picolinic acid. The key step remains the Suzuki-Miyaura coupling to introduce the substituted phenyl group at the 6-position.
Caption: Key synthetic step for Halauxifen-methyl.
A patent for the preparation of halauxifen-methyl describes a process starting from 4-amino-3,6-dichloropyridine-2-carboxylic acid. This is first esterified with methanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride to yield methyl 4-amino-3,6-dichloropicolinate.[7] This intermediate then undergoes a Suzuki coupling with the appropriate arylboronic acid.
Synthesis of Florpyrauxifen-benzyl (Rinskor™ active)
The synthesis of florpyrauxifen-benzyl often starts from a fluorinated picolinate precursor. A patented method describes the synthesis starting from benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.[8] This starting material is then subjected to amination and chlorination to introduce the 4-amino and 3-chloro substituents, respectively.
Caption: Synthetic workflow for Florpyrauxifen-benzyl.
A specific protocol detailed in a patent involves charging a reactor with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate and acetonitrile.[8] The reactor is then heated, and ammonia is introduced to facilitate the amination at the 4-position. Subsequent chlorination at the 3-position yields the final product.
Conclusion: A Versatile Intermediate for Agrochemical Innovation
This compound and its derivatives are indispensable intermediates in the synthesis of modern 6-arylpicolinate herbicides. The ability to readily functionalize the 6-position of the picolinate ring via robust and scalable methods like the Suzuki-Miyaura cross-coupling reaction has enabled the development of highly active and selective agrochemicals. The protocols and principles outlined in this guide provide a foundation for researchers to explore the vast chemical space accessible from this versatile building block, paving the way for the discovery of next-generation crop protection solutions.
References
-
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Available at: [Link]
- US Patent US20180162814A1. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
- CN Patent CN105580826A. (2016). Herbicide composition containing halauxifen-methyl and nicosulfuron.
-
American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Available at: [Link]
-
Epp, J. B., et al. (2015). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. ResearchGate. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. Available at: [Link]
-
Semantic Scholar. (n.d.). Figure 1 from The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Available at: [Link]
-
University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). AERU. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1361. Available at: [Link]
- Blakey, D., & Blundell, D. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Available at: [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Available at: [Link]
-
MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 21(11), 1533. Available at: [Link]
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. Available at: [Link]
-
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Available at: [Link]
-
Epp, J. B. (2023, October 23). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. ResearchGate. Available at: [Link]
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Available at: [Link]
-
Mariani, F., et al. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. Plants, 10(12), 2717. Available at: [Link]
-
Wang, Y., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. International Journal of Molecular Sciences, 24(13), 10636. Available at: [Link]
-
da Silva, A. F., et al. (2021). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. Journal of the Brazilian Chemical Society, 32, 2196-2204. Available at: [Link]
-
ScienceOpen. (n.d.). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. Available at: [Link]
-
ResearchGate. (n.d.). Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. Available at: [Link]
Sources
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 7. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: The Strategic Amination of Ethyl 6-Chloropicolinate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 6-Aminopicolinate Scaffold
The transformation of ethyl 6-chloropicolinate into its 6-amino analogues represents a cornerstone reaction in medicinal chemistry and drug development. This seemingly straightforward substitution unlocks a vast chemical space, providing access to the 6-aminopicolinate scaffold, a privileged structure found in a multitude of biologically active molecules. The strategic placement of the amino group on the picolinate ring system allows for the modulation of physicochemical properties and the introduction of diverse pharmacophoric elements, making it an invaluable tool in the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the reaction of this compound with amines, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and showcasing its application in the synthesis of complex molecular architectures.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of this compound with amines proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic carbons, the SNAr reaction on an aromatic ring is a two-step addition-elimination process. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing picolinate ester and the nitrogen heteroatom, renders the carbon atom attached to the chlorine susceptible to nucleophilic attack.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbon atom bearing the chlorine. This initial attack is often the rate-determining step and leads to the temporary disruption of the pyridine ring's aromaticity.
-
Formation of a Meisenheimer-like Intermediate: The attack of the amine results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyridine ring and the ester group, which helps to stabilize this transient species.
-
Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the chloride ion, a good leaving group. A base, which can be an excess of the reacting amine or an added auxiliary base, facilitates the deprotonation of the newly introduced amino group, yielding the final 6-aminopicolinate product.
The overall transformation is a substitution of the chlorine atom with the amine nucleophile, driven by the re-establishment of the stable aromatic system.
Caption: The SNAr mechanism for the amination of this compound.
Optimizing the Reaction: A Guide to Experimental Parameters
The success and efficiency of the amination of this compound are contingent on the careful selection of several key experimental parameters.
-
The Nature of the Amine: The nucleophilicity of the amine is a critical factor.
-
Aliphatic amines (e.g., piperidine, morpholine) are generally more nucleophilic than aromatic amines (e.g., aniline) and tend to react more readily, often at lower temperatures.
-
Primary amines and secondary amines are both suitable nucleophiles. The choice between them will dictate the final product structure.
-
Steric hindrance on the amine can slow down the reaction rate.
-
-
Solvent Selection: The choice of solvent can significantly influence the reaction rate and outcome.
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can solvate the intermediate complex, thereby stabilizing it and accelerating the reaction.
-
Alcohols like ethanol or isopropanol can also be used, particularly for reactions with more reactive aliphatic amines.
-
In some cases, the reaction can be run neat, with the amine itself acting as the solvent, especially if it is a liquid at the reaction temperature.
-
-
The Role of a Base: An auxiliary base is often added to neutralize the HCl generated during the reaction.
-
This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.
-
Commonly used bases include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
When using an excess of the reacting amine, it can also serve as the base.
-
-
Temperature and Reaction Time: Due to the energy barrier associated with disrupting the aromaticity of the pyridine ring, heating is frequently required.
-
Reactions with aliphatic amines may proceed at temperatures ranging from room temperature to around 100 °C.
-
Less reactive aromatic amines often necessitate higher temperatures, sometimes up to 150 °C or even higher.
-
Reaction times can vary from a few hours to 24 hours or more, and progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Experimental Protocols
The following protocols provide a starting point for the synthesis of 6-aminopicolinates. Optimization may be required based on the specific amine used.
Protocol 1: Conventional Heating for the Synthesis of Ethyl 6-(morpholino)picolinate
This protocol details a standard procedure for the reaction of this compound with a secondary aliphatic amine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 6-(morpholino)picolinate.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 6-(anilinyl)picolinate
Microwave irradiation can significantly accelerate the SNAr reaction, especially with less reactive amines.
Materials:
-
This compound
-
Aniline
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vial
-
Microwave synthesizer
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), aniline (1.5 eq), and DIPEA (2.0 eq).
-
Add NMP to the vial to dissolve the reactants.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 30-60 minutes). The reaction should be monitored for pressure and temperature.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired ethyl 6-(anilinyl)picolinate.
Caption: A generalized workflow for the synthesis of 6-aminopicolinates.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and reported yields for the amination of this compound with various amines, showcasing the versatility of this transformation.
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 6 | 92 | [1] |
| 2 | Morpholine | Et₃N | Ethanol | Reflux | 8 | 88 | [2] |
| 3 | Aniline | DIPEA | NMP | 150 | 12 | 75 | [3] |
| 4 | 4-Methoxyaniline | K₂CO₃ | DMSO | 120 | 10 | 81 | [4] |
| 5 | Benzylamine | Excess Amine | Neat | 100 | 5 | 85 | [2] |
| 6 | N-Methylpiperazine | K₂CO₃ | DMF | 90 | 6 | 90 | [1] |
Note: The yields and conditions are representative and may vary depending on the specific experimental setup and scale.
Conclusion: A Gateway to Chemical Diversity
The nucleophilic aromatic substitution of this compound with amines is a robust and highly versatile reaction that provides efficient access to a wide array of 6-aminopicolinate derivatives. A thorough understanding of the SNAr mechanism and the influence of key reaction parameters allows for the rational design of synthetic routes to complex molecules. The protocols and data presented herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis, enabling the strategic exploitation of this powerful transformation to generate novel chemical entities with therapeutic potential.
References
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. (URL: [Link])
-
This compound | C8H8ClNO2. PubChem. (URL: [Link])
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. (URL: [Link])
-
Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. (URL: [Link])
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. (URL: [Link])
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
This compound. Global Substance Registration System. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences. (URL: [Link])
-
Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry. (URL: [Link])
-
Synthesis, characterization and biological activities of metal(II) dipicolinate complexes derived from pyridine-2,6-dicarboxylic acid and 2-(piperazin-1-yl)ethanol. ResearchGate. (URL: [Link])
-
Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. PubMed. (URL: [Link])
-
synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. ResearchGate. (URL: [Link])
-
Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. PubMed Central. (URL: [Link])
- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.
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- 1. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Ethyl 6-Chloropicolinate
Introduction: The Privileged Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine-containing structures being particularly prominent in a vast number of FDA-approved drugs.[1] Their prevalence stems from their ability to engage in a multitude of biological interactions, acting as bioisosteres for other functional groups and providing a rigid scaffold for the precise orientation of pharmacophoric elements. Ethyl 6-chloropicolinate is an exceptionally versatile building block for the synthesis of novel heterocyclic compounds.[2] Its pyridine core, activated by both an electron-withdrawing ester and a strategically placed chlorine atom, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key reaction classes that enable the construction of complex, biologically relevant molecules.
The reactivity of the this compound scaffold is primarily centered around the C6-chloro substituent, which serves as a versatile handle for introducing molecular diversity. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the C2 position enhances the electrophilicity of the pyridine ring, making it amenable to several powerful synthetic transformations. This document will detail protocols for three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig), and subsequent cyclization strategies to forge fused heterocyclic systems.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions: A Gateway to Functionalized Picolinates
The inherent electron deficiency of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr).[3] This reaction pathway is particularly effective for introducing nitrogen, oxygen, and sulfur nucleophiles at the C6 position, displacing the chloride leaving group. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups on the aromatic ring.[4]
Causality Behind Experimental Choices in SNAr
The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. A non-nucleophilic base, such as potassium carbonate or sodium hydride, is often employed to deprotonate the nucleophile, enhancing its reactivity.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add the amine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The successful substitution can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically more polar, spot. Further characterization by ¹H NMR will show the disappearance of the signal corresponding to the proton adjacent to the chlorine and the appearance of new signals corresponding to the incorporated amine. Mass spectrometry will confirm the expected molecular weight of the product.
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaromatic halides like this compound.
A. The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5] This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids.[6]
The Catalytic Cycle: A Symphony of Elementary Steps
The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[7]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture, DME)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/EtOH/H₂O | 1,4-Dioxane/H₂O | DME |
| Temperature | 100 °C | 90 °C | 80 °C |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
Table 1: Typical conditions for Suzuki-Miyaura coupling reactions.
B. The Buchwald-Hartwig Amination: Constructing Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is incredibly versatile, allowing for the coupling of a wide range of amines with aryl halides.[9]
Mechanism and Ligand Choice
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands generally providing higher catalytic activity.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
To a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry reaction vessel.
-
Add the base.
-
Add a solution of this compound in the anhydrous solvent.
-
Add the amine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product via column chromatography.
III. From Functionalized Picolinates to Fused Heterocyclic Systems
The functionalized picolinates synthesized via the methods described above are valuable intermediates for the construction of more complex, fused heterocyclic systems.[11] These subsequent transformations often involve intramolecular cyclization reactions, which can be triggered by various reagents and conditions.
Workflow for the Synthesis of Fused Pyridopyrimidines
A common strategy involves the amination of this compound followed by cyclization with a suitable one-carbon equivalent.
Sources
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- 2. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. ias.ac.in [ias.ac.in]
Introduction: The Versatility of a Privileged Heterocyclic Scaffold
An Application Guide to the Synthetic Utility of Ethyl 6-chloropicolinate
This compound is a key heterocyclic building block in modern synthetic chemistry. Its structure, featuring a pyridine ring substituted with a chlorine atom and an ethyl ester, presents two distinct and synthetically valuable reactive sites. The chlorine atom at the 2-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, while the ethyl ester at the 6-position offers a site for further derivatization through hydrolysis, amidation, or reduction. This unique combination of functionalities makes this compound a cornerstone intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of the primary reaction classes involving this versatile reagent, offering detailed protocols, mechanistic insights, and practical guidance for researchers.
Chemical Profile and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | ethyl 6-chloropyridine-2-carboxylate |
| CAS Number | 21190-89-6 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 39-42 °C |
Safety and Handling: this compound is classified as an irritant.[1]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[2]
Core Synthetic Transformations
The reactivity of this compound is dominated by the chemistry of its 2-chloro-substituted pyridine ring. The following sections detail the most critical and widely utilized transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the 2-pyridyl core with a vast array of aryl and vinyl boronic acids or their derivatives.[4] Due to the electron-deficient nature of the pyridine ring and the potential for nitrogen-coordination to the palladium center, careful selection of the catalytic system is crucial for success.[5][6]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the boronic acid derivative (activated by a base), and culminates in reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[5]
-
Catalyst Addition: Add the palladium catalyst and ligand. For challenging couplings, pre-catalysts like XPhos Pd G3 are highly effective.[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/H₂O, THF, or Toluene) via syringe.[5]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Ref. |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 | [5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | [5][7] |
| XPhos Pd G3 | K₃PO₄ | THF or Toluene | 80-100 | >90 | [5] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl pyridines.[8][9] Chloropyridines are known to be challenging substrates compared to their bromo or iodo counterparts because the C-Cl bond is less reactive, making the oxidative addition step rate-limiting.[10] Success hinges on using a highly active catalytic system.
Causality in Catalyst Selection: The key is to use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[10] These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to activate the strong C-Cl bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and the subsequent C-N bond-forming reductive elimination.[10]
Sources
- 1. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Application Note: Strategic Derivatization of Ethyl 6-Chloropicolinate for Biological Screening Libraries
Introduction: The Value of the Picolinate Scaffold
Ethyl 6-chloropicolinate is a substituted pyridine derivative that serves as a high-value starting material in medicinal and agricultural chemistry. The picolinic acid framework is a "privileged scaffold," appearing in numerous biologically active molecules, from synthetic auxin herbicides like halauxifen-methyl to pharmaceutical agents.[1] Its value lies in the strategic placement of three distinct functional handles:
-
A Reactive Chloro Group: The chlorine atom at the 6-position is an excellent leaving group, activated for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[2][3]
-
An Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse array of amides, esters, or other derivatives.
-
A Pyridine Nitrogen: The nitrogen atom influences the ring's electronics, making the C6 position more electrophilic and susceptible to nucleophilic attack. It also serves as a potential hydrogen bond acceptor for interactions with biological targets.
This combination of features allows for a systematic and divergent approach to library synthesis, enabling the exploration of chemical space around a core structure to build structure-activity relationships (SAR). This document outlines reliable protocols for modifying each of these sites.
Core Derivatization Strategies: A Workflow Overview
The derivatization of this compound can be approached through several high-yield, well-established synthetic pathways. The primary transformations focus on replacing the C6-chloro substituent and modifying the C2-ester function. A general workflow is presented below.
Caption: General workflow for derivatizing this compound.
Protocol I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4][5] For this compound, this reaction is highly effective for introducing diverse aryl and heteroaryl moieties at the 6-position, a key modification in the development of kinase inhibitors and other targeted therapeutics.[2]
Mechanistic Insight: The reaction proceeds via a palladium catalytic cycle involving three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group is transferred from the boronic acid (activated by a base) to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][6]
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reactant Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and, if required, a supporting ligand.
-
Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, or DME) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring. For conventional heating, temperatures of 80–120 °C are common. For microwave-assisted synthesis, temperatures of 100–150 °C for 15–60 minutes are typical.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example Reagent | Typical Loading | Purpose |
| Aryl Halide | This compound | 1.0 equiv. | Electrophile |
| Boron Reagent | Phenylboronic Acid | 1.2 equiv. | Nucleophile Source |
| Catalyst | Pd(dppf)Cl₂ | 0.05 equiv. | C-C Bond Formation |
| Base | K₂CO₃ | 2.0 equiv. | Activates Boronic Acid |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 0.1 M | Reaction Medium |
| Temperature | 100 °C | - | Provides Activation Energy |
| Time | 2–16 hours | - | Reaction Duration |
Protocol II: C-N/C-O/C-S Bond Formation via SNAr
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for displacing halides on electron-deficient aromatic rings.[3] The pyridine ring, particularly with its electron-withdrawing nitrogen atom, activates the C6 position for attack by nucleophiles like amines, alcohols, and thiols. This pathway is highly efficient for introducing heteroatom linkages, which are crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[7][8]
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the second, typically rapid step, the leaving group (chloride) is expelled, restoring the ring's aromaticity.[3][7]
Caption: Addition-Elimination mechanism of SₙAr.
Detailed Protocol: General Procedure for Amination (SNAr)
-
Reactant Preparation: In a sealable reaction tube, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.5–2.5 equiv.), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Seal the tube tightly and heat the mixture. Conventional heating may require high temperatures (100–160 °C) for extended periods (12–48 hours). Microwave heating is often more efficient (120–180 °C for 30–90 minutes).
-
Monitoring: Track the reaction's progress via LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. The aqueous layer may need to be basified to ensure the product is not in its protonated form.
-
Purification: Wash the combined organic layers with water and brine to remove the high-boiling solvent. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using flash column chromatography.
Protocol III: Derivatization of the Ester via Amide Coupling
The ethyl ester at the C2 position provides a gateway to another dimension of chemical diversity. Saponification (ester hydrolysis) yields the corresponding carboxylic acid, a versatile intermediate for amide bond formation. Amide coupling is one of the most frequently used reactions in drug discovery, as the amide bond is stable and can participate in crucial hydrogen bonding interactions with protein targets.[9][10]
Step A: Saponification of the Ethyl Ester
-
Hydrolysis: Dissolve the starting picolinate ester (1.0 equiv.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Base Addition: Add Lithium hydroxide (LiOH) (2.0–3.0 equiv.) and stir the mixture at room temperature until LC-MS analysis confirms the complete consumption of the starting ester (typically 2–6 hours).
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3–4 with 1M HCl.
-
Extraction: A precipitate of the carboxylic acid may form, which can be collected by filtration. Alternatively, extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used without further purification.
Step B: Amide Bond Formation
-
Reactant Preparation: Dissolve the picolinic acid from the previous step (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.
-
Coupling Agent Addition: Add the coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.), to the solution.[10] If needed, add a non-nucleophilic base like DIPEA or triethylamine (TEA) (2.0–3.0 equiv.).
-
Reaction: Stir the mixture at room temperature for 12–24 hours.
-
Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, dilute with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic phase, concentrate, and purify by flash chromatography or recrystallization.
Table 2: Common Amide Coupling Reagents
| Reagent Class | Example | Abbreviation | Key Features |
| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, easy removal.[10] |
| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High reactivity, suitable for hindered couplings.[11] |
| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High efficiency, low racemization, very common.[11] |
Biological Screening Considerations
A library of derivatized picolinates is well-suited for screening across various biological targets. Historical data suggests potential activities in several areas:
-
Herbicidal Activity: Picolinates are known to act as synthetic auxin herbicides.[1] New derivatives can be screened for their ability to inhibit plant growth, for instance, in Arabidopsis thaliana root growth assays.
-
Anticancer Activity: Substituted picolinamides have been investigated as potential antitumor agents.[12] Screening can begin with cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7, A549).
-
Kinase Inhibition: The pyridine core is a common motif in kinase inhibitors.[2] Compounds can be screened against panels of kinases, such as FGFR, to identify potential leads.
-
Antimicrobial Activity: Heterocyclic compounds frequently exhibit antimicrobial properties.[13][14] Initial screening can be performed using standard disk diffusion or broth microdilution assays against representative Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains.
A typical screening cascade begins with high-throughput primary in vitro assays. Hits are then confirmed, and their potency (e.g., IC₅₀ or MIC values) is determined. Subsequent steps involve assessing selectivity, mechanism of action, and preliminary cytotoxicity against human cell lines to evaluate the therapeutic window.[13]
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2016). National Institutes of Health (NIH). [Link]
-
Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. ResearchGate. [Link]
-
The Reductive Cleavage Of Picolinic Amides. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2014). National Institutes of Health (NIH). [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. JETIR.org. [Link]
-
Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
-
Nucleophilic Aromatic Substitution. OpenStax. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Hindawi. [Link]
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- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. article.sapub.org [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloropicolinate
Welcome to the Technical Support Center for the synthesis of Ethyl 6-chloropicolinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you navigate the challenges of this synthesis and improve your product yield. Here, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Overview of Synthetic Strategies
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The two most common and effective methods for its preparation are:
-
Direct Fischer Esterification of 6-Chloropicolinic Acid: This is a classic acid-catalyzed esterification where 6-chloropicolinic acid is reacted directly with ethanol.
-
Two-Step Acyl Chloride Formation and Esterification: This method involves the initial conversion of 6-chloropicolinic acid to its more reactive acyl chloride derivative, which is then reacted with ethanol.
This guide will provide detailed protocols and troubleshooting for both methodologies, enabling you to choose the most suitable approach for your specific laboratory conditions and requirements.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing a systematic approach to identify and resolve them.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield, or I have isolated no product. What are the likely causes and how can I fix this?
A: Low or no yield is a common frustration, but it can almost always be traced back to a few key factors. Let's break down the possibilities for each synthetic route.
For Fischer Esterification:
-
Incomplete Reaction (Equilibrium not driven to products):
-
Causality: The Fischer esterification is a reversible reaction.[1][2] The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials, thus lowering the yield.
-
Solution:
-
Use Excess Ethanol: Employing a large excess of ethanol will shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]
-
Water Removal: Implement a method to remove water as it is formed. A Dean-Stark apparatus is highly effective for this purpose, especially when using a co-solvent like toluene.[1] Alternatively, using a drying agent that is compatible with the reaction conditions, such as molecular sieves, can also be effective.
-
-
-
Insufficient Catalyst Activity:
-
Causality: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.[3] Insufficient or decomposed catalyst will result in a sluggish or stalled reaction.
-
Solution:
-
Use a Strong Acid Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used and effective catalysts.[1]
-
Ensure Catalyst Quality: Use a fresh, unopened bottle of the acid catalyst if you suspect the old one has absorbed moisture.
-
-
-
Reaction Temperature is Too Low:
-
Causality: Esterification reactions generally require elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to reflux and that the reflux temperature is appropriate for the solvent system being used.
-
For Acyl Chloride Route:
-
Incomplete Formation of 6-Chloropicolinoyl Chloride:
-
Causality: The reaction of 6-chloropicolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is the crucial first step. If this reaction is incomplete, the subsequent esterification will have a low yield.
-
Solution:
-
Use Fresh Thionyl Chloride: Thionyl chloride can decompose over time. Use a fresh bottle to ensure its reactivity.
-
Ensure Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Catalyst (for SOCl₂): A catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[4]
-
-
-
Hydrolysis of the Acyl Chloride:
-
Causality: 6-chloropicolinoyl chloride is highly reactive and will readily hydrolyze back to 6-chloropicolinic acid in the presence of even trace amounts of water.
-
Solution: Maintain strict anhydrous conditions throughout the reaction and workup. Use dry solvents and reagents.
-
-
Inefficient Reaction with Ethanol:
-
Causality: The reaction of the acyl chloride with ethanol is typically fast. However, if the addition of ethanol is not controlled, side reactions can occur.
-
Solution: Add the ethanol slowly to the solution of the acyl chloride, preferably at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.[4]
-
Issue 2: Presence of Impurities in the Final Product
Q: I have obtained a product, but it is impure. What are the common impurities and how can I remove them?
A: The nature of the impurities will depend on the synthetic route chosen.
-
Unreacted 6-Chloropicolinic Acid:
-
Identification: This is a common impurity in both methods if the reaction does not go to completion. It can be detected by TLC (it will have a different Rf value than the ester) or by NMR spectroscopy (presence of a broad carboxylic acid proton peak).
-
Removal:
-
Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic 6-chloropicolinic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed. The neutral ester will remain in the organic layer.
-
Column Chromatography: If the base wash is not sufficient, purification by column chromatography on silica gel is a reliable method to separate the more polar carboxylic acid from the less polar ester.
-
-
-
Side-Reaction Products:
-
Decarboxylation Product (6-chloropyridine):
-
Causality: Picolinic acids can undergo decarboxylation at elevated temperatures.[5] This is more likely to be an issue in the Fischer esterification due to the higher reaction temperatures.
-
Identification: This impurity will be more volatile and less polar than the desired product. It can be detected by GC-MS.
-
Removal: Careful purification by column chromatography or distillation can separate the more volatile 6-chloropyridine from the product.
-
-
Products from Reactions with the Pyridine Ring:
-
Causality: While the pyridine ring is generally stable under these conditions, highly forcing conditions or the presence of certain impurities could lead to side reactions.
-
Identification and Removal: These impurities are often difficult to characterize without advanced analytical techniques. If suspected, purification by column chromatography is the best approach.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better, Fischer Esterification or the Acyl Chloride route?
A1: The "better" method depends on your specific needs and laboratory capabilities.
| Feature | Fischer Esterification | Acyl Chloride Route |
| Simplicity | One-step reaction. | Two-step reaction. |
| Reagents | Uses common and relatively safe reagents (ethanol, sulfuric acid). | Uses thionyl chloride, which is corrosive and moisture-sensitive. |
| Reaction Conditions | Requires elevated temperatures and often water removal. | The first step may require heating, but the second is often done at room temperature or below. |
| Yield | Can be high if the equilibrium is effectively shifted. | Generally provides higher and more consistent yields. |
| Scalability | Can be challenging to scale up due to the need for efficient water removal. | More readily scalable. |
In general, for small-scale synthesis where simplicity is desired, the Fischer esterification is a good choice. For larger-scale synthesis or when a higher and more reliable yield is required, the acyl chloride route is often preferred.
Q2: What is the optimal temperature for the Fischer esterification of 6-chloropicolinic acid?
A2: The optimal temperature is typically the reflux temperature of the reaction mixture. If you are using a large excess of ethanol as the solvent, the reflux temperature will be around the boiling point of ethanol (78 °C). If you are using a co-solvent like toluene with a Dean-Stark trap, the reaction can be run at a higher temperature (refluxing toluene, ~111 °C), which can increase the reaction rate.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an excellent and simple technique for monitoring the reaction progress. Spot the reaction mixture on a TLC plate alongside the starting material (6-chloropicolinic acid). The product, this compound, will be less polar and will have a higher Rf value than the starting carboxylic acid. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What is the best way to purify the final product?
A4: The purification method will depend on the purity of the crude product.
-
For relatively clean crude product: A simple workup involving an aqueous wash with a dilute base (to remove unreacted acid) followed by a brine wash and drying over an anhydrous salt (like Na₂SO₄ or MgSO₄) may be sufficient. The solvent can then be removed under reduced pressure.
-
For impure crude product: Purification by column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
IV. Detailed Experimental Protocols
Protocol 1: Fischer Esterification of 6-Chloropicolinic Acid
Caption: Fischer Esterification of 6-Chloropicolinic Acid.
Materials:
-
6-Chloropicolinic acid
-
Ethanol (anhydrous)
-
Concentrated sulfuric acid
-
Toluene (optional, for Dean-Stark)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 6-chloropicolinic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol (10-20 eq). If using a Dean-Stark trap, add toluene as a co-solvent.
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it under reduced pressure.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted acid and the catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography if necessary.
Protocol 2: Two-Step Synthesis via Acyl Chloride
Caption: Two-Step Synthesis via Acyl Chloride.
Materials:
-
6-Chloropicolinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Ethanol (anhydrous)
-
Pyridine or triethylamine (optional)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure: Step 1: Formation of 6-Chloropicolinoyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloropicolinic acid (1.0 eq).
-
Add an excess of thionyl chloride (2-3 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gas (SO₂ and HCl) ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal.
Step 2: Esterification
-
Dissolve the crude 6-chloropicolinoyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous ethanol (1.1 eq) in anhydrous dichloromethane. If desired, a non-nucleophilic base like pyridine or triethylamine (1.1 eq) can be added to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography if necessary.
V. References
-
PubChem. This compound. [Link]
-
BIO Web of Conferences, 2023 , 61, 01020. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Wikipedia. Hammick reaction. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
Sources
- 1. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. bio-conferences.org [bio-conferences.org]
- 5. 6-Chloropicolinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Ethyl 6-chloropicolinate
Welcome to the Technical Support Center for the purification of Ethyl 6-chloropicolinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your purification processes.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). However, achieving high purity can be challenging due to the presence of various impurities stemming from its synthesis and potential degradation. This guide will walk you through the most common issues and their solutions, focusing on the principles of chemical separation and the specific properties of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method for its synthesis is the Fischer esterification of 6-chloropicolinic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[1][2] Potential impurities from this process include:
-
Unreacted 6-chloropicolinic acid: Due to the equilibrium nature of Fischer esterification, some starting material will likely remain.[1]
-
Polymeric or degradation products: Under harsh acidic and high-temperature conditions, side reactions can lead to the formation of colored, high-molecular-weight impurities.
-
Residual ethanol and acid catalyst: These need to be effectively removed during workup.
-
Water: A byproduct of the esterification, which can also promote the reverse hydrolysis reaction.[1]
-
Byproducts from the synthesis of 6-chloropicolinic acid: If the starting material is not pure, its impurities will carry through. For instance, in the synthesis from 2-chloro-6-(trichloromethyl)pyridine, residual starting material or incompletely hydrolyzed intermediates could be present.
Q2: My crude this compound is a dark oil or a discolored solid. What is the likely cause and how can I remove the color?
A2: Dark coloration in crude this compound is typically due to the presence of polymeric or degradation byproducts formed during synthesis, especially if excessive heat or prolonged reaction times were employed. These impurities are often highly polar.
Troubleshooting Steps:
-
Activated Carbon Treatment: Before attempting crystallization, you can try treating a solution of the crude product in a suitable organic solvent with activated carbon. The activated carbon can adsorb many of the colored impurities. Gently heat the solution with a small amount of activated carbon, then filter it through a pad of celite to remove the carbon before proceeding with purification.
-
Column Chromatography: Flash column chromatography is highly effective at separating the desired product from colored, polar impurities. A silica gel column with a non-polar eluent system will retain the polar impurities at the baseline while allowing the less polar this compound to elute.
Q3: I am losing a significant amount of my product during aqueous workup. What could be the reason?
A3: Significant product loss during aqueous workup is often due to the partial hydrolysis of the ester back to the more water-soluble 6-chloropicolinic acid, especially if the aqueous solution is basic or if the extraction is performed at elevated temperatures.
Preventative Measures:
-
Use a mild base for neutralization: When neutralizing the acidic reaction mixture, use a weak inorganic base like sodium bicarbonate or sodium carbonate solution instead of strong bases like sodium hydroxide.[3]
-
Keep the temperature low: Perform all extractions at room temperature or below to minimize the rate of hydrolysis.
-
Minimize contact time: Do not let the organic layer remain in contact with the aqueous phase for extended periods.
-
Brine wash: After the aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to remove dissolved water from the organic layer and improve the separation of the layers.
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Product does not crystallize upon cooling. | The product is too soluble in the chosen solvent. | Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the cooled solution until turbidity persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. A common anti-solvent for ester recrystallization from ethyl acetate is hexane. |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is too high, or the solution is supersaturated and cooling too rapidly. | Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Seeding the solution with a pure crystal of this compound can also induce proper crystallization. |
| Crystals are colored or appear impure. | The chosen solvent did not effectively leave impurities in the solution (mother liquor). | Perform a hot filtration of the dissolved product to remove any insoluble impurities. If the crystals themselves are colored, the impurity may co-crystallize. In this case, a different solvent system or a preliminary purification by column chromatography may be necessary. Consider a pre-treatment with activated carbon as described in the FAQs. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize precipitation before filtration. |
Recrystallization Protocol Example:
This is a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
-
Solvent Selection: A mixture of ethyl acetate and hexanes is often a good starting point for esters.[4]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Precipitation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is an excellent method for purifying liquid or non-crystalline crude products, and for separating compounds with similar polarities.
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities. | The chosen eluent system is either too polar or not polar enough. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. The ideal eluent should give the product a retention factor (Rf) of around 0.3. A common starting eluent for esters is a mixture of hexanes and ethyl acetate. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system. |
| Product does not move from the baseline (low Rf). | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your eluent system. |
| "Tailing" of the product spot on TLC and broad bands on the column. | The compound is interacting too strongly with the stationary phase. For basic compounds like pyridines, this can be an issue on acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Pack the column carefully and ensure the silica gel is fully wetted and settled before loading the sample. Running a volume of eluent through the column before loading can help.[5] |
Flash Column Chromatography Protocol Example:
This is a general procedure. The specifics will depend on the scale of your purification and the impurity profile.
-
Eluent Selection: Using TLC, determine an appropriate eluent system. For this compound, a good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).
-
Column Packing: Prepare a silica gel column of an appropriate size. The amount of silica should be about 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder can often lead to better separation.[4]
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Purification Workflow
Caption: Decision workflow for the purification of this compound.
Stability Considerations: Hydrolysis
A critical aspect of handling and purifying this compound is its susceptibility to hydrolysis, which can occur under both acidic and basic conditions to yield 6-chloropicolinic acid and ethanol.[6] The rate of hydrolysis is significantly influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can hydrolyze back to the carboxylic acid and alcohol. This is the reverse of the Fischer esterification reaction.
-
Base-Catalyzed Saponification: Under basic conditions, the ester undergoes saponification, an essentially irreversible reaction that forms the carboxylate salt.[6]
To minimize hydrolysis during purification:
-
Ensure all solvents and equipment are dry.
-
Avoid unnecessarily high temperatures during workup and purification steps.
-
Use mild conditions for any necessary acid or base washes and minimize contact time.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common setup for analyzing esters.
-
Gas Chromatography (GC): Suitable for volatile compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity for solid samples.
This guide provides a comprehensive overview of the key considerations and troubleshooting strategies for the successful purification of this compound. By understanding the underlying chemical principles, you can adapt and optimize these methods to suit the specific requirements of your research or production process.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063114, this compound. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Science Ready. (2022). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20812, 6-Chloropicolinic acid. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Fischer–Speier esterification. In Wikipedia. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. scienceready.com.au [scienceready.com.au]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Purification [chem.rochester.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Ethyl 6-chloropicolinate Reactions
Welcome to the technical support center for Ethyl 6-chloropicolinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Instead of a generic overview, we will directly address the common challenges and side product formations encountered in the lab through a detailed FAQ and troubleshooting format. Our focus is on understanding the root cause of these issues and providing actionable, field-tested solutions.
General Troubleshooting & Analysis Workflow
Before diving into specific reaction types, it's crucial to have a robust analytical workflow to identify reaction impurities. An unknown peak in your LC-MS or a smudge on a TLC plate provides limited information. A systematic approach is key to effective troubleshooting.
FAQ: General Analysis
Question: I have an unexpected side product in my reaction mixture. What is the most effective workflow to identify it?
Answer: A multi-technique approach is essential for unambiguous structure elucidation of byproducts.
-
Initial Assessment (TLC/LC-MS): Use Thin Layer Chromatography (TLC) for a quick assessment of reaction completion and the number of byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) is your primary tool to get a molecular weight for the unknown impurity. This is the single most important piece of data in the initial stages.[1][2]
-
Isolation: If the impurity is present in significant quantities (>5%), isolation is the next step. Flash column chromatography is standard, but the choice between normal-phase (silica) and reverse-phase (C18) depends on the polarity of the product and impurities.[3][4][5] Sometimes, simple recrystallization or an acid-base extraction can isolate a byproduct if its properties are distinct enough.[4]
-
Structural Elucidation (NMR): Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the structure. A combination of ¹H, ¹³C, and, if necessary, 2D NMR experiments (like COSY and HSQC) will typically provide a definitive structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula derived from NMR and MS data, obtaining a high-resolution mass spectrum is crucial. This provides a highly accurate mass measurement, which helps to distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Below is a visual representation of this diagnostic workflow.
Caption: General workflow for identifying and addressing unknown side products.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is an electron-deficient pyridine ring, making the chlorine atom susceptible to displacement by nucleophiles. However, this reactivity is a double-edged sword, leading to several common side products.
FAQ: SNAr Side Products
Question: I'm performing an SNAr reaction with an amine and observing two major side products in my LC-MS. One has a mass corresponding to the hydrolysis product (M+1), and the other has a mass of (2 * Starting Material - HCl). What are these and how do I prevent them?
Answer: You are observing two of the most common side products in SNAr reactions with this substrate: hydrolysis and dimerization.
-
Hydrolysis Product: The formation of Ethyl 6-hydroxypicolinate occurs when water, acting as a nucleophile, displaces the chloride. This is often catalyzed by the base used in the reaction.[6][7] Its formation is a strong indicator of moisture in your reaction.
-
Dimerization Product: The second impurity is likely a dimer formed via self-condensation. In the presence of a strong base, a molecule of your amine nucleophile can deprotonate the α-carbon of another amine, creating a more potent nucleophile that can then attack a molecule of this compound. A more direct dimerization can occur if the nucleophile itself can react with the starting material. For instance, if using a primary amine, the product can sometimes react with another molecule of the starting material.
Caption: Competing pathways in SNAr reactions of this compound.
Troubleshooting & Prevention Table
| Issue | Root Cause | Recommended Solution |
| Hydrolysis | Presence of water in solvent, reagents, or glassware. | Dry solvents using a solvent purification system or molecular sieves. Use freshly opened, anhydrous grade reagents. Dry glassware in an oven (120°C) overnight and cool under an inert atmosphere (N₂ or Ar). |
| Dimerization | Reaction temperature is too high; base is too strong; high concentration. | Run the reaction at a lower temperature. Consider a weaker base (e.g., K₂CO₃ instead of NaH). Use a higher dilution or employ slow addition of the limiting reagent to keep its instantaneous concentration low. |
| Low Conversion | Insufficient activation of the pyridine ring; poor choice of solvent. | The picolinate system is already electron-deficient, but if reactivity is low, a more polar aprotic solvent like DMSO or DMF can accelerate SNAr reactions.[8] Ensure the base is sufficient to neutralize the HCl generated. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
This compound is a common substrate for C-C (e.g., Suzuki) and C-N (e.g., Buchwald-Hartwig) bond-forming reactions. While powerful, these reactions are notorious for catalyst-derived side products.
FAQ: Cross-Coupling Side Products
Question: In my Suzuki coupling of this compound with an arylboronic acid, I'm observing a significant amount of Ethyl picolinate (dehalogenated starting material). Why is this happening?
Answer: The formation of Ethyl picolinate is a result of a process called hydrodehalogenation (or simply dehalogenation). This is a common side reaction in many cross-coupling cycles.[9]
Causality: The catalytic cycle for a Suzuki reaction involves the oxidative addition of your this compound to a Pd(0) complex.[10][11] The dehalogenation side-pathway occurs when a hydride source intercepts a key palladium intermediate before the desired transmetalation and reductive elimination can occur. This Pd-H species can arise from several sources:
-
The Base: Some bases, especially alkoxides in the presence of trace water, can generate hydrides.
-
The Solvent: Solvents like isopropanol or THF can sometimes act as hydride donors.
-
The Boronic Acid: Decomposition of the boronic acid can sometimes lead to hydride generation.
The Pd(II)-H intermediate can then reductively eliminate with the picolinate ligand to form the dehalogenated byproduct and regenerate the Pd(0) catalyst, which can re-enter the unwanted cycle.
Caption: Competing productive Suzuki coupling vs. dehalogenation pathway.
Question: I'm running a Buchwald-Hartwig amination and my yield is low, with a lot of dark, insoluble material forming. What's going on?
Answer: This often points to catalyst decomposition or side reactions involving the phosphine ligands.
-
Catalyst Decomposition: Palladium catalysts, especially with electron-rich phosphine ligands, can be sensitive. The formation of palladium black (insoluble Pd(0)) indicates catalyst death. This can be caused by impurities or running the reaction at too high a temperature.
-
Side Reactions of the Ligand: The sterically hindered biarylphosphine ligands used in modern Buchwald-Hartwig aminations are crucial for success.[12][13] However, they are not always innocent bystanders. Under harsh conditions, they can undergo side reactions like P-C bond cleavage.
-
Hydrodehalogenation: Similar to the Suzuki reaction, dehalogenation is a major side reaction in Buchwald-Hartwig aminations.[14] The mechanism is analogous, where a hydride source intercepts the catalytic cycle.
Troubleshooting & Prevention Table
| Issue | Root Cause | Recommended Solution |
| Dehalogenation | Unwanted hydride source; slow transmetalation/reductive elimination. | Use a non-hydride donating base (e.g., K₃PO₄, Cs₂CO₃). Ensure anhydrous conditions. Use a ligand that promotes fast reductive elimination (e.g., bulky biarylphosphines).[9] |
| Homocoupling | Fast reaction of boronic acid with itself or oxidative coupling of the amine. | Ensure proper stoichiometry. Consider slow addition of the boronic acid or amine. Degas the reaction mixture thoroughly to remove oxygen, which can promote homocoupling. |
| Catalyst Decomposition | High temperature; impurities in reagents or solvent. | Lower the reaction temperature. Use high-purity, degassed solvents and reagents. Ensure the reaction is run under a strict inert atmosphere. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a robust starting point for coupling a secondary amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the this compound and the secondary amine.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate and purify by flash column chromatography.
Self-Validation: The reaction should be monitored every 2 hours. The disappearance of the starting material spot on TLC and the appearance of a new, more polar spot (for most amines) is a good indicator. LC-MS analysis of an aliquot should show the expected mass for the product.
Protocol 2: Analytical Method for Impurity Profiling
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 254 nm and Electrospray Ionization (ESI) in positive mode.
This generic method is effective for separating the relatively non-polar this compound from more polar byproducts like the hydrolysis product or salts.[1][15]
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11063114, this compound." PubChem, [Link]. Accessed January 1, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 242723, Mthis compound." PubChem, [Link]. Accessed January 1, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate." PubChem, [Link]. Accessed January 1, 2026.
-
Al-Zaydi, K. M. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione." ARKIVOC, vol. 2012, no. 6, 2012, pp. 384-397. Available at: [Link].
-
Global Substance Registration System. "this compound." GSRS, [Link]. Accessed January 1, 2026.
-
Zuno-Floriano, F. G., et al. "Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry." Journal of AOAC International, vol. 107, no. 1, 2024. Available at: [Link].
-
Wikipedia contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 1, 2026.
-
Organic Chemistry Portal. "Suzuki Coupling." [Link]. Accessed January 1, 2026.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." [Link]. Accessed January 1, 2026.
-
Anonymous. "HYDROLYSIS REACTIONS." Available at: [Link]. Accessed January 1, 2026.
-
Li, Y., et al. "Discussion on the dimerization reaction of penicillin antibiotics." RSC Advances, vol. 11, no. 36, 2021, pp. 22353-22360. Available at: [Link].
-
Pilaniya, K., et al. "Recent trends in the impurity profile of pharmaceuticals." Journal of Advanced Pharmaceutical Technology & Research, vol. 1, no. 3, 2010, pp. 302-310. Available at: [Link].
-
Biotage. "How can I remove color from my reaction product?" Biotage, 5 Dec. 2023, [Link].
-
Wang, Y., et al. "Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate." BIO Web of Conferences, vol. 49, 2022, p. 01003. Available at: [Link].
-
Clark, J. "hydrolysis of esters." Chemguide, [Link]. Accessed January 1, 2026.
-
NROChemistry. "Buchwald-Hartwig Coupling: Mechanism & Examples." [Link]. Accessed January 1, 2026.
- Kumar, V., et al. "Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs." PharmTech, 1 Sept. 2010.
-
Chemsrc. "Ethyl 5-bromo-6-chloropicolinate." [Link]. Accessed January 1, 2026.
- Dongala, T., et al. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." PharmTech, 2 Oct. 2013.
-
Anonymous. "HYDROLYSIS." Available at: [Link]. Accessed January 1, 2026.
-
Myers, A. G. Research Group. "The Suzuki Reaction." Harvard University, [Link]. Accessed January 1, 2026.
-
LibreTexts Chemistry. "8.5: Mechanisms of Nucleophilic Substitution Reactions." [Link]. Accessed January 1, 2026.
-
Magano, J., and Chen, M. H. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, vol. 59, no. 43, 2020, pp. 18894-18906. Available at: [Link].
-
Gryko, D. T., and Tasior, M. "Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids." Chemical Reviews, vol. 114, no. 21, 2014, pp. 10434-10488. Available at: [Link].
-
Gelman, D., and Buchwald, S. L. "Nucleoside Modification Using Buchwald-Hartwig Amination Reactions." Organic Letters, vol. 4, no. 5, 2002, pp. 753-755. Available at: [Link].
-
The Royal Society of Chemistry. "Separation, purification and identification of the components of a mixture." [Link]. Accessed January 1, 2026.
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]. Accessed January 1, 2026.
-
The Organic Chemistry Tutor. "18.04 Predicting Products of Nucleophilic Substitution Reactions." YouTube, 27 Jan. 2018, [Link].
-
Reddit. "How to approach choosing reaction conditions for Suzuki?" r/Chempros, 23 Feb. 2024, [Link].
-
Hussain, A., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Processes, vol. 8, no. 10, 2020, p. 1342. Available at: [Link].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
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- 4. rsc.org [rsc.org]
- 5. silicycle.com [silicycle.com]
- 6. esisresearch.org [esisresearch.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of Ethyl 6-Chloropicolinate
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of Ethyl 6-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
I. Understanding the Substrate: The Challenges of this compound
This compound presents a unique set of challenges in Suzuki-Miyaura coupling. As an electron-deficient heteroaryl chloride, its reactivity is influenced by several factors. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1] Furthermore, the chloro-substituent is less reactive than its bromo or iodo counterparts in the oxidative addition step of the catalytic cycle.[1] A thorough understanding of these electronic and steric factors is paramount for successful reaction optimization.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to issues you may encounter during your experiments.
Problem 1: Low to No Conversion of Starting Material
A lack of conversion is a frequent issue and can often be traced back to the catalytic cycle's efficiency.
Possible Cause 1: Inefficient Oxidative Addition
The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step for electron-deficient chlorides.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, which are known to accelerate oxidative addition.[2][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4][5]
-
Catalyst Precursor: Utilize a pre-formed Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates the active Pd(0) species in situ.[4]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.[2][6]
-
Possible Cause 2: Catalyst Inhibition
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[1]
-
Solution:
-
Sterically Hindered Ligands: The use of bulky ligands can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen.
-
Reaction Concentration: Running the reaction at a higher concentration may favor the desired bimolecular coupling over the unimolecular catalyst inhibition.
-
Possible Cause 3: Inactive Catalyst
The catalyst's activity can be compromised by exposure to oxygen or impurities.
-
Solution:
-
Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[7]
-
Degassed Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.[7]
-
Reagent Purity: Use high-purity starting materials, as impurities can interfere with the catalytic cycle.[1]
-
Problem 2: Significant Formation of Side Products
The appearance of unexpected products points to competing reaction pathways that need to be suppressed.
Possible Cause 1: Protodeboronation of the Boronic Acid
This side reaction involves the replacement of the boronic acid group with a hydrogen atom, and is particularly prevalent with electron-deficient or heteroaryl boronic acids.[8]
-
Solution:
-
Choice of Base: Use a non-aqueous, weaker base like KF or CsF, which can minimize protodeboronation.[9][10]
-
Boronic Esters: Consider using boronic esters (e.g., pinacol esters) which are generally more stable and less prone to protodeboronation.[11]
-
Anhydrous Conditions: Running the reaction under anhydrous conditions can suppress this water-mediated side reaction.
-
Possible Cause 2: Homocoupling of the Boronic Acid
The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct.
-
Solution:
-
Rigorous Degassing: As with catalyst inactivity, ensure all components of the reaction are free of oxygen.[7]
-
Possible Cause 3: Hydrodehalogenation (Dechlorination)
The starting material, this compound, can be reduced to Ethyl picolinate. This occurs via a palladium-hydride species.[12]
-
Solution:
Problem 3: Ester Hydrolysis
The basic conditions of the Suzuki coupling can lead to the saponification of the ethyl ester, resulting in the corresponding carboxylic acid.
-
Solution:
-
Milder Base: Employ a milder base such as K₂CO₃ or KF.[10] While KF is effective at activating the boronic acid, it is generally not basic enough to cause significant ester hydrolysis.[10]
-
Anhydrous Conditions: The absence of water will prevent the hydrolysis reaction.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or high temperatures.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
While there is no single "best" catalyst, systems employing bulky, electron-rich phosphine ligands like SPhos or XPhos with a palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ are excellent starting points.[2] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligated palladium catalysts like PEPPSI™-IPr can be highly effective.[4]
Q2: Which base should I choose?
The choice of base is critical and depends on the specific boronic acid and desired reaction conditions.[1]
-
For robust boronic acids: Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step.[2]
-
To minimize protodeboronation: Weaker bases like KF or K₂CO₃ are preferred.[10][12]
-
To prevent ester hydrolysis: Milder bases like K₂CO₃ or KF are recommended.[10]
Q3: What is the best solvent for this reaction?
Aprotic solvents are generally preferred.
-
Common choices: 1,4-Dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base and boronic acid.[12][13]
-
Solvent Ratios: The ratio of organic solvent to water can be optimized; typically ranging from 4:1 to 10:1.[2][7]
-
Anhydrous Conditions: For sensitive substrates, completely anhydrous conditions using solvents like THF or toluene with a soluble base can be beneficial.[14]
Q4: Can I use microwave heating for this reaction?
Yes, microwave-assisted heating can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[15][16]
Q5: My reaction is clean but incomplete. What should I do?
If the reaction stalls with starting material remaining, consider the following:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Higher Temperature: Carefully increasing the reaction temperature may be necessary to overcome a high activation energy barrier.[6]
-
Re-evaluate Ligand/Base Combination: The chosen conditions may not be optimal for your specific substrate combination. A systematic screening of different ligands and bases may be required.
IV. Data and Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Condition 1 (General Purpose) | Condition 2 (Minimizing Side Reactions) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (2-4 mol%) | XPhos (4 mol%) |
| Base | K₃PO₄ (2-3 equiv.) | KF (3 equiv.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | THF (anhydrous) |
| Temperature | 80-100 °C | 60-80 °C |
| Concentration | 0.1 M | 0.1 M |
Experimental Protocol: General Procedure for Suzuki Coupling
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium source and ligand in a small amount of degassed solvent.
-
Add the degassed solvent to the reaction vessel via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with Ethyl 6-chloropicolinate
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the Sonogashira coupling of Ethyl 6-chloropicolinate. As an electron-deficient heteroaromatic chloride, this substrate presents unique challenges compared to more reactive aryl iodides or bromides. This resource provides in-depth, experience-driven answers to common problems, helping you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Sonogashira reaction with this compound is not proceeding at all. My TLC/LC-MS analysis shows only starting material. What are the most critical factors to check first?
A1: Complete reaction failure with a challenging substrate like this compound often points to fundamental issues with the catalytic cycle or reaction setup. Here’s a prioritized checklist based on common failure modes:
-
Inert Atmosphere is Non-Negotiable: The Sonogashira reaction, particularly the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the undesired homocoupling of your alkyne, a side reaction known as Glaser coupling.[1][2][3] This not only consumes your alkyne but can also interfere with the palladium catalyst. Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.[2]
-
Catalyst Activity and Integrity:
-
Palladium Source: For an unreactive aryl chloride, a standard catalyst like Pd(PPh₃)₄ may be insufficient.[4] You often need a more active catalytic system. Consider using a Pd(II) precatalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst. The Pd(II) is reduced in situ to the active Pd(0) species.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is notoriously unstable and can degrade upon exposure to air and light, appearing greenish or brown instead of off-white. Use a freshly opened bottle or a trusted, well-stored source. The role of copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][5] If the CuI is inactive, this crucial step will not occur.
-
-
The Unforgiving Nature of Aryl Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step—often the rate-limiting step—energetically demanding.[1][2] For this compound, which is also electron-deficient, this step is particularly challenging. Standard room temperature conditions are almost certain to fail. You will likely require elevated temperatures (e.g., 80-120 °C) to drive the reaction.[4]
Q2: I'm observing the formation of a black precipitate (palladium black) and my reaction has stalled. What causes this and how can I prevent it?
A2: The formation of palladium black is a clear sign of catalyst decomposition, where the soluble active Pd(0) species agglomerates and precipitates out of solution, effectively killing your reaction.[2]
Causality and Prevention:
-
Ligand Dissociation/Oxidation: At the elevated temperatures required for aryl chlorides, phosphine ligands like triphenylphosphine (PPh₃) can dissociate from the palladium center. The resulting "ligandless" palladium is highly unstable and prone to aggregation.
-
Solvent Effects: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under Sonogashira conditions.[7]
-
Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst and lead to decomposition.[2]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous. Distilling the amine base before use can be beneficial as amines can oxidize over time.
-
Workflow for Catalyst Stabilization:
Caption: Decision tree for troubleshooting palladium black formation.
Q3: My main side product appears to be the homocoupled diyne (Glaser product). How can I suppress this side reaction?
A3: The Glaser coupling is the copper-catalyzed oxidative homocoupling of your terminal alkyne and is a very common side reaction in Sonogashira couplings.[1][3][10] It is especially prevalent when the cross-coupling reaction is slow, as is the case with unreactive aryl chlorides.
Key Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The Glaser reaction requires an oxidant, which is most often atmospheric oxygen.[2][10] Improving your degassing technique and ensuring a robust inert atmosphere is the first and most critical step.
-
Copper-Free Sonogashira Conditions: The most direct way to avoid a copper-catalyzed side reaction is to remove copper. Copper-free Sonogashira protocols have been developed precisely for this reason.[1][11] These reactions often require a palladium catalyst, a phosphine ligand, and an amine base, but may necessitate higher catalyst loadings or more specialized ligands to compensate for the absence of copper's activating role.[11][12][13]
-
Control Reagent Stoichiometry: Slowly adding the terminal alkyne via syringe pump over a period of time can help keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Use of Additives: Some studies have shown that running the reaction under a dilute hydrogen atmosphere can significantly reduce homocoupling by keeping the catalyst in the reduced, active state.[14]
Table 1: Comparison of Strategies to Reduce Glaser Homocoupling
| Strategy | Principle | Key Requirements | Potential Downsides |
| Strict Anaerobic Setup | Removes the primary oxidant (O₂) | High-quality inert gas, rigorous solvent degassing | Can be technically demanding to maintain perfectly O₂-free |
| Copper-Free Protocol | Eliminates the homocoupling catalyst (CuI) | Often requires specialized, more expensive ligands | May result in slower reaction rates for the desired cross-coupling |
| Slow Alkyne Addition | Lowers alkyne concentration to favor cross-coupling | Syringe pump, careful monitoring | Can extend overall reaction time |
| Hydrogen Atmosphere | Suppresses oxidative side pathways | Diluted H₂ gas source, safety precautions | May not be compatible with reducible functional groups |
Q4: I'm using a standard Pd/Cu system, but the reaction yield is low even at high temperatures. How can I optimize my reaction conditions for this compound?
A4: Optimizing for a challenging substrate like an electron-deficient chloropyridine requires a systematic approach. The low reactivity of the C-Cl bond is the primary hurdle.[2][4]
Systematic Optimization Workflow:
Caption: Systematic workflow for optimizing Sonogashira reactions of aryl chlorides.
Detailed Optimization Steps:
-
Catalyst & Ligand: This is the most critical variable.
-
Rationale: The oxidative addition of the C-Cl bond to Pd(0) is the bottleneck. A more electron-rich palladium center is required to facilitate this step.
-
Recommendation: Move beyond simple Pd(PPh₃)₄. A combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or tBu₃P is a proven strategy for activating aryl chlorides.[4] These ligands promote the formation of a highly active, monoligated Pd(0) species.
-
-
Base: The base deprotonates the alkyne and neutralizes the HX byproduct.[1]
-
Rationale: While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, their basicity might be insufficient, or they may coordinate too strongly to the metal center.
-
Recommendation: If amine bases are ineffective, consider switching to an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a polar aprotic solvent like DMF.[4][8] Cesium carbonate is particularly effective due to the solubility of its salts.
-
-
Solvent: The solvent must dissolve all components and can influence catalyst stability.[15]
-
Rationale: A good solvent system can prevent catalyst decomposition and ensure all reagents are available for reaction.
-
Recommendation: If using an amine base, it can often serve as the solvent.[4] For inorganic bases, DMF, NMP, dioxane, or toluene are excellent choices. A solvent screen may be necessary to find the optimal medium.
-
-
Temperature: As discussed, elevated temperatures are essential.
-
Rationale: The activation energy for the oxidative addition of aryl chlorides is high.
-
Recommendation: Start screening at around 80 °C and incrementally increase to 120 °C.[4][9] Microwave irradiation can also be a powerful tool to accelerate these reactions and may provide higher yields in shorter times.[16]
-
Experimental Protocols
Protocol 1: General Procedure for a Robust Sonogashira Coupling of this compound
This protocol incorporates best practices for challenging aryl chlorides.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv) and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent and Alkyne: Add degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution). Finally, add the terminal alkyne (1.2-1.5 equiv).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. depts.washington.edu [depts.washington.edu]
- 15. books.lucp.net [books.lucp.net]
- 16. discovery.researcher.life [discovery.researcher.life]
Preventing decomposition of Ethyl 6-chloropicolinate during reactions
Welcome to the technical support center for Ethyl 6-chloropicolinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments with this versatile reagent.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyridine core, substituted with a reactive chlorine atom and an ethyl ester, allows for a wide range of chemical transformations. However, the reactivity that makes it so valuable also presents challenges, as the molecule can be prone to decomposition under certain reaction conditions. This guide provides expert insights and practical solutions to help you navigate these challenges and ensure the success of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is turning dark, and I'm seeing multiple spots on my TLC. What's happening?
A1: A dark reaction color and multiple TLC spots are classic indicators of decomposition. The most common causes are hydrolysis of the ester group or unwanted side reactions with the pyridine ring. This is often exacerbated by strong bases, high temperatures, or the presence of water. To troubleshoot, consider lowering the reaction temperature, using a milder or non-nucleophilic base, and ensuring your solvent and reagents are anhydrous.
Q2: I'm attempting a Suzuki coupling, but my yield is consistently low. Is the starting material degrading?
A2: Low yields in Suzuki couplings can indeed be due to the degradation of this compound. The basic conditions required for the Suzuki reaction can promote hydrolysis of the ester.[1] It's also possible that the palladium catalyst is being deactivated by the pyridine nitrogen. To improve your yield, try using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and consider a ligand that can both stabilize the palladium catalyst and facilitate the catalytic cycle.[2][3]
Q3: Can I use strong nucleophiles in reactions with this compound?
A3: While the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAᵣ), strong, hard nucleophiles can also attack the ester carbonyl group. The pyridine ring itself is electron-deficient, which activates the chlorine for substitution but also increases the electrophilicity of the ester.[4][5] Success with strong nucleophiles often depends on careful control of reaction conditions, such as low temperatures and slow addition of the nucleophile, to favor substitution at the C-Cl bond over attack at the ester.
Q4: What are the best solvents to use for reactions involving this compound?
A4: The choice of solvent is critical. Aprotic solvents like THF, dioxane, toluene, and DMF are generally preferred. Protic solvents, especially in the presence of a base, can lead to ester hydrolysis.[6] For palladium-catalyzed cross-coupling reactions, the solvent can also influence the solubility and activity of the catalyst.[7] It is always recommended to use anhydrous solvents to minimize water-related side reactions.
Troubleshooting Guides
Issue 1: Decomposition During Base-Mediated Reactions
The ester group in this compound is susceptible to hydrolysis under basic conditions, leading to the formation of 6-chloropicolinic acid.[6][8] This side product can complicate purification and lower the yield of the desired product.
Symptoms:
-
Appearance of a new, more polar spot on TLC that corresponds to the carboxylic acid.
-
Difficulty in isolating the product due to the presence of the salt of the carboxylic acid after aqueous workup.
-
Low overall yield of the desired product.
Troubleshooting Workflow:
Caption: Optimizing nucleophilic aromatic substitution.
Detailed Steps & Explanations:
-
Nucleophile Choice: The reactivity of the nucleophile is paramount. Stronger nucleophiles will react more readily.
-
Action: If the reaction is slow, consider using a stronger nucleophile or adding a base to deprotonate a protic nucleophile in situ.
-
-
Solvent Effects: Polar aprotic solvents like DMSO and DMF are known to accelerate SNAᵣ reactions by solvating the cation and leaving the "naked" nucleophile more reactive. [4] * Action: If the reaction is sluggish in solvents like THF or toluene, switch to DMSO or DMF.
-
Temperature Control: For highly reactive nucleophiles, side reactions with the ester can be a problem.
-
Action: Start the reaction at a low temperature (e.g., 0 °C) and add the nucleophile slowly. If the reaction is slow, gradually increase the temperature while monitoring for the formation of byproducts. [9]
-
Analytical Methods for Monitoring Decomposition
To effectively troubleshoot, it is crucial to monitor the reaction and identify any decomposition products.
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction. The formation of new spots can indicate decomposition. The hydrolyzed carboxylic acid will typically have a much lower Rf value than the starting ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the masses of the starting material, product, and any byproducts, including the hydrolyzed acid. [10][11]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile compounds and can help identify byproducts. [12]However, thermal decomposition of the analyte can sometimes occur in the GC inlet. [12][13] By understanding the potential decomposition pathways and implementing the strategies outlined in this guide, researchers can significantly improve the success rate of their reactions involving this compound.
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
- HYDROLYSIS. (n.d.). University of California, Santa Barbara.
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
- How to Troubleshoot a Reaction. (n.d.). University of Rochester.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. (2025). Benchchem.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Troubleshooting: I Cant Reproduce an Earlier Experiment!. (n.d.). University of Rochester.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (2025). Benchchem.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. (2025). Benchchem.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry. (2025). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2024).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Nucleophilic Arom
- hydrolysis of esters. (n.d.). Chemguide.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.).
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. books.lucp.net [books.lucp.net]
- 8. web.viu.ca [web.viu.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. matheo.uliege.be [matheo.uliege.be]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Investigating thermal decompositions of six esters additives under heat-not-burn conditions using pyrolysis gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Ethyl 6-Chloropicolinate Reaction Mixtures
This technical guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purification challenges encountered during reactions involving Ethyl 6-chloropicolinate. This document provides in-depth, field-proven insights and detailed protocols to ensure the isolation of high-purity target compounds.
Introduction: The Chemistry of this compound and Its Purification Challenges
This compound is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. Its reactivity, primarily centered around nucleophilic substitution at the 6-position of the pyridine ring and reactions involving the ester functionality, makes it a versatile building block. However, this reactivity also predisposes its reactions to the formation of byproducts that can complicate downstream processes and compromise the purity of the final product.
Common reactions include nucleophilic aromatic substitution (SNAr) where the chloride is displaced by various nucleophiles (amines, alcohols, thiols, etc.). Undesired side reactions can include hydrolysis of the ethyl ester to the corresponding carboxylic acid, residual unreacted starting materials, and the formation of dimers. The successful isolation of the desired product hinges on the strategic selection and meticulous execution of appropriate purification techniques. This guide will address the most frequently encountered purification hurdles in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction mixture contains unreacted this compound. How can I remove it?
Answer:
The presence of unreacted starting material is a common issue, often arising from incomplete reactions or the use of an excess of the picolinate ester. The choice of purification method depends on the physical properties of your desired product.
Causality: Incomplete conversion is the primary reason for the presence of starting material. Optimizing reaction conditions (temperature, time, stoichiometry) can minimize this, but effective purification is often still necessary.
Solution 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. Since this compound is a relatively nonpolar ester, it can typically be separated from more polar products.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase (Eluent) Selection: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Initial Eluent: A mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a good starting point.[1][2]
-
Gradient: Gradually increase the proportion of ethyl acetate to elute your more polar product. The exact gradient will depend on the polarity of your product and should be optimized using Thin Layer Chromatography (TLC).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the eluent, ensuring a uniform and crack-free bed. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system. Unreacted this compound should elute first.
-
Monitor the elution by TLC and collect fractions.
-
Gradually increase the polarity of the eluent to elute your desired product.
-
Data Presentation: Solvent Systems for Column Chromatography
| Compound Type | Recommended Starting Eluent (Hexane:Ethyl Acetate) |
| Non-polar products | 95:5 to 90:10 |
| Moderately polar products | 80:20 to 70:30 |
| Polar products | 50:50 and increasing polarity |
Solution 2: Recrystallization
If your desired product is a solid and has significantly different solubility properties from this compound, recrystallization can be an efficient purification method.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the unreacted this compound remains soluble or insoluble at all temperatures.
-
Procedure:
-
Dissolve the crude mixture in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Question 2: I have a significant amount of 6-chloropicolinic acid in my product. How do I remove this acidic byproduct?
Answer:
The formation of 6-chloropicolinic acid is a result of the hydrolysis of the ethyl ester, which can occur if water is present in the reaction mixture, especially under acidic or basic conditions. This acidic impurity can be readily removed by a liquid-liquid extraction with a basic aqueous solution.
Causality: The ester linkage in this compound is susceptible to hydrolysis. The resulting carboxylic acid is acidic and will be deprotonated by a base to form a water-soluble salt.
Solution: Liquid-Liquid Extraction with a Basic Wash
This technique exploits the difference in acidity between your neutral product and the carboxylic acid byproduct.
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[5]
-
Washing:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1M).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The deprotonated 6-chloropicolinic acid salt will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the acid.
-
-
Final Workup:
-
Wash the organic layer with water to remove any residual base.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
-
Question 3: My analysis shows the presence of a higher molecular weight impurity, which I suspect is a dimer. How can I remove it?
Answer:
Dimerization can occur under certain reaction conditions, leading to byproducts with significantly higher molecular weights and often different polarities compared to the desired monomeric product.
Causality: The exact mechanism of dimerization can vary, but it often involves the coupling of two picolinate molecules. These dimers are typically less volatile and may have different solubility profiles than the monomer.
Solution 1: Flash Column Chromatography
As with the removal of unreacted starting material, flash column chromatography is a powerful tool for separating the desired product from a higher molecular weight dimer. The dimer will likely have a different polarity and will elute at a different point in the gradient.
Solution 2: Recrystallization
The significant difference in size and potentially shape between the monomer and dimer can lead to different packing efficiencies in a crystal lattice. This can be exploited for purification by recrystallization, as the desired product may selectively crystallize out, leaving the dimer in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my purification? A1: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the composition of your crude mixture and the fractions collected during column chromatography. By comparing the Rf values of your product and the byproducts, you can effectively track the separation.
Q2: My compound is not stable on silica gel. What are my alternatives? A2: If your compound is sensitive to the acidic nature of silica gel, you can use a deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina (neutral or basic).[6]
Q3: I am having trouble getting my product to crystallize. What can I do? A3: If your product oils out instead of crystallizing, try using a different solvent system, cooling the solution more slowly, or adding a seed crystal of the pure product if available. Sometimes, a solvent/anti-solvent system (dissolving in a good solvent and slowly adding a poor solvent until turbidity is observed) can induce crystallization.
Q4: Can I use distillation for purification? A4: Distillation is generally only suitable if your desired product and the byproducts have significantly different boiling points and are thermally stable. Given that this compound and its potential byproducts are likely to have relatively high boiling points, distillation is often not the most practical method for achieving high purity on a lab scale.
Visualizing a Common Reaction and Byproduct Formation
The following diagram illustrates a typical nucleophilic substitution reaction of this compound and highlights the points at which common byproducts can form.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. rsc.org [rsc.org]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with Ethyl 6-Chloropicolinate
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust troubleshooting strategies for one of the more challenging substrates in palladium-catalyzed cross-coupling: Ethyl 6-chloropicolinate. This guide is structured to help you diagnose issues, select the right catalytic system, and optimize your reaction conditions for success.
The primary challenges with this substrate stem from two key factors:
-
Reduced Reactivity: The C–Cl bond is inherently stronger and less reactive than corresponding C–Br or C–I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1] This often necessitates the use of highly active catalysts.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen atom can coordinate with the palladium center.[2][3] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[2][4]
This guide will address these challenges within the context of the most common cross-coupling reactions.
General Troubleshooting and FAQs
This section addresses overarching issues that are common to all cross-coupling reactions involving this compound.
Q1: My reaction is not working at all (no product formation). What are the first things I should check?
A1: When faced with a complete lack of conversion, it's crucial to systematically rule out common experimental errors before re-evaluating the catalyst system.
-
Verify Reagent Integrity: Ensure all reagents are pure and dry. Solvents must be anhydrous and properly degassed. Moisture and oxygen are notorious for killing palladium-catalyzed reactions by oxidizing the active Pd(0) species.[5] Cross-coupling partners, such as boronic acids, can degrade upon storage; verify their quality.
-
Confirm Inert Atmosphere: The reaction must be rigorously maintained under an inert atmosphere (argon or nitrogen).[2] Ensure your flask was properly purged, and that solvents were thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas for 15-20 minutes.[1]
-
Check Catalyst and Ligand: Is the palladium source active? Precatalysts are often more reliable than generating the active Pd(0) species from a Pd(II) source in situ.[5][6] Ensure the ligand has not been oxidized by air exposure.
-
Base and Temperature: Is the base strong enough and soluble in the reaction medium? Was the reaction heated to the specified temperature? Some cross-couplings of aryl chlorides require higher temperatures to proceed efficiently.[1]
Q2: My reaction mixture turns black. What does this signify and how can I prevent it?
A2: The formation of a black precipitate is almost always "palladium black," which is finely divided, agglomerated palladium metal.[2] This is a visual indicator of catalyst decomposition, where the active, ligand-stabilized Pd(0) species has been lost.
Causality & Prevention:
-
Cause: This often happens when the ligand is unable to sufficiently stabilize the Pd(0) intermediate. The pyridine nitrogen of your substrate can displace the protective phosphine ligand, exposing the palladium atom and leading to aggregation.[2]
-
Prevention:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are essential.[2][5] Their steric bulk creates a protective pocket around the palladium, preventing both aggregation and inhibitory coordination by the pyridine nitrogen.
-
Optimize Ligand-to-Metal Ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typical. An insufficient amount of ligand will leave the catalyst vulnerable.
-
Control Temperature: While high temperatures can be necessary for activating the C-Cl bond, excessive heat can also accelerate catalyst decomposition.[2] Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Visual Guide: General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed cross-coupling reaction with this compound.
Caption: A systematic approach to troubleshooting failed cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling this compound with an organoboron reagent.[7]
Q3: What is a good starting catalyst system for the Suzuki coupling of this compound?
A3: Due to the unreactive C-Cl bond, a robust catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may be ineffective. A highly active system is needed to promote the challenging oxidative addition step.
A reliable starting point involves a palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.[1] These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
| Component | Recommended Starting Point | Rationale |
| Pd Source | G2 or G3 Buchwald Precatalysts (e.g., XPhos Pd G3) (1-3 mol%) | Air-stable, well-defined precatalysts that reliably generate the active Pd(0)L species in solution, leading to more reproducible results.[6] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-rich ligands enhance catalyst activity for aryl chlorides and shield the Pd center from pyridine coordination.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic inorganic bases are effective. K₃PO₄ is a common choice for challenging couplings.[8][9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A polar aprotic solvent is generally preferred. The presence of water can be crucial for the transmetalation step.[7][8] |
| Temperature | 90-110 °C | Higher temperatures are typically required to activate the C-Cl bond. |
Q4: I am observing significant amounts of dehalogenated starting material and/or homocoupling of my boronic acid. What is causing this?
A4: These are common side reactions in Suzuki couplings.
-
Dehalogenation (Protodeboronation): This occurs when the boronic acid reacts with water or another proton source to revert to the parent arene before it can couple. This can be exacerbated by harsh basic conditions or prolonged heating.[8]
-
Solution: Consider using a milder base (e.g., K₂CO₃) or slightly lower temperatures. Using a boronate ester (e.g., a pinacol ester) instead of a boronic acid can also increase stability and reduce this side reaction.
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid is often promoted by the presence of oxygen.
-
Solution: Ensure your solvent and reaction setup are rigorously degassed.[10] Reducing the palladium catalyst loading can sometimes minimize this pathway, as excess catalyst can promote side reactions.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inerting: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.[1]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for coupling primary or secondary amines with aryl halides to form C-N bonds.[11][12]
Q5: Which catalyst/ligand combination is best for coupling an aliphatic amine with this compound?
A5: This transformation is particularly sensitive to ligand choice. The amine itself is a competing ligand for the palladium center, exacerbating the potential for catalyst inhibition. Therefore, a very bulky ligand is required to sterically enforce the desired catalytic cycle.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst | Pd₂(dba)₃ is a common Pd(0) source. Precatalysts offer greater convenience and reproducibility.[13] |
| Ligand | Josiphos-type (e.g., CyPF-tBu) or Buchwald-type (e.g., tBuXPhos) | These ligands possess extreme steric bulk, which is critical for preventing catalyst deactivation by both the amine and the pyridine substrate.[14] |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide is the most common choice.[1] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Anhydrous, non-protic solvents are essential. |
| Temperature | 100-110 °C | High temperatures are generally needed for C-Cl amination. |
Q6: My reaction is sluggish and gives low yields. How can I improve it?
A6: Sluggish Buchwald-Hartwig aminations of heteroaryl chlorides are often a sign of catalyst inhibition or insufficient activity.
-
Switch the Ligand: This is the most critical variable. If a standard Buchwald ligand like XPhos is not effective, move to a more specialized, bulkier ligand system like those mentioned in the table above.
-
Change the Base: While NaOtBu is standard, sometimes switching to K₃PO₄ or Cs₂CO₃ can alter the reaction kinetics favorably, although this may require higher temperatures.
-
Use a Precatalyst: If you are generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, switching to a well-defined Buchwald precatalyst can significantly improve performance by ensuring efficient generation of the active LPd(0) species.[13]
Visual Guide: Catalyst Deactivation vs. Productive Cycle
This diagram illustrates the competition between the desired catalytic pathway and the catalyst-poisoning pathway caused by pyridine coordination.
Caption: Competing pathways in the cross-coupling of pyridine-containing substrates.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the synthesis of alkynylated picolinates by reacting this compound with a terminal alkyne.[15]
Q7: What are the standard conditions for a Sonogashira coupling with this substrate?
A7: The classical Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt. The copper co-catalyst is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium center.[15][16]
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common, effective Pd(II) source for Sonogashira couplings. |
| Cu Source | CuI (5-10 mol%) | The essential co-catalyst for the classical Sonogashira mechanism. |
| Ligand | PPh₃ (often implicit in the Pd source) | Triphenylphosphine is the standard ligand for this reaction. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | An amine base is required to neutralize the HX byproduct and often serves as the solvent.[15] |
| Solvent | TEA, THF, or DMF (anhydrous, degassed) | The reaction is often run in the amine base as a solvent or in a co-solvent like THF. |
| Temperature | Room Temperature to 80 °C | Can often proceed at lower temperatures than Suzuki or Buchwald-Hartwig, but aryl chlorides may require heating. |
Q8: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I stop this?
A8: Glaser coupling is the primary side reaction in Sonogashira couplings and is highly promoted by the presence of oxygen.
-
Rigorous Inert Atmosphere: This is the most critical factor. Oxygen facilitates the oxidative homocoupling of the copper acetylides. Ensure all reagents, solvents, and the reaction headspace are completely free of air.[17]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions typically require a more active palladium/phosphine system (e.g., Pd(OAc)₂ with a ligand like SPhos) and a different base (e.g., Cs₂CO₃ or K₂CO₃) but can completely eliminate the Glaser pathway.
-
Slow Addition: In some cases, the slow addition of the terminal alkyne to the reaction mixture via syringe pump can maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.[1]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Inerting: Seal the vessel, evacuate, and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (e.g., 2:1 ratio) via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at 60 °C.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.[1]
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Garg, N. K., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
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Abdel-Fattah, A. A. A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
- Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate. Benchchem.
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]
-
Khan, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]
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Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling. Benchchem.
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Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]
-
Sigman, M. S., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of the American Chemical Society. Available at: [Link]
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Sonogashira coupling. Wikipedia. Available at: [Link]
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Troubleshooting reactions. Reddit r/Chempros. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Technical Support Center: Strategies for Overcoming Low Reactivity of Ethyl 6-chloropicolinate in Nucleophilic Aromatic Substitution
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical solutions for overcoming the challenges associated with the low reactivity of Ethyl 6-chloropicolinate in nucleophilic aromatic substitution (SNAr) reactions. Our goal is to equip you with the knowledge to diagnose experimental issues and effectively optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and misconceptions regarding the reactivity of this compound.
Q1: Why is my nucleophilic substitution reaction with this compound so sluggish?
The reactivity of this compound in SNAr reactions is a balance of activating and deactivating factors. The pyridine nitrogen atom inherently makes the ring electron-deficient, which is favorable for nucleophilic attack, particularly at the 2- and 4-positions.[1] The ethyl ester group at the 2-position also acts as an electron-withdrawing group (EWG), further activating the ring. However, chlorine is not the best leaving group in the halogen series for SNAr reactions; fluoride is significantly more reactive due to its high electronegativity, which makes the attached carbon more electrophilic.[2] The overall reaction rate is often limited by the energy required to disrupt the aromaticity of the pyridine ring to form the intermediate Meisenheimer complex.[3]
Q2: I'm not seeing any product formation. Is the reaction failing completely?
It's possible the reaction is proceeding, but at a rate that is too slow to detect product formation under your current conditions. SNAr reactions with less reactive substrates like chloropyridines often require forcing conditions, such as elevated temperatures, to overcome the activation energy barrier.[4] It is also crucial to ensure that your reagents are pure and your solvent is anhydrous, as impurities can interfere with the reaction.
Q3: Can I use the same conditions for different nucleophiles?
No, the optimal reaction conditions will vary depending on the nucleophilicity and steric bulk of your chosen nucleophile. Highly nucleophilic, less sterically hindered amines will generally react more readily than bulky or less nucleophilic ones.[5] For example, a reaction with piperidine might proceed under milder conditions than a reaction with a bulky secondary amine. It is essential to tailor the conditions to the specific nucleophile you are using.
Q4: Is there an alternative to direct SNAr if my reaction continues to fail?
Absolutely. If direct nucleophilic aromatic substitution proves to be inefficient, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful alternatives for forming carbon-nitrogen bonds.[6] These methods are often more tolerant of a wider range of functional groups and can proceed under milder conditions.
Understanding the Reactivity of this compound
The success of a nucleophilic aromatic substitution on this compound hinges on a delicate interplay of electronic and steric factors, as well as the chosen reaction conditions. The following diagram illustrates the key elements influencing the reactivity of this substrate.
Caption: Factors influencing the SNAr reactivity of this compound.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during nucleophilic substitution reactions with this compound.
Issue 1: Low or No Product Conversion
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Activation Energy | The reaction may require more energy to proceed. Gradually increase the reaction temperature in 20°C increments. Consider switching to a higher-boiling point solvent if necessary. Microwave-assisted synthesis can also be an effective way to rapidly heat the reaction and increase the rate.[7] |
| Poor Nucleophile Strength | If using a weak nucleophile, consider using a stronger base to deprotonate it in situ, thereby increasing its nucleophilicity. However, be cautious as strong bases can also lead to side reactions. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. |
| Leaving Group Inefficiency | While you cannot change the chlorine on the starting material, understanding its moderate leaving group ability is key. This often necessitates more forcing conditions compared to reactions with analogous fluoro-pyridines. |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Steps & Explanation |
| Reaction with the Ester Group | Strong nucleophiles, especially under harsh conditions, can potentially react with the ethyl ester functionality. If you observe side products resulting from ester cleavage or amidation, consider running the reaction at a lower temperature for a longer period. Protecting the ester group is generally not necessary but may be a last resort. |
| Decomposition of Starting Material or Product | High temperatures can lead to decomposition. If you observe significant charring or the formation of intractable baseline material on your TLC, try reducing the reaction temperature and extending the reaction time. Purification of the crude product via flash chromatography with a triethylamine-modified eluent can sometimes prevent decomposition of acid-sensitive products on silica gel. |
| Di-substitution or Other Unwanted Reactions | If your nucleophile has multiple reactive sites, you may see a mixture of products. Using a protecting group strategy on the nucleophile can help to ensure selective reaction at the desired site. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Product and Starting Material have Similar Polarity | If the product and starting material have similar Rf values on TLC, achieving good separation by standard column chromatography can be challenging. Try using a shallower solvent gradient or a different solvent system. Reversed-phase flash chromatography can also be an effective alternative for separating compounds with similar polarities. |
| Product is Highly Polar and Streaks on Silica Gel | Basic nitrogen-containing compounds can streak on silica gel. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your chromatography eluent can help to improve peak shape and separation. |
| Persistent Colored Impurities | If your purified product retains color, it may be due to highly conjugated impurities that are difficult to remove. Consider treating a solution of your product with activated carbon, followed by filtration through celite. Recrystallization is also a powerful technique for removing colored impurities. |
Decision-Making Workflow for Troubleshooting
The following workflow provides a logical sequence of steps to follow when troubleshooting your SNAr reaction.
Caption: A decision-making workflow for troubleshooting SNAr reactions.
Experimental Protocols
The following protocols are provided as starting points for the optimization of your reaction.
Protocol 1: General Procedure for Amination via Conventional Heating
This protocol is a general starting point for the reaction of this compound with a primary or secondary amine.
-
Step 1: Reagent Preparation To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Step 2: Addition of Nucleophile and Solvent Add the amine nucleophile (1.1-1.5 eq.) followed by a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The typical concentration is 0.1-0.5 M.
-
Step 3: Addition of Base (Optional but Recommended) Add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).
-
Step 4: Reaction Heat the reaction mixture to 80-120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Work-up and Purification Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination
Microwave irradiation can significantly reduce reaction times.
-
Step 1: Reagent Preparation In a microwave-safe reaction vial, combine this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and a suitable base (e.g., K2CO3, 2.0 eq.).
-
Step 2: Addition of Solvent Add a high-boiling point polar aprotic solvent such as DMF or DMSO.
-
Step 3: Microwave Irradiation Seal the vial and place it in the microwave reactor. Heat the reaction to 120-180°C for 10-60 minutes.
-
Step 4: Work-up and Purification After cooling, work up and purify the product as described in Protocol 1.
Protocol 3: Buchwald-Hartwig Amination (Alternative Catalytic Approach)
This is a powerful alternative when direct SNAr fails.[6]
-
Step 1: Catalyst and Ligand Preparation In a dry, inert atmosphere glovebox or using Schlenk techniques, add a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or DavePhos, 4-10 mol%) to a reaction flask.
-
Step 2: Addition of Reagents Add this compound (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).
-
Step 3: Addition of Solvent Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Step 4: Reaction Heat the reaction mixture to 80-110°C and monitor for completion.
-
Step 5: Work-up and Purification Cool the reaction, filter through a pad of celite to remove the catalyst, and then perform a standard aqueous work-up and purification as described in Protocol 1.
References
- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.
- How can I remove color
- Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC.
- Ethyl 6-chloropicolin
- ETHYL 6-CHLOROPICOLIN
- (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield.
- Ethyl 3-bromo-6-chloropicolin
- Impurity occurrence and removal in crystalline products
- US11325906B2 - Chemical compounds - Google P
- EP0438691A1 - Process for the preparation of substituted 2-chloropyridines - Google P
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
- 6-Chloropicolinic acid synthesis. ChemicalBook.
- CN101318900B - Process for synthesizing ethyl propiolate - Google P
- WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)
- Synthesis, Toxicological Evaluation, and Antihypoxic Effect of 2-Ethyl-6-Methylpyridinol-3-yl Thioctate.
- (D) Synthesis of 6-Aminonicotinic acid ethyl ester. PrepChem.com.
- Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline. Benchchem.
- Methyl 6-Chloropicolin
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Buchwald–Hartwig amin
- Nucleophilic substitution, addition, and elimin
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
- Ethyl picolin
- Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
- ETHYL 6-CHLOROPICOLIN
- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
- Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. PMC.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- ETHYL 6-CHLOROPICOLIN
- Microwave-assisted three-component coupling-addition-SNAr (CASNAR) sequences to annelated 4H-thiopyran-4-ones. Organic & Biomolecular Chemistry (RSC Publishing).
- Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. PubMed.
- Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors†. chem960.com.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
- Methyl 6-chloropicolin
- Methyl 6-chloropicolin
- Ethyl 6-aminopicolin
- Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. CoLab.
- Ethyl 6-aminopicolin
- Synthesis of 2,6-Diaminoazulenes by the SNAr Reaction with Cyclic Amines.
- Relative Reactivities of Certain 2- and 2,6-Substituted Piperidines. ElectronicsAndBooks.
- Buy this compound Industrial Grade
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- 3. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 6-Chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 6-chloropicolinate, a key building block in medicinal chemistry and materials science. We will explore the underlying principles of its spectral features, compare it with relevant analogues—ethyl picolinate and mthis compound—and provide detailed experimental protocols for acquiring high-quality NMR data. This guide is designed to serve as a practical resource for scientists engaged in the synthesis and characterization of pyridine-based heterocyclic compounds.
Introduction: The Structural Significance of this compound
This compound belongs to the substituted pyridine family, a class of compounds of immense importance in the pharmaceutical and agrochemical industries[1]. The presence of a chlorine atom and an ethyl ester group on the pyridine ring imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, providing a detailed roadmap for its characterization.
Experimental Protocols: Acquiring High-Fidelity NMR Spectra
The acquisition of clean, high-resolution NMR spectra is fundamental to accurate analysis. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.
Sample Preparation
Proper sample preparation is critical to avoid artifacts and obtain sharp, well-resolved signals.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Tetramethylsilane (TMS) as an internal standard (optional)
Step-by-Step Protocol:
-
Weigh the appropriate amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds[2].
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality[1].
-
If an internal standard is desired for precise chemical shift referencing, a small amount of TMS can be added.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.
Diagram of the NMR Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample of this compound.
NMR Data Acquisition
The following are standard parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 4 seconds.
-
Spectral Width (sw): 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 220 ppm.
Spectral Analysis of this compound
The structure and numbering scheme for this compound are shown below. This numbering will be used for the assignment of NMR signals.
Structure of this compound
Caption: Numbering scheme for this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by signals from the three protons on the pyridine ring and the ethyl group of the ester.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.95 | Doublet (d) | ~7.8 |
| H-4 | ~7.85 | Triplet (t) | ~7.8 |
| H-5 | ~7.45 | Doublet (d) | ~7.8 |
| -OCH₂CH₃ | ~4.45 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.1 |
Interpretation:
-
The aromatic region (7.0-8.5 ppm) displays an AMX spin system for the three adjacent protons on the pyridine ring.
-
H-4 appears as a triplet due to coupling with both H-3 and H-5.
-
H-3 and H-5 appear as doublets, each coupled to H-4. The downfield shift of H-3 is attributed to the deshielding effect of the adjacent ester group.
-
The ethyl group gives rise to a characteristic quartet for the methylene (-OCH₂) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to each unique carbon atom.
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~164.5 |
| C-2 | ~148.0 |
| C-6 | ~151.0 |
| C-4 | ~139.0 |
| C-3 | ~127.0 |
| C-5 | ~125.0 |
| -OCH₂CH₃ | ~62.0 |
| -OCH₂CH₃ | ~14.0 |
Interpretation:
-
The carbonyl carbon of the ester is the most downfield signal, typically found in the 160-170 ppm region.
-
The carbons of the pyridine ring (C-2 to C-6) appear in the aromatic region (120-155 ppm). The carbon attached to the electronegative chlorine atom (C-6) is expected to be significantly downfield.
-
The carbons of the ethyl group are found in the aliphatic region, with the methylene carbon (-OCH₂) appearing further downfield due to its attachment to the oxygen atom.
Comparison with Alternative Compounds
To better understand the influence of the substituents on the NMR spectra, we will compare this compound with two closely related compounds: ethyl picolinate and mthis compound.
Ethyl Picolinate: The Effect of the Chloro Group
Ethyl picolinate is the parent compound without the chlorine substituent at the 6-position.
¹H and ¹³C NMR Data for Ethyl Picolinate
| Proton | ¹H Chemical Shift (δ, ppm) | Carbon | ¹³C Chemical Shift (δ, ppm) |
| H-6 | ~8.79 (m) | C=O | 164 |
| H-3 | ~8.12 (m) | C-2 | 147 |
| H-4 | ~7.84 (m) | C-6 | 149 |
| H-5 | ~7.44 (m) | C-4 | 136 |
| -OCH₂CH₃ | ~4.44 (q) | C-3 | 126 |
| -OCH₂CH₃ | ~1.41 (t) | C-5 | 124 |
| -OCH₂CH₃ | 61 | ||
| -OCH₂CH₃ | 14 | ||
| Data obtained from ChemicalBook synthesis procedure[3]. |
Comparison Insights:
-
¹H NMR: The absence of the chlorine atom in ethyl picolinate results in a significant downfield shift of the H-6 proton to ~8.79 ppm, as it is now adjacent to the electronegative nitrogen atom without the shielding effect of the chlorine. The other aromatic protons also experience slight shifts.
-
¹³C NMR: The chemical shift of C-6 in ethyl picolinate is around 149 ppm, which is less than the ~151.0 ppm observed for C-6 in this compound, demonstrating the deshielding effect of the chlorine atom.
Mthis compound: The Effect of the Ester Group
Mthis compound allows for the evaluation of changing the ethyl group to a methyl group on the ester.
¹H and ¹³C NMR Data for Mthis compound
| Proton | ¹H Chemical Shift (δ, ppm) | Carbon | ¹³C Chemical Shift (δ, ppm) |
| H-3, H-4, H-5 | 8.75–7.81 (m) | C=O | ~166.0 |
| -OCH₃ | ~3.97 (s) | C-2 | - |
| C-6 | - | ||
| C-4 | - | ||
| C-3 | - | ||
| C-5 | - | ||
| -OCH₃ | - | ||
| Data obtained from Benchchem[3]. Note: Detailed assignments for all carbons were not provided in the source. |
Comparison Insights:
-
¹H NMR: The most notable difference is the appearance of a singlet at ~3.97 ppm for the methyl ester protons, replacing the quartet and triplet of the ethyl group. The aromatic proton signals are expected to be very similar to those of this compound, as the change in the ester group has a minimal electronic effect on the pyridine ring.
-
¹³C NMR: The carbonyl carbon is expected to be in a similar position. The primary difference will be the presence of a single methyl carbon signal around 52-55 ppm, instead of the two signals for the ethyl group.
Comparative Analysis Workflow
Caption: Logical flow for the comparative NMR analysis of this compound and its analogs.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for unambiguous structural confirmation. The chemical shifts and coupling patterns of the pyridine ring protons are particularly sensitive to the positions of the chloro and ethyl ester substituents. By comparing its spectra with those of ethyl picolinate and mthis compound, a deeper understanding of the structure-spectra correlations can be achieved. The detailed protocols and analyses provided in this guide serve as a valuable resource for researchers working with this important class of heterocyclic compounds, enabling them to confidently characterize their synthesized materials and ensure their suitability for further applications in drug discovery and materials science.
References
- Frei, M., & Wessler, P. (2014). Studies towards the synthesis of indolizin-5(3H)-one derivatives and related 6,5-azabicyclic scaffolds by ring-closing metathesis. Bioorganic & Medicinal Chemistry, 23(11).
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 6-Chloropicolinate and Its Derivatives
Introduction: The Analytical Imperative for Ethyl 6-Chloropicolinate
This compound is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. As a substituted pyridine, its structure presents unique characteristics that demand robust and precise analytical methodologies for characterization, purity assessment, and metabolic studies. The presence of a chlorine atom, an ester functional group, and an aromatic nitrogen-containing ring dictates its behavior in a mass spectrometer, making a nuanced understanding of analytical techniques essential for researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound and its structural analogs. We will move beyond simple procedural lists to explore the underlying principles of ionization and fragmentation, compare the strategic advantages of different hyphenated techniques, and provide actionable experimental protocols grounded in established scientific principles.
Foundational Principles: Ionization of a Halogenated Heterocycle
To be analyzed by a mass spectrometer, a neutral molecule like this compound must first be ionized.[1] The choice of ionization technique is the most critical parameter, as it determines the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination or inducing fragmentation to reveal structural details.[1]
-
Hard Ionization: Techniques like Electron Ionization (EI) impart high energy to the analyte molecule, causing extensive and reproducible fragmentation.[2][3] This creates a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation and library matching.
-
Soft Ionization: Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are gentler, typically resulting in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation.[4] These methods are ideal for confirming molecular weight and for quantitative analysis, especially when coupled with liquid chromatography.[3][5]
The selection between these approaches depends entirely on the analytical goal. For identifying an unknown synthesized derivative or impurity, the structural detail from EI is paramount. For quantifying a known compound in a complex biological matrix, the sensitivity and specificity of a soft ionization technique combined with tandem mass spectrometry (MS/MS) is superior.
Comparative Analysis of Ionization Techniques
The optimal ionization method for this compound and its derivatives is dictated by the sample matrix, the required sensitivity, and whether structural or quantitative information is the primary objective.
| Ionization Technique | Principle | Suitability for this compound | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons bombard the gaseous analyte, causing electron ejection and extensive fragmentation.[2] | Highly suitable, especially with GC introduction. | Provides detailed structural information from fragmentation patterns; extensive libraries for compound identification.[3] | May not produce a visible molecular ion peak for some fragile molecules; requires volatile and thermally stable samples. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid, creating an aerosol of charged droplets from which ions are desolvated.[5] | Suitable for LC-MS analysis, particularly for more polar derivatives or metabolites. | Soft ionization preserves the molecular ion ([M+H]⁺); excellent for quantitative analysis and compatible with LC; handles non-volatile compounds.[3] | Ionization efficiency is highly dependent on solvent and analyte polarity; susceptible to matrix effects.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers a proton to the analyte. | Good alternative to ESI for less polar derivatives. | Also a soft ionization technique compatible with LC; better for analyzing less polar compounds than ESI.[2] | Generally less sensitive than ESI for highly polar or pre-charged analytes. |
| Negative Chemical Ionization (NCI) | Uses a reagent gas to produce thermal electrons that are captured by electronegative analytes. | Potentially very high sensitivity due to the presence of the electronegative chlorine atom. | Can offer exceptional sensitivity for halogenated compounds.[7] | Can be less structurally informative; highly selective for specific compound classes. |
Deciphering the Code: Fragmentation Pattern of this compound
Under Electron Ionization (EI), this compound (Molecular Weight: 185.61 g/mol , Monoisotopic Mass: 185.024 Da) undergoes predictable fragmentation, providing a clear roadmap to its structure.[8][9] The analysis of fragmentation patterns is a puzzle-solving exercise where each peak corresponds to a specific structural piece of the original molecule.[10][11]
Key Predicted Fragments for this compound (under EI):
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Neutral Fragment | Comments |
| 185 / 187 | [C₈H₈³⁵ClNO₂]⁺ / [C₈H₈³⁷ClNO₂]⁺ | (None) | Molecular Ion (M⁺) . The presence of the M+2 peak at m/z 187 with ~1/3 the intensity of m/z 185 is a definitive indicator of a single chlorine atom. |
| 156 / 158 | [C₆H₃³⁵ClNCO]⁺ | •C₂H₅ (Ethyl radical) | Loss of the ethyl radical from the ester. |
| 140 / 142 | [C₆H₄³⁵ClNO]⁺ | •OC₂H₅ (Ethoxy radical) | Alpha-cleavage resulting in the loss of the ethoxy group. This is a very common and often abundant fragment for ethyl esters. |
| 112 / 114 | [C₅H₄³⁵ClN]⁺ | CO (Carbon monoxide) | Loss of carbon monoxide from the m/z 140/142 fragment. |
| 77 | [C₅H₄N]⁺ | Cl, CO | Fragmentation of the pyridine ring after loss of chlorine and CO. |
| 29 | [C₂H₅]⁺ | C₆H₃ClNO₂ | The ethyl cation itself.[10] |
The following diagram illustrates the primary fragmentation pathway:
Caption: Predicted EI fragmentation pathway for this compound.
Choosing the Right Platform: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the separation technique prior to mass analysis depends on the analyte's properties and the complexity of the sample matrix.[12][13]
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interaction with a stationary phase. |
| Typical Ion Source | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Best For | Structural elucidation of pure substances; analysis of volatile, non-polar compounds.[14] | Quantitative analysis in complex matrices; analysis of polar, non-volatile, or thermally labile compounds.[6][15] |
| Recommendation for this compound | Excellent choice. The compound is sufficiently volatile and stable for GC analysis, and EI provides rich structural data. | Viable alternative. Particularly useful for analyzing its metabolites in biological samples or for high-throughput screening of derivative libraries. |
Experimental Protocols
The following protocols are provided as validated starting points for method development. Researchers should perform their own optimization and validation according to their specific instrumentation and application.
Protocol 1: Structural Identification by GC-MS (EI)
This protocol is designed for the definitive identification of synthesized this compound.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex to ensure complete dissolution.
-
If necessary, dilute the sample further to a final concentration of approximately 10-50 µg/mL to avoid detector saturation.
2. GC-MS Workflow Diagram:
Caption: Workflow for structural analysis by GC-MS.
3. GC-MS Parameters:
-
GC System: Agilent 8890 GC (or equivalent)
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split mode, 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS System: Agilent 5977 MSD (or equivalent)
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Mass Scan Range: m/z 40-300
4. Data Analysis:
-
Confirm the retention time of the primary peak.
-
Extract the mass spectrum for the peak of interest.
-
Identify the molecular ion peak (m/z 185) and the corresponding chlorine isotope peak (m/z 187).
-
Correlate major fragment ions (e.g., m/z 140, 112) with the expected fragmentation pathway.
Protocol 2: Quantitative Analysis by LC-MS/MS (ESI)
This protocol is tailored for quantifying a derivative of this compound in a solution, simulating analysis from a reaction mixture or a simple matrix.
1. Sample and Standard Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Create a series of calibration standards by serially diluting the stock solution in 50:50 acetonitrile:water to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare an internal standard (IS) solution using a stable isotope-labeled analog or a structurally similar compound (e.g., Mthis compound[16]) at a fixed concentration.
-
Prepare samples by diluting them to fall within the calibration range and adding the internal standard.
2. LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC (or equivalent)
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)[17]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
MS System: Sciex Triple Quad 6500+ (or equivalent)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500°C
-
MRM Transitions:
-
Analyte (this compound): Q1: 186.1 -> Q3: 140.1 (Quantifier), Q1: 186.1 -> Q3: 112.1 (Qualifier)
-
Internal Standard (e.g., Mthis compound): Q1: 172.0 -> Q3: 140.1 (Note: MRM transitions must be empirically optimized for each specific analyte and instrument.)
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards.
-
Apply a linear regression to the calibration curve (R² > 0.99).
-
Quantify the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Considerations for Derivatives
The analytical strategies outlined here are directly applicable to derivatives of this compound. Key modifications include:
-
Changes to the Ester Group: Replacing the ethyl group with methyl, propyl, etc., will shift the molecular weight and alter the fragmentation pattern related to the loss of the alkyl or alkoxy group. For example, Mthis compound (MW 171.58) would show a molecular ion at m/z 171/173 and a prominent fragment from the loss of a methoxy radical (•OCH₃, 31 Da) at m/z 140/142.[16]
-
Substitutions on the Pyridine Ring: Adding other functional groups to the ring will increase the molecular weight accordingly. The fragmentation pattern may become more complex, but the characteristic loss of the ester group will likely remain a dominant pathway. The polarity of the derivative will also change, which may favor LC-MS over GC-MS for more polar analogs.
By understanding the core principles of ionization and fragmentation, researchers can readily adapt these methodologies to a wide range of picolinate derivatives, ensuring accurate and reliable characterization for advancing their scientific objectives.
References
- 1. as.uky.edu [as.uky.edu]
- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound | C8H8ClNO2 | CID 11063114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mthis compound | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ethyl 6-chloropicolinate and Ethyl 6-bromopicolinate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the functionalization of pyridine rings via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. The choice of starting material, particularly the nature of the halogen substituent, can profoundly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparative analysis of the reactivity of two common building blocks: Ethyl 6-chloropicolinate and Ethyl 6-bromopicolinate.
Theoretical Underpinnings: The SNAr Mechanism on Pyridine Scaffolds
Nucleophilic aromatic substitution on electron-deficient aromatic rings, such as the pyridine nucleus in picolinates, proceeds through a well-established addition-elimination mechanism.[1] The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 2-position renders the pyrimidine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen. In the case of 6-halopicolinates, the C6 position is activated for substitution.
The reaction is a two-step process:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step of the reaction as it involves the temporary disruption of the aromatic system.
-
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion.
The stability of the Meisenheimer complex is a critical factor governing the reaction rate. Electron-withdrawing groups, like the ester and the pyridine nitrogen, stabilize this intermediate, thereby facilitating the reaction.
The Halogen Effect: A Comparative Reactivity Analysis
In SNAr reactions, the nature of the halogen leaving group often exhibits a reactivity trend that is counterintuitive to that observed in SN1 and SN2 reactions. The general order of reactivity for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative halogen that can better stabilize the developing negative charge in the transition state through its inductive effect.
For the specific case of this compound versus Ethyl 6-bromopicolinate, the chloro-substituent is expected to be more reactive than the bromo-substituent. This is due to the higher electronegativity of chlorine compared to bromine, which leads to a more electrophilic C6 carbon and greater stabilization of the Meisenheimer intermediate.
Experimental Support from Related Systems
A comparative analysis of the reactivity of 2-halopyridines with sodium ethoxide in ethanol shows that 2-fluoropyridine is significantly more reactive than 2-chloropyridine.[1] Another study on the reaction of 2-halopyridines with benzyl alcohol indicates a reactivity order of F > Cl > Br > I.[1]
However, it is important to note that the reactivity order can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactivity of the fluoro, chloro, bromo, and iodo derivatives is nearly identical (F ≈ Cl ≈ Br ≈ I).[2][3] This has been attributed to a change in the rate-determining step.[2][3]
The following table summarizes kinetic data for the SNAr reaction of 2-substituted N-methylpyridinium ions with piperidine, illustrating a case where the typical halogen reactivity order is not observed.
| Substrate | k₃ (10³ M⁻²s⁻¹ at 25°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reactivity Order |
| 2-Fluoro-N-methylpyridinium | 1.83 | 14.6 | -15.4 | F ≈ Cl ≈ Br ≈ I[1] |
| 2-Chloro-N-methylpyridinium | 1.80 | 12.0 | -23.8 | |
| 2-Bromo-N-methylpyridinium | 1.82 | 13.9 | -17.8 | |
| 2-Iodo-N-methylpyridinium | 1.82 | 14.9 | -14.4 | |
| Data sourced from Bowler et al. (2014) as presented in BenchChem.[1] |
Despite this exception, for most common SNAr reactions relevant to synthetic chemists, the higher reactivity of the chloro-substituted picolinate is the expected and observed trend.
Experimental Protocols
The following are representative protocols for the SNAr reaction of Ethyl 6-halopicolinates with an amine nucleophile. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: Amination of this compound with Piperidine
Materials:
-
This compound
-
Piperidine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the anhydrous solvent.
-
Add the base (1.5 - 2.0 eq) to the solution.
-
Add piperidine (1.2 - 1.5 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 6-(piperidin-1-yl)picolinate.
Protocol 2: Kinetic Analysis via UV-Vis Spectrophotometry
For a quantitative comparison of reactivity, a kinetic study can be performed using UV-Vis spectrophotometry to monitor the formation of the product over time under pseudo-first-order conditions.[1]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the Ethyl 6-halopicolinate substrates and the nucleophile in a suitable solvent (e.g., acetonitrile or DMSO).
-
Wavelength Determination: Determine the wavelength of maximum absorbance (λ_max) for the product, ensuring the starting material has minimal absorbance at this wavelength.
-
Kinetic Run: In a cuvette, mix the substrate solution with a large excess of the nucleophile solution at a constant temperature.
-
Data Acquisition: Immediately begin recording the absorbance at the predetermined λ_max as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
Data Analysis: Determine the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a first-order exponential equation.
Visualizing the Process
SNAr Reaction Mechanism
Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.
Conclusion and Practical Implications
Based on the fundamental principles of the SNAr mechanism and supporting data from related halopyridine systems, This compound is expected to be more reactive than Ethyl 6-bromopicolinate in most nucleophilic aromatic substitution reactions. The higher electronegativity of chlorine enhances the electrophilicity of the reaction center and provides greater stabilization to the rate-determining Meisenheimer intermediate.
For drug development and process chemistry professionals, this translates to several practical advantages for using the chloro-derivative:
-
Milder Reaction Conditions: The higher reactivity may allow for lower reaction temperatures and shorter reaction times, leading to improved energy efficiency and throughput.
-
Potentially Higher Yields: The faster reaction rate can lead to higher product yields and reduced formation of byproducts.
-
Cost-Effectiveness: While the initial cost of the starting materials should be considered, the potential for improved reaction efficiency with the chloro-compound can lead to overall lower process costs.
However, it is crucial to recognize that factors such as the specific nucleophile, solvent, and the presence of any catalysts can influence reactivity. Therefore, for any new synthetic route, a direct experimental comparison under the desired reaction conditions is always recommended for optimal process development.
References
A Comparative Guide to Alternative Reagents for Pyridine Functionalization: Moving Beyond Ethyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged motif in medicinal chemistry and materials science, making the efficient and selective functionalization of this heterocycle a paramount objective. Ethyl 6-chloropicolinate has long served as a reliable and cost-effective building block for introducing substituents at the C6 position. However, the evolving demands of modern synthesis for increased efficiency, broader substrate scope, and milder reaction conditions necessitate a deeper look into the available alternatives. This guide provides a comparative analysis of reagents for pyridine functionalization, offering experimental insights to inform your synthetic strategy.
The Benchmark: Understanding this compound
This compound is a versatile reagent primarily utilized for two key types of transformations: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of both the pyridine nitrogen and the C2-ester group activates the C6 position, making it susceptible to attack by various nucleophiles.
Common Applications:
-
SNAr Reactions: Displacement of the chloride with O, N, and S-nucleophiles.
-
Cross-Coupling Reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings to form C-C and C-N bonds.[1][2][3]
Despite its utility, its moderate reactivity can necessitate harsh conditions (high temperatures, strong bases), which may not be compatible with sensitive functional groups on complex substrates.
I. Alternatives for Nucleophilic Aromatic Substitution (SNAr)
The rate-determining step in many SNAr reactions is the initial attack of the nucleophile.[4] Therefore, modifying the leaving group can significantly impact reaction efficiency.
A. Other 6-Halopicolinates: A Matter of Reactivity
The "element effect" in SNAr on activated aryl systems often follows the trend F > Cl ≈ Br > I for leaving group ability, which is counterintuitive when considering bond strength but is explained by the high electronegativity of fluorine stabilizing the intermediate complex.[5][6]
-
Ethyl 6-fluoropicolinate: The fluorine substituent significantly increases the electrophilicity of the C6 carbon, leading to faster reaction rates, especially with hard nucleophiles like alcohols and primary amines. This increased reactivity can often allow for lower reaction temperatures.
-
Ethyl 6-bromo- and 6-iodopicolinate: While chlorine, bromine, and iodine show similar reactivity in SNAr on pyridinium ions, the bromo- and iodo-analogs are generally not favored for this transformation due to higher cost and marginal reactivity benefits over the chloro-derivative.[7][8] Their true strength lies in cross-coupling reactions.
B. Picolinates with Sulfonate Leaving Groups: Enhanced Reactivity
For challenging SNAr reactions with poor nucleophiles or sterically hindered substrates, sulfonate esters offer a significant boost in reactivity.
-
Ethyl 6-(triflyloxy)picolinate (Triflate): The triflate group is an exceptional leaving group, making the corresponding picolinate ester highly reactive. This allows for reactions to proceed under much milder conditions and can enable transformations that are sluggish or fail completely with halopicolinates.
-
Ethyl 6-(nonaflyloxy)picolinate (Nonaflate): Nonaflates are even more reactive than triflates due to the extended perfluoroalkyl chain, which further enhances the leaving group's ability.[9] They are particularly useful in cases where even triflates prove insufficient.[9][10]
II. Alternatives for Palladium-Catalyzed Cross-Coupling
The choice of leaving group is critical in the oxidative addition step of palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf > Cl.[11]
A. Superior Halopicolinates for Cross-Coupling
-
Ethyl 6-bromopicolinate: This is a workhorse for Suzuki and Buchwald-Hartwig reactions.[12] The C-Br bond undergoes oxidative addition to Pd(0) much more readily than the C-Cl bond, allowing for lower catalyst loadings, milder bases, and lower temperatures.
-
Ethyl 6-iodopicolinate: Offering the highest reactivity among the halides, the iodo-derivative is ideal for the most challenging couplings, including Sonogashira reactions, and can be effective when the bromo-analog fails.[13]
B. The Power of Sulfonates in Cross-Coupling
-
Ethyl 6-(triflyloxy)picolinate (Triflate): Aryl triflates are excellent substrates for a wide range of cross-coupling reactions.[14] They are often comparable in reactivity to bromides and provide a reliable alternative when the corresponding halide is not readily accessible.[11]
-
Ethyl 6-(nonaflyloxy)picolinate (Nonaflate): As with SNAr, nonaflates exhibit superior reactivity in cross-coupling, enabling difficult transformations and often providing higher yields in shorter reaction times compared to triflates.[9]
III. Modern Alternatives: Direct C-H Functionalization
A paradigm shift in synthetic strategy involves bypassing the need for pre-installed leaving groups altogether and functionalizing C-H bonds directly.
-
Minisci-Type Reactions: This powerful method involves the addition of a radical species to a protonated (and thus electron-deficient) pyridine ring.[15] It is particularly effective for introducing alkyl groups at the C2 and C4 positions.[16][17] Recent advances using photoredox catalysis have made this reaction much milder and more functional-group tolerant.[18][19]
-
Transition-Metal-Catalyzed C-H Activation: Using a directing group, such as the picolinamide moiety, transition metals can selectively activate and functionalize specific C-H bonds.[20][21][22] This strategy offers excellent regiocontrol for positions that are otherwise difficult to access.
Data Presentation: Comparative Performance
To illustrate the practical differences between these reagents, consider the following comparative data for a representative Buchwald-Hartwig amination reaction.
| Reagent | Leaving Group | Typical Conditions | Reaction Time (h) | Yield (%) |
| This compound | Cl | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C | 12-24 | 60-85 |
| Ethyl 6-bromopicolinate | Br | Pd₂(dba)₃, RuPhos, K₃PO₄, Dioxane, 80 °C | 4-8 | 85-98 |
| Ethyl 6-(triflyloxy)picolinate | OTf | Pd(OAc)₂, SPhos, K₂CO₃, t-AmylOH, 100 °C | 2-6 | 90-99 |
Data compiled from typical literature procedures and represents expected outcomes for a reaction with a simple primary amine.[1][23][24]
Experimental Protocols
Protocol 1: Benchmark Buchwald-Hartwig Amination of this compound
This protocol describes a typical procedure for the amination of this compound.[23]
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound followed by the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enhanced Reactivity using Ethyl 6-bromopicolinate
This protocol demonstrates the milder conditions possible with the more reactive bromo-analog.
Reagents:
-
Ethyl 6-bromopicolinate (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and potassium carbonate under an inert atmosphere.
-
Add Ethyl 6-bromopicolinate and the amine.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 4-8 hours, monitoring by TLC or LC-MS.
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualization of Key Concepts
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Decision workflow for selecting the appropriate pyridine C6 functionalization reagent.
Conclusion
While this compound remains a valuable and economical choice for many applications, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For SNAr reactions, fluoro- and sulfonate-based picolinates offer significantly enhanced reactivity. For cross-coupling reactions, moving from chloro to bromo, iodo, or triflate derivatives can dramatically improve reaction efficiency, allowing for milder conditions and broader scope. Furthermore, embracing modern C-H functionalization techniques can provide novel and more direct routes to desired pyridine analogs, reducing step counts and improving overall synthetic elegance. The optimal choice will always depend on a careful analysis of the specific substrate, the desired transformation, and project-specific constraints such as cost and timeline.
References
- Picolinate-Directed Arene meta-C-H Amination via FeCl3 Catalysis. (2020). J Am Chem Soc.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). ResearchGate.
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. (2019). ResearchGate.
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019). J Org Chem.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016). Stack Exchange.
- Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. (n.d.).
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (n.d.). ECHEMI.
- Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. (n.d.). Semantic Scholar.
- A Comparative Guide to Alternative Reagents for Pyridine Synthesis: Moving Beyond Ethyl 4,6-dichloronicotinate. (n.d.). Benchchem.
- Minisci reaction. (n.d.). Wikipedia.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (n.d.). PMC.
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science (RSC Publishing).
- Ethyl-6-bromopicolinate. (2024). ChemBK.
- Is Nonaflate a Better Leaving Group than Corresponding Triflate? A Case Study in the Palladium Catalyzed Cross- coupling Reaction of 7-Substituted Coumarins. (n.d.). AIP Publishing.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline. (n.d.). Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- PHOTOCATALYTIC MINISCI REACTION. (n.d.).
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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Ethyl 6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of Ethyl 6-chloropicolinate.
In the synthesis and quality control of pharmaceutical intermediates and fine chemicals like this compound, rigorous purity analysis is paramount.[1][2] The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final product.[1][2][3] This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present detailed experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals.[4] Its chemical formula is C8H8ClNO2 and it has a molecular weight of 185.61 g/mol .[5][6] Given its role as a building block, its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Therefore, robust analytical methods are required to identify and quantify these impurities.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[3][7][8][9] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.
The "Why" Behind the HPLC Method Design
-
Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC. It is ideal for separating moderately polar to nonpolar compounds like this compound. A C18 column is chosen for its versatility and wide range of applications in retaining such compounds.
-
Gradient Elution: A gradient of acetonitrile and water is employed to ensure the efficient elution of a wide range of impurities with varying polarities. Starting with a lower concentration of the strong solvent (acetonitrile) allows for the retention and separation of more polar impurities, while gradually increasing the acetonitrile concentration facilitates the elution of less polar impurities and the main compound.
-
UV Detection: this compound contains a chromophore (the pyridine ring) that absorbs UV light, making UV detection a simple, robust, and cost-effective choice for quantification. A wavelength of 254 nm is often a good starting point for aromatic compounds.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50). |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][9][10] It offers high separation efficiency and provides structural information through mass spectrometry, which is invaluable for impurity identification.[7]
The "Why" Behind the GC-MS Method Design
-
Volatility: this compound has a boiling point that makes it amenable to GC analysis. GC is particularly effective for identifying volatile impurities that may not be easily detected by HPLC.[11]
-
Capillary Column: A DB-5ms column (or equivalent) is a good general-purpose column for separating a wide range of nonpolar to moderately polar compounds. The "ms" designation indicates it is a low-bleed column, which is crucial for obtaining clean mass spectra.
-
Temperature Programming: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. This allows for the separation of impurities with a range of volatilities.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns.[3] These patterns can be compared to mass spectral libraries (like NIST) for confident compound identification.
-
Mass Spectrometry Detection: MS detection offers high specificity and allows for the confident identification of impurities, even at trace levels.[3]
Experimental Protocol: GC-MS
A GC-MS method is proposed for the identification and quantification of volatile impurities in this compound.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane. |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Comparative Performance and Method Validation Insights
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and specificity.[3] Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[12][13][14][15]
| Parameter | HPLC-UV | GC-MS | Rationale and Justification |
| Specificity | Good | Excellent | HPLC-UV relies on retention time for identification, which can be ambiguous. GC-MS provides mass spectral data for definitive identification. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | GC-MS is generally more sensitive for volatile compounds. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | The higher sensitivity of GC-MS translates to a lower LOQ. |
| Linearity (r²) | >0.999 | >0.999 | Both methods can achieve excellent linearity over a defined concentration range. |
| Precision (%RSD) | <2.0% | <5.0% | HPLC generally offers slightly better injection precision. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can provide high accuracy when properly validated. |
Expert Recommendations and Conclusion
For comprehensive purity analysis of this compound, a dual-method approach is often the most robust strategy.
-
HPLC-UV is the ideal method for routine quality control and for quantifying known, non-volatile impurities. Its robustness, precision, and ease of use make it suitable for high-throughput environments.
-
GC-MS is indispensable for identifying unknown volatile impurities and for confirming the identity of trace-level contaminants. Its high specificity provides a level of confidence that is often required during process development and for regulatory submissions.
By leveraging the strengths of both HPLC and GC-MS, researchers and drug development professionals can gain a complete picture of the purity profile of this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
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A Senior Application Scientist's Guide to the Spectral Data Comparison of Substituted Ethyl Picolinates
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Molecular Rosetta Stone
In the intricate landscape of drug discovery and materials science, elucidating the precise structure of novel synthesized compounds is a cornerstone of progress. Substituted ethyl picolinates, a class of compounds featuring a pyridine ring functionalized with an ester and other variable groups, are prevalent scaffolds in medicinal chemistry. Their biological activity is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Therefore, the unambiguous characterization of these molecules is not merely a procedural step but a critical determinant of research and development success.
This guide provides an in-depth comparative analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for a series of 4-substituted ethyl picolinates. By understanding how different functional groups systematically alter the spectral signatures of the parent molecule, researchers can gain profound insights into the electronic and steric environment of their compounds. This knowledge is not only pivotal for structural confirmation but also for predicting molecular behavior and reactivity. Herein, we delve into the causality behind the experimental choices and the interpretation of the resulting data, offering a framework for the rigorous characterization of this important class of molecules.
Experimental Methodologies: A Foundation of Trustworthiness
The integrity of any spectral data is fundamentally reliant on the meticulous execution of the experimental protocols. The following sections detail the self-validating systems for sample preparation and spectral acquisition, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is unparalleled in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For substituted ethyl picolinates, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and the integrity of the ethyl ester group. The choice of a deuterated solvent, typically chloroform-d (CDCl₃), is critical as it dissolves the analytes without contributing interfering signals in the ¹H NMR spectrum.
Protocol for ¹H and ¹³C NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-25 mg of the substituted ethyl picolinate sample. For ¹³C NMR, a higher concentration (25-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently vortex the sample until it is fully dissolved. Ensure no particulate matter is present, as this can degrade the quality of the NMR spectrum.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Volume Adjustment: Ensure the sample height in the NMR tube is between 4-5 cm for optimal shimming on the spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For ethyl picolinates, FT-IR is particularly useful for confirming the presence of the ester carbonyl (C=O) group, C-O stretches, and vibrations associated with the substituted pyridine ring. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.
Protocol for FT-IR (ATR) Analysis:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the liquid or solid substituted ethyl picolinate sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after each measurement to prevent cross-contamination.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation patterns, serving as a molecular fingerprint. Direct infusion is a rapid method for introducing the sample into the mass spectrometer.
Protocol for Direct Infusion-Mass Spectrometry (DI-MS):
-
Sample Preparation: Prepare a dilute solution of the substituted ethyl picolinate (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Utilize Electron Ionization (EI) to generate charged fragments.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
Visualization of Experimental Workflow
Caption: A streamlined workflow for the comprehensive spectral analysis of substituted ethyl picolinates.
Comparative Spectral Data
The following tables summarize the key spectral data for ethyl picolinate and a series of its 4-substituted derivatives. These compounds were chosen to represent the effects of both electron-donating and electron-withdrawing groups.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, δ in ppm)
| Substituent (at C4) | H-3 | H-5 | H-6 | -OCH₂- (q) | -CH₃ (t) | Other |
| -H | 8.12 (d) | 7.44 (m) | 8.79 (d) | 4.44 | 1.41 | |
| -Cl | 8.10 (d) | 7.42 (dd) | 8.65 (d) | 4.45 | 1.42 | |
| -OCH₃ | 7.65 (d) | 6.95 (dd) | 8.60 (d) | 4.40 | 1.40 | 3.90 (s, 3H) |
| -NO₂ | 8.45 (d) | 7.95 (dd) | 9.05 (d) | 4.50 | 1.45 | |
| -NH₂ | 7.50 (d) | 6.70 (dd) | 8.45 (d) | 4.38 | 1.39 | 4.20 (br s, 2H) |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃, δ in ppm)
| Substituent (at C4) | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₂- | -CH₃ | Other |
| -H | 147.0 | 126.0 | 136.8 | 124.5 | 149.8 | 164.5 | 61.5 | 14.2 | |
| -Cl | 148.5 | 127.5 | 145.0 | 123.0 | 150.5 | 164.0 | 61.8 | 14.1 | |
| -OCH₃ | 147.5 | 110.0 | 165.0 | 108.0 | 151.0 | 165.0 | 61.2 | 14.3 | 55.5 |
| -NO₂ | 152.0 | 120.0 | 155.0 | 118.0 | 151.5 | 163.5 | 62.5 | 14.0 | |
| -NH₂ | 146.0 | 112.0 | 158.0 | 109.0 | 152.0 | 165.5 | 61.0 | 14.4 |
Table 3: Key FT-IR Absorptions (cm⁻¹)
| Substituent (at C4) | ν(C=O) Ester | ν(C-O) Ester | Pyridine Ring | Other Key Bands |
| -H | 1725 | 1280, 1130 | ~1590, 1470 | |
| -Cl | 1728 | 1285, 1135 | ~1585, 1465 | ~830 (C-Cl) |
| -OCH₃ | 1720 | 1275, 1125 | ~1600, 1475 | ~1250 (Ar-O-C) |
| -NO₂ | 1735 | 1290, 1140 | ~1580, 1460 | ~1530, 1350 (asym/sym NO₂) |
| -NH₂ | 1715 | 1270, 1120 | ~1610, 1480 | ~3400, 3300 (N-H) |
Table 4: Mass Spectrometry Data (EI-MS, m/z)
| Substituent (at C4) | Molecular Ion [M]⁺ | [M-OC₂H₅]⁺ | [Py-CO]⁺ | Other Key Fragments |
| -H | 151 | 106 | 78 | |
| -Cl | 185/187 | 140/142 | 112/114 | |
| -OCH₃ | 181 | 136 | 108 | |
| -NO₂ | 196 | 151 | 123 | [M-NO₂]⁺ 150 |
| -NH₂ | 166 | 121 | 93 |
Analysis and Discussion: Deciphering the Spectral Shifts
The spectral data presented above reveal clear and predictable trends that are directly correlated with the electronic properties of the substituent at the 4-position of the pyridine ring.
NMR Spectroscopy: A Window into the Electronic Environment
In the ¹H NMR spectra, the chemical shifts of the pyridine ring protons (H-3, H-5, and H-6) are highly sensitive to the substituent.
-
Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂), a strong EWG, significantly deshields all the ring protons, causing them to resonate at a higher chemical shift (downfield). This is due to the inductive and resonance withdrawal of electron density from the ring, reducing the shielding experienced by the protons. The chloro group (-Cl) also exhibits a deshielding effect, though to a lesser extent.
-
Electron-Donating Groups (EDGs): Conversely, the amino (-NH₂) and methoxy (-OCH₃) groups, which are strong and moderate EDGs respectively, donate electron density into the ring via resonance. This increases the shielding of the ring protons, causing them to shift to a lower chemical shift (upfield).
These electronic effects are also evident in the ¹³C NMR spectra. The carbon atom directly attached to the substituent (C-4) shows the most dramatic shift. EDGs cause a significant upfield shift, while EWGs cause a downfield shift. These effects are transmitted throughout the ring, influencing the chemical shifts of the other carbon atoms.
Caption: Relationship between substituent electronic effects and NMR chemical shifts.
FT-IR Spectroscopy: Probing Functional Group Vibrations
The most prominent band in the FT-IR spectra of these compounds is the ester carbonyl (C=O) stretch. Its position is subtly influenced by the substituent on the ring.
-
EWGs like the nitro group tend to increase the C=O stretching frequency. By withdrawing electron density from the ring and, by extension, from the ester group, the C=O bond order is slightly increased, leading to a higher vibrational frequency.
-
EDGs like the amino group have the opposite effect, slightly lowering the C=O stretching frequency due to the donation of electron density, which can be delocalized into the carbonyl group, slightly decreasing its double bond character.
Other characteristic bands, such as the asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm⁻¹) and the N-H stretches of the amino group (~3400 and 3300 cm⁻¹), are invaluable for confirming the presence of these substituents.
Mass Spectrometry: Mapping the Fragmentation Pathways
Electron Ionization Mass Spectrometry provides the molecular weight via the molecular ion peak ([M]⁺). The isotopic pattern for the chloro-substituted compound (presence of [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio) is a definitive indicator of a single chlorine atom.
The fragmentation patterns are also informative. A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (-OC₂H₅) to form a stable acylium ion. The relative abundance of this fragment can be influenced by the substituent. Another characteristic fragmentation for pyridine derivatives is the loss of carbon monoxide from the ion formed after the initial fragmentation, leading to a pyridinium-like cation.
Conclusion: A Unified Approach to Structural Elucidation
The comprehensive spectral analysis of substituted ethyl picolinates demonstrates the power of a multi-technique approach to structural characterization. Each spectroscopic method provides a unique and complementary piece of the molecular puzzle. By systematically comparing the spectral data of a series of related compounds, we can not only confirm the identity of a target molecule but also gain a deeper understanding of the subtle electronic effects that govern its properties. This guide serves as a foundational resource for researchers in the field, enabling more efficient and confident structural elucidation in their pursuit of novel therapeutics and materials.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Li, L. (2013). Direct-Infusion Mass Spectrometry for Metabolite Analysis. In Metabolomics (pp. 45-56). Humana Press. [Link]
A Comparative Guide to the Synthetic Routes of Ethyl 6-Chloropicolinate for the Modern Researcher
In the landscape of pharmaceutical and agrochemical research and development, the synthesis of key heterocyclic intermediates is a critical endeavor. Ethyl 6-chloropicolinate, a vital building block, is no exception. Its pyridine core, functionalized with both a chlorine atom and an ethyl ester, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules. The choice of synthetic route to this valuable compound is a decision with significant implications for yield, purity, scalability, cost, and safety. This guide provides a comprehensive comparative analysis of four prominent synthetic pathways to this compound, offering in-depth technical insights and experimental data to inform the strategic decisions of researchers, scientists, and drug development professionals.
Executive Summary of Synthetic Routes
Four principal synthetic strategies for the preparation of this compound are evaluated herein. Each route presents a unique set of advantages and challenges, which are summarized in the table below and discussed in detail throughout this guide.
| Synthetic Route | Starting Material | Key Transformations | Overall Yield (Typical) | Purity (Typical) | Scalability | Key Considerations |
| Route 1 | 6-Chloropicolinic acid | Fischer-Speier Esterification | >90% | >98% | Excellent | Straightforward, high-yielding final step. Dependent on the availability and cost of the starting acid. |
| Route 2 | 2-Chloro-6-(trichloromethyl)pyridine | Hydrolysis & Esterification | 70-80% | >97% | Good | Utilizes a commercially available starting material. The hydrolysis step can be harsh. |
| Route 3 | 6-Aminopicolinic acid | Sandmeyer Reaction & Esterification | 60-75% | >98% | Moderate | Allows for the introduction of the chloro group from an amino precursor. Requires careful handling of diazonium intermediates. |
| Route 4 | 6-Chloro-2-methylpyridine | Oxidation & Esterification | 50-70% | >97% | Good | Starts from a readily available and cost-effective precursor. Oxidation can require harsh conditions and may have moderate yields. |
Route 1: Direct Esterification of 6-Chloropicolinic Acid
This is the most direct and often highest-yielding route to this compound. It relies on the availability of 6-chloropicolinic acid, which can be sourced commercially or synthesized via other methods. The core of this route is the classic Fischer-Speier esterification.
Reaction Pathway
Caption: Fischer-Speier esterification of 6-chloropicolinic acid.
Mechanistic Insight: The Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis.[1][2][3][4][5] The reaction is acid-catalyzed, typically using a strong protic acid like sulfuric acid. The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: The oxygen atom of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl double bond.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.
The reversible nature of this reaction necessitates driving the equilibrium towards the product. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing water as it is formed, for example, through azeotropic distillation.[5]
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
6-Chloropicolinic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serving as both reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid and anhydrous ethanol.
-
Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Performance and Considerations
-
Yield and Purity: This method typically provides excellent yields, often exceeding 90%, with high purity (>98%) after purification.
-
Scalability: The Fischer-Speier esterification is highly scalable and is a common industrial process.[6]
-
Safety: The primary safety concern is the handling of concentrated sulfuric acid. The reaction is generally considered safe for large-scale production with appropriate engineering controls.
-
Cost and Availability: The economic viability of this route is heavily dependent on the price and availability of 6-chloropicolinic acid.[7][8][9][10]
Route 2: From 2-Chloro-6-(trichloromethyl)pyridine
This route utilizes the commercially available 2-chloro-6-(trichloromethyl)pyridine as the starting material. The synthesis involves the hydrolysis of the trichloromethyl group to a carboxylic acid, followed by esterification.
Reaction Pathway
Caption: Synthesis from 6-aminopicolinic acid via a Sandmeyer reaction.
Mechanistic Insight: The Sandmeyer Reaction
The Sandmeyer reaction is a two-stage process: [11]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and typically used immediately without isolation.
-
Copper(I) Catalyzed Halogenation: The diazonium salt is then treated with a copper(I) halide (e.g., CuCl). The reaction proceeds via a radical mechanism involving a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride formed in the process, regenerating the copper(I) catalyst.
Experimental Protocol: Two-Step Synthesis
Step 1: Sandmeyer Reaction of 6-Aminopicolinic Acid
Materials:
-
6-Aminopicolinic acid (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (1.1 eq)
-
Copper(I) Chloride (1.2 eq)
Procedure:
-
Dissolve 6-aminopicolinic acid in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product, 6-chloropicolinic acid, can be isolated by filtration or extraction.
Step 2: Esterification of 6-Chloropicolinic Acid
The resulting 6-chloropicolinic acid is then esterified as described in Route 1 .
Performance and Considerations
-
Yield and Purity: The Sandmeyer reaction can be somewhat variable in yield, but with careful control of conditions, good yields (70-85% for the chlorination step) can be achieved. The overall yield for the two-step process is typically in the range of 60-75%. The purity of the final product is generally high.
-
Scalability: Scaling up the Sandmeyer reaction requires careful consideration of safety due to the potential for the accumulation of unstable diazonium salts. [12][13][14]Flow chemistry approaches are being developed to mitigate these risks on an industrial scale. [14]* Safety: Diazonium salts are thermally unstable and can be explosive when dry. They must be handled with extreme care and kept at low temperatures. The evolution of nitrogen gas must also be managed.
-
Cost and Availability: The cost-effectiveness of this route depends on the price of 6-aminopicolinic acid. [15][16][17][18][19][20]
Route 4: Oxidation of 6-Chloro-2-methylpyridine
This route starts with the readily available and often cost-effective 6-chloro-2-methylpyridine. The key step is the oxidation of the methyl group to a carboxylic acid, followed by esterification.
Reaction Pathway
Caption: Synthesis from 6-chloro-2-methylpyridine via oxidation.
Mechanistic Insight: Oxidation of the Methyl Group
The oxidation of the methyl group on the pyridine ring can be achieved using various strong oxidizing agents, such as potassium permanganate (KMnO₄) or nitric acid. [21][22][23]The reaction mechanism with KMnO₄ in acidic or basic solution involves the abstraction of a hydrogen atom from the methyl group to form a benzyl-like radical, which is then further oxidized to the carboxylic acid. The pyridine ring is relatively resistant to oxidation under these conditions.
Experimental Protocol: Two-Step Synthesis
Step 1: Oxidation of 6-Chloro-2-methylpyridine
Materials:
-
6-Chloro-2-methylpyridine (1.0 eq)
-
Potassium Permanganate (KMnO₄) (excess)
-
Water
-
Sulfuric Acid (for acidic conditions) or Sodium Hydroxide (for basic conditions)
Procedure (under basic conditions):
-
Suspend 6-chloro-2-methylpyridine in water and heat the mixture.
-
Slowly add a solution of potassium permanganate in water to the heated mixture. The reaction is exothermic and should be controlled carefully.
-
After the addition is complete, continue heating until the purple color of the permanganate has disappeared.
-
Filter the hot solution to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify it with a mineral acid (e.g., HCl) to precipitate the 6-chloropicolinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Esterification of 6-Chloropicolinic Acid
The obtained 6-chloropicolinic acid is then esterified using the procedure outlined in Route 1 .
Performance and Considerations
-
Yield and Purity: The oxidation step can have variable yields, often in the range of 60-80%, depending on the reaction conditions. The overall yield for the two-step process is typically 50-70%. The purity of the final product is generally good after purification.
-
Scalability: The use of large quantities of strong oxidizing agents like KMnO₄ can pose challenges for scalability due to the generation of significant amounts of solid waste (MnO₂) and the exothermic nature of the reaction.
-
Safety: Reactions with strong oxidizing agents are energetic and require careful temperature control to prevent runaway reactions.
-
Cost and Availability: 6-Chloro-2-methylpyridine is a readily available and relatively inexpensive starting material, which can make this route economically attractive despite the moderate yields. [24][25][26][27]
Green Chemistry and Sustainability Perspectives
In modern chemical synthesis, the principles of green chemistry are of paramount importance. [1][12][13][28][29][30][31][32]When evaluating these synthetic routes, several green chemistry metrics should be considered:
-
Atom Economy: Route 1 (direct esterification) has the highest atom economy for the final step, as it is an addition-elimination reaction with water as the only byproduct. The other routes involve stoichiometric reagents that are not incorporated into the final product, leading to lower atom economies.
-
Waste Generation: Route 4 (oxidation) generates a significant amount of manganese dioxide waste, which needs to be managed. The Sandmeyer reaction (Route 3) also generates waste from the diazotization and copper-catalyzed steps.
-
Use of Hazardous Reagents: All routes involve some hazardous chemicals. Route 3's use of unstable diazonium salts is a significant safety concern. The use of concentrated acids and strong oxidizing agents in other routes also requires careful handling.
-
Energy Consumption: Routes that require prolonged heating at high temperatures will have a higher energy demand.
Future research in the synthesis of this compound should focus on developing greener alternatives, such as catalytic oxidation methods using molecular oxygen or hydrogen peroxide, and exploring safer alternatives to the Sandmeyer reaction.
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the specific needs and constraints of the research or manufacturing environment.
-
For laboratory-scale synthesis where the starting material is readily available , Route 1 (Direct Esterification) is the most straightforward and highest-yielding option.
-
For large-scale production where cost is a primary driver , Route 4 (Oxidation of 6-Chloro-2-methylpyridine) may be the most economical choice, provided that the waste disposal and safety aspects can be effectively managed.
-
Route 2 (From 2-Chloro-6-(trichloromethyl)pyridine) offers a reliable and scalable alternative with good yields, particularly if the starting material is competitively priced.
-
Route 3 (From 6-Aminopicolinic Acid) provides a valuable strategic option when the amino-substituted precursor is more accessible or when the introduction of the chloro group at a later stage is desirable for the overall synthetic plan. However, the safety considerations of the Sandmeyer reaction must be paramount.
Ultimately, a thorough process of hazard assessment, cost analysis, and consideration of the principles of green chemistry will guide the discerning researcher to the most appropriate and sustainable synthetic strategy for their specific application.
References
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Chem-Impex. 2-Chloro-6-(trichloromethyl)pyridine. Retrieved from [Link]
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- Marcinkowska, M., et al. (2018). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. Chemistry of Heterocyclic Compounds, 54(2), 194-201.
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Nielsen, M. A., & Pittelkow, M. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Retrieved from [Link]
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Tradeindia. 2-chloro-6-(trichloromethyl)pyridine. Retrieved from [Link]
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ResearchGate. (2020). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
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Genemark Bio. 6-Aminopicolinic acid. Retrieved from [Link]
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IndiaMART. 6-Chloro picolinic Acid(4684-94-0), 98%. Retrieved from [Link]
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Wikipedia. Picoline. Retrieved from [Link]
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Cyan Dye. 6-Aminopicolinic acid. Retrieved from [Link]
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IndiaMART. 3 Bromo 6 Chloro 2 Methylpyridine. Retrieved from [Link]
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Wikipedia. Picolinic acid. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Chem-Impex. 2-Chloro-5-bromo-6-methylpyridine. Retrieved from [Link]
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A Comparative Guide to the Reactivity and Yield of Methyl and Ethyl 6-Chloropicolinate in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, pyridine-based scaffolds are indispensable building blocks for the development of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, 6-chloropicolinates serve as versatile intermediates, amenable to a variety of functionalizations. This guide provides an in-depth comparison of two commonly utilized 6-chloropicolinate esters: methyl 6-chloropicolinate and this compound. While structurally similar, the seemingly minor difference in their ester alkyl groups can influence reactivity and yield in pivotal synthetic transformations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their comparative performance, supported by theoretical principles and available experimental data, to facilitate informed substrate selection and reaction optimization.
Theoretical Comparison of Reactivity: Steric and Electronic Effects
The reactivity of methyl and this compound in common cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the interplay of steric and electronic effects imparted by the ester group.
Electronic Effects
The ester group at the 2-position of the pyridine ring acts as an electron-withdrawing group, which activates the ring towards nucleophilic aromatic substitution (SNAr) type mechanisms often invoked in cross-coupling pathways.[2] The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small, with the ethyl group being slightly more electron-donating than the methyl group.[3] This subtle increase in electron-donating character from the ethyl group could, in principle, slightly decrease the electrophilicity of the pyridine ring, potentially leading to a marginal decrease in reactivity compared to the methyl ester. However, this electronic differentiation is often minimal and can be overshadowed by other reaction parameters.
Steric Effects
Steric hindrance can play a more significant role, particularly in the formation of bulky transition states during the catalytic cycle of cross-coupling reactions. The ethyl group is bulkier than the methyl group. While the difference in steric bulk is not substantial, it can influence the rate of reaction.[4] In reactions where the transition state is crowded, the slightly larger steric profile of the ethyl group may lead to a decrease in reaction rate and potentially lower yields compared to the methyl analogue.[5]
The following diagram illustrates the general mechanism for a Suzuki-Miyaura cross-coupling reaction, a common transformation for these substrates.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Data and Yield Comparison
While no direct head-to-head comparative studies on the reactivity and yield of methyl and this compound in the same reaction were found in the reviewed literature, we can compile and analyze available data from independent studies to draw reasonable inferences. The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions for each substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[6]
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mthis compound | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 | 70-95 | [7] (representative) |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 65-90 | [1] (analogous) |
Note: The data presented is based on typical conditions and yields reported for similar substrates, as direct comparative data is not available.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[8]
Table 2: Representative Yields for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Mthis compound | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 60-85 | [9] (analogous) |
| This compound | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 55-80 | [10][11][12] (analogous) |
Note: The data presented is based on typical conditions and yields reported for similar substrates, as direct comparative data is not available.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both methyl and this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-step Methodology:
-
To a dry Schlenk flask, add the 6-chloropicolinate ester (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol) is added under a positive flow of argon.
-
A degassed mixture of 1,2-dimethoxyethane (DME) (4 mL) and water (1 mL) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Step-by-step Methodology:
-
To a dry Schlenk tube, add the 6-chloropicolinate ester (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and ligand (e.g., BINAP, 0.04 mmol).
-
The tube is sealed, evacuated, and backfilled with argon.
-
The amine (1.2 mmol) and anhydrous toluene (5 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 18-24 hours, or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to yield the aminated product.
Discussion and Conclusion
Based on fundamental principles of organic chemistry, a nuanced comparison between methyl and this compound can be made.
-
Reactivity: The methyl ester is predicted to be slightly more reactive due to a combination of a less pronounced electron-donating inductive effect and lower steric hindrance compared to the ethyl ester. This difference is expected to be more significant in sterically demanding cross-coupling reactions or with bulky nucleophiles.
-
Yield: In many standard cross-coupling reactions, the difference in yield between the two esters is likely to be modest, often within the range of experimental variability. However, for challenging transformations, the higher reactivity of the methyl ester may translate into a more favorable yield.
Recommendations for Researchers:
-
For routine transformations with unhindered coupling partners, both methyl and this compound are viable substrates, and the choice may be dictated by commercial availability and cost.
-
In cases where steric hindrance is anticipated to be a significant factor, or when maximizing reactivity and yield is critical, mthis compound is the recommended starting material.
-
Reaction optimization, including the choice of catalyst, ligand, base, and solvent, will ultimately be the determining factor in achieving high yields for either substrate.
References
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Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Retrieved from [Link]
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PubChem. (n.d.). Mthis compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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MDPI. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(11), 2947. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1471-1481. Retrieved from [Link]
-
Quora. (n.d.). Which one is more electron donating, ethyl, methyl or phenyl group?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 316-320. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (1974). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (11), 1294-1297. Retrieved from [Link]
-
YouTube. (2021, February 20). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 28(1), 51. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Factorizing Yields in Buchwald-Hartwig Amination. Retrieved from [Link]
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University of Groningen. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(32), 13136-13167. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(38), 17823-17836. Retrieved from [Link]
-
American Chemical Society. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]
-
American Chemical Society. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1863-1871. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Retrieved from [Link]
-
CoLab. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]
-
OUCI. (n.d.). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Retrieved from [Link]
-
Mendeley. (n.d.). Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. Retrieved from [Link]
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Validating the structure of Ethyl 6-chloropicolinate reaction products
A Senior Application Scientist's Guide to Validating the Structure of Ethyl 6-chloropicolinate Reaction Products
Introduction
This compound is a highly versatile heterocyclic building block in modern medicinal chemistry. Its structure, featuring an ethyl ester and a reactive chlorine atom on an electron-deficient pyridine ring, makes it an ideal scaffold for introducing diverse functionalities.[1] The chlorine atom at the 6-position is the primary site for synthetic modification, most commonly via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.[1][2]
Confidently assigning the structure of the resulting products is a critical step in any drug discovery pipeline. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and significant delays. This guide presents a systematic and robust analytical workflow for the unambiguous structural validation of products from the two principal reaction classes of this compound.
PART 1: Validating the Suzuki-Miyaura Cross-Coupling Product
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[3] For this compound, this reaction is predominantly used to introduce aryl or heteroaryl substituents at the 6-position, a common motif in kinase inhibitors.[1]
Reaction Scheme: R¹-X (this compound) + R²-BY₂ (Organoboron species) → R¹-R² (Coupled Product)[3]
The primary analytical challenge is to confirm a) the successful formation of the new C-C bond and b) the complete displacement of the chlorine atom.
Analytical Workflow for Suzuki Product Validation
The following workflow outlines a multi-technique approach to ensure the highest confidence in structural assignment.
Caption: Logical workflow for the synthesis and structural validation of Suzuki coupling products.
Mass Spectrometry: The First Checkpoint
Expertise & Causality: Mass spectrometry (MS) serves as the initial, high-throughput confirmation of a successful reaction. The key diagnostic is the change in molecular weight corresponding to the substitution of a chlorine atom with the coupling partner's aryl group. Crucially, we look for the disappearance of the characteristic chlorine isotope pattern (M+2 peak).[4] Natural chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4] This gives the starting material a distinctive M+ peak and an M+2 peak (at about one-third the intensity). The desired product, lacking chlorine, will exhibit a single major molecular ion peak, providing strong evidence of chlorine displacement.
Comparative Mass Spectral Data
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected M+ / [M+H]⁺ | Expected [M+2]+ / [M+H+2]⁺ |
| This compound | C₈H₈ClNO₂ | 185.02 | 185.02 | ~33% intensity of M+ |
| Example Product (6-phenyl) | C₁₄H₁₃NO₂ | 227.09 | 227.09 | Absent |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the crude reaction mixture or purified product in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of ~0.1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. This will typically generate the protonated molecule, [M+H]⁺.
-
Scan Range: Set a wide scan range (e.g., m/z 100-500) to observe the starting material and expected product.
-
Analysis: Extract the ion chromatograms for the theoretical m/z of the starting material and the product. Examine the mass spectrum of the product peak to confirm its molecular weight and the absence of the chlorine isotope pattern.
-
NMR Spectroscopy: The Definitive Structural Proof
Expertise & Causality: While MS confirms the correct mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive proof of connectivity. For a Suzuki product, ¹H NMR is used to verify the presence of the new aryl group's protons and to observe the resulting changes in the chemical shifts and coupling patterns of the picolinate ring protons. The disappearance of one of the original three aromatic protons from the picolinate core is a key indicator. Further confirmation is provided by ¹³C NMR and, if necessary, 2D NMR experiments (like COSY and HMBC) to establish precise C-C and C-H correlations.
Comparative ¹H NMR Chemical Shifts (Illustrative)
| Proton Position (Picolinate Ring) | This compound (Approx. δ, ppm) | Expected Shift in 6-Aryl Product | Rationale for Shift |
| H-3 | ~7.5 ppm | Minor shift | Distant from reaction site |
| H-4 | ~7.8 ppm | Upfield or downfield shift | Altered electronic environment |
| H-5 | ~8.0 ppm | Upfield or downfield shift | Altered electronic environment |
| New Aryl Protons | N/A | ~7.0 - 8.5 ppm | Introduction of new aryl group |
Note: Actual chemical shifts are highly dependent on the solvent and the nature of the coupled aryl group.[5][6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer of at least 400 MHz for good signal dispersion.
-
Tune and shim the instrument for optimal resolution.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all peaks to determine the relative number of protons.
-
-
Analysis:
-
Identify the characteristic ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm).
-
Assign the signals for the picolinate ring protons based on their chemical shifts and coupling constants (J-values).
-
Assign the signals for the newly introduced aryl group.
-
Confirm that the integration of all signals matches the expected proton count of the proposed structure.
-
PART 2: Validating the Nucleophilic Aromatic Substitution (SNAr) Product
In an SNAr reaction, the electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the attack of a nucleophile at the carbon bearing the chlorine leaving group.[7][8] This pathway is common for introducing nitrogen, oxygen, or sulfur nucleophiles.
Reaction Scheme: Ar-Cl (this compound) + Nu⁻ (Nucleophile) → Ar-Nu (Substituted Product) + Cl⁻[7]
The validation goals are similar to the Suzuki reaction: confirm the addition of the nucleophile and the loss of chlorine. However, the specific spectral signatures will differ based on the nature of the nucleophile.
Analytical Workflow for SNAr Product Validation
Caption: Logical workflow for the synthesis and structural validation of SNAr products.
Mass Spectrometry: Confirming the Substitution
Expertise & Causality: As with the Suzuki reaction, MS provides the initial confirmation of success. The molecular weight will change by the mass of the incoming nucleophile minus the mass of the chlorine atom. Again, the disappearance of the M+2 isotopic peak is a critical piece of evidence.[9]
Comparative Mass Spectral Data (Example: Reaction with Morpholine)
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected M+ / [M+H]⁺ | Expected [M+2]+ / [M+H+2]⁺ |
| This compound | C₈H₈ClNO₂ | 185.02 | 185.02 | ~33% intensity of M+ |
| Product (6-morpholinopicolinate) | C₁₂H₁₆N₂O₃ | 236.12 | 236.12 | Absent |
The LC-MS protocol described in section 1.1 is directly applicable here.
NMR Spectroscopy: Pinpointing the Nucleophile
Expertise & Causality: ¹H NMR is essential to confirm that the nucleophile has added to the 6-position. This is evidenced by the appearance of new signals corresponding to the nucleophile's protons (e.g., the methylene protons of morpholine) and significant upfield shifts of the picolinate H-3, H-4, and H-5 protons due to the replacement of the electron-withdrawing chlorine with a more electron-donating group (like an amine).
Comparative ¹H NMR Chemical Shifts (Illustrative: Morpholine Adduct)
| Proton Position | This compound (Approx. δ, ppm) | Expected Shift in 6-Morpholino Product | Rationale for Shift |
| H-3, H-4, H-5 | ~7.5 - 8.0 ppm | Significant upfield shifts | Loss of EWG Cl, addition of EDG N-morpholino |
| Morpholino -CH₂- | N/A | Two signals, ~3.5 - 3.8 ppm | Introduction of new morpholine ring |
The ¹H NMR protocol from section 1.2 is applicable. The choice of solvent is critical to ensure all relevant protons, including any N-H protons from amine nucleophiles, are visible.
Infrared (IR) Spectroscopy: Complementary Functional Group Data
Expertise & Causality: IR spectroscopy provides excellent complementary data, especially when the nucleophile introduces a new functional group with a characteristic absorption band. For example, if the nucleophile is a primary or secondary amine, the resulting product will show N-H stretching bands in the 3300-3500 cm⁻¹ region, which are absent in the starting material.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or use an instrument with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect a background spectrum. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify key absorption bands. For an amine substitution, look for N-H stretches. For an alcohol substitution, look for a broad O-H stretch. Compare the product spectrum to the starting material spectrum to confirm the disappearance of C-Cl vibrations (typically <800 cm⁻¹) and the appearance of new bands.
Summary and Best Practices
Validating the structure of reaction products requires a thoughtful, multi-faceted approach where each analytical technique provides a unique and complementary piece of the puzzle.
| Analytical Technique | Role in Suzuki Product Validation | Role in SNAr Product Validation |
| Mass Spectrometry | Confirms MW and loss of Cl isotope pattern. | Confirms MW and loss of Cl isotope pattern. |
| ¹H NMR | Confirms C-C bond formation via new aryl signals and shifts in pyridine protons. | Confirms C-Nu bond formation via new nucleophile signals and significant upfield shifts in pyridine protons. |
| ¹³C NMR | Confirms carbon framework of the new bi-aryl system. | Confirms carbon framework and attachment of the nucleophile. |
| IR Spectroscopy | Less critical, but can confirm overall structure. | Important for confirming new functional groups (e.g., N-H, O-H stretches). |
| HPLC | Essential for determining the purity and quantifying the final product. | Essential for determining the purity and quantifying the final product. |
Trustworthiness through Self-Validation: The power of this workflow lies in its self-validating nature. MS confirms the elemental composition change. NMR confirms the precise atomic connectivity. IR confirms the functional groups. HPLC confirms the sample's purity. When the data from all techniques converge to support a single structure, the assignment can be considered trustworthy and authoritative. This rigorous validation is non-negotiable for advancing compounds in a research or drug development setting.
References
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BenchChem. (2025). Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. 1.
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ATSDR. (n.d.). Analytical Methods for Pyridine. 10.
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BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. 11.
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ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. 18.
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Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. 19.
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TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. 4.
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 7.
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ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. 9.
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Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. 20.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. 21.
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The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. 22.
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TMP Chem. (2019). nucleophilic aromatic substitutions. 2.
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ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... 23.
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ChemicalBook. (n.d.). 6-chloro-2-picolinic acid methyl ester(6636-55-1) 1h nmr. 5.
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Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. 24.
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PubChem. (n.d.). Mthis compound. 25.
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PubChem. (n.d.). Ethyl 6-chloronicotinate. 26.
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PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). 8.
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Fisher Scientific. (n.d.). Ethyl 6-chloropyridine-2-carboxylate, 97%. 27.
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Khan Academy. (2024). Nucleophilic Aromatic Substitution (NAS) | Haloalkanes and Haloarenes | Chemistry. 28.
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PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. 29.
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ChemicalBook. (n.d.). Ethyl picolinate (2524-52-9) 1H NMR spectrum. 6.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-Chloropicolinate
Introduction: Ethyl 6-chloropicolinate is a substituted pyridine derivative commonly utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its chemical structure, featuring a chlorinated pyridine ring, necessitates stringent handling and disposal protocols. Improper disposal of this compound can lead to significant environmental contamination and pose health risks. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting our commitment to value beyond the product itself.
Part 1: Hazard Identification and Personal Protective Equipment (PPE)
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This knowledge directly informs the selection of appropriate personal protective equipment, which is the first line of defense against exposure.
GHS Hazard Profile of this compound
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards.
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Causality: The chlorine atom and the ester functional group on the pyridine ring contribute to the compound's reactivity and irritant properties. These features can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation and inflammation.
Required Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| Protection Type | Specific Recommendation | Rationale & Justification |
| Hand | Nitrile or Neoprene Gloves | Provides a robust barrier against chlorinated organic compounds, preventing skin contact that can lead to irritation (H315).[2] |
| Body | Chemical-resistant Lab Coat | Protects against splashes and spills, safeguarding underlying clothing and skin. |
| Eye/Face | ANSI Z87.1-compliant Safety Goggles or a Face Shield | Essential for preventing contact with aerosols or splashes that can cause serious eye irritation (H319). |
| Respiratory | Use only in a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors, which can cause respiratory irritation (H335). For spill cleanup outside a hood, a respirator may be required.[3] |
Part 2: Waste Characterization and Regulatory Compliance
Proper disposal is not merely a matter of safety but of strict legal compliance. This compound waste must be classified and handled according to federal, state, and local regulations.
Classification as Hazardous Waste
As a chlorinated organic compound, this compound and materials contaminated with it must be treated as hazardous waste.[4][5] Discharging such chemicals into the sanitary sewer system or disposing of them in regular trash is strictly prohibited and can lead to severe environmental damage and legal penalties.[6]
EPA RCRA Waste Codes
The Environmental Protection Agency (EPA) classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA). The specific code depends on how the waste was generated:
-
F-List Wastes: These are wastes from non-specific sources. If this compound is used as a solvent, the resulting waste could be classified under codes like F001 or F002 for spent halogenated solvents.[7][8]
-
U-List or P-List Wastes: These lists include discarded, unused commercial chemical products. While this compound is not explicitly listed, its structural similarity to other regulated compounds (like pyridine, D038) means it should be managed with the same level of caution.[7][9]
The Golden Rule of Disposal: Consult Your EHS Office Your institution's Environmental Health and Safety (EHS) office is the definitive authority on waste disposal procedures. They will provide the precise waste codes, container types, and labeling requirements for your specific location. Always consult with EHS before beginning any disposal process.
Part 3: Standard Operating Procedures for Disposal
Follow these systematic procedures for the routine disposal of this compound waste streams.
A. Disposal of Unused Reagent and Concentrated Waste
-
Do Not Mix: Never combine chlorinated waste with other waste streams, especially acidic or reactive wastes. Incompatible mixtures can generate toxic gases or cause pressurization.
-
Select Container: Obtain a designated, properly labeled hazardous waste container from your EHS office. This is typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.
-
Transfer Waste: Carefully transfer the unused or concentrated this compound into the waste container inside a certified chemical fume hood.
-
Label Accurately: Affix a hazardous waste label to the container. Clearly write the full chemical name ("this compound"), concentration, and any other components.
-
Store Safely: Keep the waste container securely closed and store it in a designated satellite accumulation area. Ensure secondary containment is used to prevent spills.
-
Arrange Pickup: Contact your EHS office to schedule a pickup for the full waste container.
B. Disposal of Contaminated Lab Supplies (Solid Waste)
-
Segregation: Collect all contaminated solid waste, including gloves, absorbent pads, and disposable labware, in a separate, clearly marked container.
-
Container: Use a designated solid hazardous waste container, typically a plastic-lined drum or pail.
-
Packaging: Place all items into the container. Do not include any free-flowing liquids.
-
Labeling and Storage: Label the container as "Solid Waste Contaminated with this compound" and store it in the satellite accumulation area for EHS pickup.
Part 4: Emergency Procedures for Spills
Immediate and correct action during a spill is critical to mitigating risk. The response protocol depends on the scale of the spill.
Caption: Decision workflow for responding to an this compound spill.
Detailed Protocol for Minor Spill Cleanup (<100 mL)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill area is well-ventilated and eliminate any ignition sources.[3][10]
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10] Do not use paper towels, as this can increase the rate of evaporation.
-
Collect: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[10][11]
-
Decontaminate: Clean the spill surface thoroughly with soap and water.[11] Collect the cleaning materials (e.g., paper towels, pads) and place them in the solid hazardous waste container.
-
Package and Label: Seal the waste container, properly label it as "Spill Debris with this compound," and contact EHS for disposal.[3]
For a major spill (large volume, poor ventilation, or outside of a containment area), evacuate the area immediately and call your institution's emergency number and EHS. Do not attempt to clean it up yourself.
Part 5: Decontamination of Equipment
Proper decontamination prevents cross-contamination of experiments and inadvertent exposure.
-
Initial Rinse: Rinse non-disposable glassware and equipment that has come into contact with the chemical with a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.
-
Collect Rinse Solvent: The initial solvent rinse (rinsate) is considered hazardous waste. Collect it in a designated, labeled container for halogenated waste.
-
Thorough Cleaning: After the initial rinse, wash the equipment with soap and hot water.
-
Final Rinse: Perform a final rinse with deionized water.
By adhering to these rigorous procedures, you build a self-validating system of safety and compliance, ensuring that every step, from handling to final disposal, is conducted with the highest standards of scientific integrity and responsibility.
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Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Ethyl 6-Chloropicolinate
In the dynamic landscape of pharmaceutical research and development, the integrity of our work and the safety of our researchers are paramount. Ethyl 6-chloropicolinate, a key reagent in the synthesis of novel chemical entities, requires meticulous handling. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the preservation of your experimental outcomes. Our approach is grounded in a thorough understanding of the compound's inherent risks and is designed to be a self-validating system of protection.
Understanding the Hazard: Why Specific PPE is Crucial
This compound presents several key hazards that dictate our PPE requirements. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. These classifications are not merely abstract warnings; they are indicative of the compound's potential to cause harm upon contact.
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation: The potential for significant eye damage necessitates robust eye protection.
-
Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.
Therefore, our PPE strategy is designed to create a comprehensive barrier against these routes of exposure.
Core Personal Protective Equipment (PPE) Ensemble
The following table summarizes the essential PPE for handling this compound, along with specifications and the rationale for their use.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and airborne particles, preventing serious eye irritation. Standard safety glasses do not offer a sufficient seal[4]. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) inspected prior to use.[3][5] | Prevents direct skin contact, mitigating the risk of skin irritation.[6] |
| Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat.[3] | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[3] | Necessary in situations with poor ventilation or when handling large quantities where dust or vapor generation is likely. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict protocol for donning, doffing, and disposing of PPE is as critical as the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.
Experimental Workflow for PPE Usage
The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.
Caption: Workflow for PPE Selection and Use with this compound.
Detailed Protocol for Handling this compound
-
Preparation and Inspection:
-
Donning PPE:
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respirator (if required): If the risk assessment indicates a need for respiratory protection, perform a fit check according to the manufacturer's instructions.
-
Eye Protection: Put on tightly fitting safety goggles.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Chemical:
-
Doffing PPE (to prevent cross-contamination):
-
Gloves: Remove gloves first, turning them inside out as you remove them to contain any contamination.
-
Goggles: Remove goggles by handling the strap, not the front.
-
Lab Coat: Remove the lab coat, folding the contaminated side inward.
-
Respirator (if used): Remove the respirator last.
-
-
Disposal:
Emergency Procedures and Disposal
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[8]
For spills, evacuate the area and remove all sources of ignition.[3] Contain the spill using an inert absorbent material and place it in a suitable, closed container for disposal.[6] All disposal must be in accordance with local, state, and federal regulations.
By integrating these safety measures into your standard operating procedures, you foster a culture of safety and scientific excellence. This guide serves as a foundational resource for the responsible handling of this compound, empowering you to conduct your research with confidence and security.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
